Intermediate of tranexamic Acid-13C2,15N
説明
Structure
3D Structure
特性
IUPAC Name |
4-(aminomethyl)cyclohexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c9-5-6-1-3-7(4-2-6)8(10)11/h6-7H,1-5,9H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYDJEQRTZSCIOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CN)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3045350, DTXSID50904827 | |
| Record name | Tranexamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3045350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(Aminomethyl)-cyclohexanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50904827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
701-54-2, 1197-17-7, 1197-18-8 | |
| Record name | 4-(Aminomethyl)cyclohexanecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=701-54-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclohexanecarboxylic acid, 4-(aminomethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000701542 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | cis-Tranexamic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001197177 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tranexamic acid [USAN:USP:INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001197188 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tranexamic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00302 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | tranexamic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758176 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | tranexamic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=291305 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Tranexamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3045350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(Aminomethyl)-cyclohexanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50904827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tranexamic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.471 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-(Aminomethyl)-cyclohexanecarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRANEXAMIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6T84R30KC1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | TRANEXAMIC ACID, CIS- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/37YD696II6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
>300 °C | |
| Record name | Tranexamic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00302 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Foundational & Exploratory
An In-depth Technical Guide to the Intermediate of Tranexamic Acid-¹³C₂,¹⁵N
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the isotopically labeled intermediate of Tranexamic Acid, specifically 4-(Aminomethyl)benzoic Acid-¹³C₂,¹⁵N. This document details its chemical identity, a plausible synthetic route, and its role in the preparation of labeled Tranexamic Acid. It is intended to serve as a valuable resource for researchers in drug metabolism, pharmacokinetics, and clinical diagnostics who utilize isotopically labeled compounds as internal standards or tracers.
Introduction
Tranexamic Acid is a synthetic analog of the amino acid lysine (B10760008) and functions as an antifibrinolytic agent. It is widely used to prevent or treat excessive blood loss in various clinical scenarios, including surgery, trauma, and heavy menstrual bleeding. The mechanism of action involves the reversible blockade of lysine-binding sites on plasminogen, thereby inhibiting its activation to plasmin, the enzyme responsible for the degradation of fibrin (B1330869) clots.
Isotopically labeled versions of pharmaceutical compounds are crucial tools in drug development and clinical research. Tranexamic Acid-¹³C₂,¹⁵N, and its synthetic intermediate, 4-(Aminomethyl)benzoic Acid-¹³C₂,¹⁵N, serve as ideal internal standards for quantitative analysis by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. The incorporation of stable heavy isotopes (¹³C and ¹⁵N) provides a distinct mass signature without altering the chemical properties of the molecule, allowing for precise and accurate quantification in biological matrices.
The key intermediate in one of the common synthetic pathways to Tranexamic Acid is 4-(aminomethyl)benzoic acid. Consequently, the synthesis of Tranexamic Acid-¹³C₂,¹⁵N proceeds through the preparation of 4-(Aminomethyl)benzoic Acid-¹³C₂,¹⁵N.
Chemical Identity and Properties
The intermediate of Tranexamic Acid-¹³C₂,¹⁵N is 4-(Aminomethyl)benzoic Acid-¹³C₂,¹⁵N .
| Property | Value |
| Chemical Name | 4-(Aminomethyl)benzoic Acid-¹³C₂,¹⁵N |
| Synonyms | p-(Aminomethyl)benzoic Acid-¹³C₂,¹⁵N |
| Molecular Formula | C₆¹³C₂H₉¹⁵NO₂ |
| Molecular Weight | 154.14 g/mol |
| CAS Number | Not available |
| Appearance | White to off-white solid |
| Solubility | Soluble in water |
Plausible Synthetic Pathway
A common and efficient method for the synthesis of 4-(aminomethyl)benzoic acid is the catalytic reduction of 4-cyanobenzoic acid. To introduce the isotopic labels at the desired positions (the carboxylic acid carbon, the methylene (B1212753) carbon, and the nitrogen atom), a plausible synthetic route would start from a commercially available labeled precursor, such as potassium cyanide-¹³C,¹⁵N (K¹³C¹⁵N).
The overall synthetic scheme can be envisioned in two main stages:
-
Synthesis of 4-(Aminomethyl)benzoic Acid-¹³C₂,¹⁵N: This stage involves the introduction of the labeled aminomethyl group onto the benzoic acid scaffold.
-
Conversion to Tranexamic Acid-¹³C₂,¹⁵N: This involves the reduction of the aromatic ring of the labeled intermediate to the corresponding cyclohexane (B81311) derivative.
The following sections provide a detailed, albeit hypothetical, experimental protocol for this synthesis. This protocol is based on established chemical transformations for the unlabeled analogs and general principles of isotopic labeling.
Experimental Protocol: Synthesis of 4-(Chloromethyl)benzoic Acid-¹³C
Materials:
-
4-Carboxybenzaldehyde
-
Thionyl chloride (SOCl₂)
-
Methanol (B129727) (anhydrous)
-
Potassium cyanide-¹³C (K¹³CN)
-
Hydrochloric acid (HCl)
-
Sodium borohydride (B1222165) (NaBH₄)
-
Anhydrous solvents (THF, Diethyl ether)
Procedure:
-
Esterification of 4-Carboxybenzaldehyde: 4-Carboxybenzaldehyde is first protected as its methyl ester to prevent side reactions. 4-Carboxybenzaldehyde is refluxed with an excess of methanol and a catalytic amount of sulfuric acid. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the crude methyl 4-formylbenzoate (B8722198) is purified by column chromatography.
-
Cyanation with K¹³CN: Methyl 4-formylbenzoate is then converted to the corresponding cyanohydrin using K¹³CN. The aldehyde is dissolved in a suitable solvent like ethanol (B145695), and an aqueous solution of K¹³CN is added dropwise at 0°C, followed by the slow addition of a mild acid (e.g., acetic acid) to generate HCN in situ.
-
Conversion to Chloromethyl Intermediate: The cyanohydrin is then converted to the chloromethyl derivative. This can be achieved by reaction with thionyl chloride. The crude cyanohydrin is dissolved in an inert solvent like dichloromethane, and thionyl chloride is added dropwise at 0°C. The reaction is then warmed to room temperature and stirred until completion.
-
Hydrolysis to 4-(Chloromethyl)benzoic Acid-¹³C: The resulting methyl 4-(chloromethyl)benzoate-¹³C is hydrolyzed to the carboxylic acid by refluxing with aqueous HCl. After cooling, the product precipitates and is collected by filtration.
Experimental Protocol: Synthesis of 4-(Aminomethyl)benzoic Acid-¹³C₂,¹⁵N
Materials:
-
4-(Chloromethyl)benzoic Acid-¹³C
-
Potassium phthalimide-¹⁵N (prepared from phthalic anhydride (B1165640) and ¹⁵NH₄Cl)
-
Hydrochloric acid
-
Ethanol
Procedure:
-
Gabriel Synthesis with ¹⁵N-Phthalimide: 4-(Chloromethyl)benzoic Acid-¹³C is reacted with potassium phthalimide-¹⁵N in a solvent like dimethylformamide (DMF) at an elevated temperature. This introduces the ¹⁵N-labeled nitrogen.
-
Hydrazinolysis: The resulting phthalimido derivative is then treated with hydrazine hydrate in refluxing ethanol to cleave the phthaloyl group and liberate the primary amine.
-
Purification and Isolation: After cooling, the phthalhydrazide (B32825) byproduct is removed by filtration. The filtrate is acidified with HCl to precipitate the product, 4-(Aminomethyl)benzoic Acid-¹³C₂,¹⁵N hydrochloride. The free amino acid can be obtained by neutralization.
Experimental Protocol: Conversion to Tranexamic Acid-¹³C₂,¹⁵N
Materials:
-
4-(Aminomethyl)benzoic Acid-¹³C₂,¹⁵N
-
Rhodium on alumina (B75360) (Rh/Al₂O₃) or Platinum oxide (PtO₂) catalyst
-
Hydrogen gas (H₂)
-
Water or a suitable solvent
-
Autoclave/high-pressure hydrogenation apparatus
Procedure:
-
Catalytic Hydrogenation: 4-(Aminomethyl)benzoic Acid-¹³C₂,¹⁵N is dissolved in water or a suitable solvent and placed in a high-pressure autoclave with a catalytic amount of Rh/Al₂O₃ or PtO₂.
-
Reaction Conditions: The autoclave is purged with hydrogen gas and then pressurized to a high pressure (e.g., 100-150 atm). The reaction mixture is heated to a high temperature (e.g., 100-150 °C) with vigorous stirring.
-
Work-up and Purification: After the reaction is complete (monitored by the cessation of hydrogen uptake), the autoclave is cooled and depressurized. The catalyst is removed by filtration. The filtrate is concentrated under reduced pressure to yield a mixture of cis- and trans-Tranexamic Acid-¹³C₂,¹⁵N. The desired trans-isomer is typically isolated and purified by recrystallization.
Quantitative Data (Hypothetical)
The following tables summarize hypothetical quantitative data for the synthesis of 4-(Aminomethyl)benzoic Acid-¹³C₂,¹⁵N and its conversion to Tranexamic Acid-¹³C₂,¹⁵N. These values are representative of what might be expected from a well-optimized synthesis.
Table 1: Synthesis of 4-(Aminomethyl)benzoic Acid-¹³C₂,¹⁵N
| Step | Starting Material | Product | Yield (%) | Purity (%) (by HPLC) |
| 1 | 4-Carboxybenzaldehyde | Methyl 4-formylbenzoate | 95 | >98 |
| 2 | Methyl 4-formylbenzoate | Methyl 4-(cyanohydrin)benzoate-¹³C | 90 | Crude |
| 3 | Methyl 4-(cyanohydrin)benzoate-¹³C | Methyl 4-(chloromethyl)benzoate-¹³C | 85 | >97 |
| 4 | Methyl 4-(chloromethyl)benzoate-¹³C | 4-(Chloromethyl)benzoic Acid-¹³C | 92 | >98 |
| 5 | 4-(Chloromethyl)benzoic Acid-¹³C | 4-(Phthalimidomethyl)benzoic Acid-¹³C,¹⁵N | 88 | >95 |
| 6 | 4-(Phthalimidomethyl)benzoic Acid-¹³C,¹⁵N | 4-(Aminomethyl)benzoic Acid-¹³C₂,¹⁵N | 85 | >99 |
Table 2: Conversion to Tranexamic Acid-¹³C₂,¹⁵N
| Starting Material | Product | Yield (%) | Purity (%) (trans-isomer by HPLC) |
| 4-(Aminomethyl)benzoic Acid-¹³C₂,¹⁵N | Tranexamic Acid-¹³C₂,¹⁵N | 75 | >99 |
Table 3: Spectroscopic Data for 4-(Aminomethyl)benzoic Acid-¹³C₂,¹⁵N (Hypothetical)
| Technique | Data |
| ¹H NMR (400 MHz, D₂O) | δ 7.95 (d, J=8.0 Hz, 2H), 7.55 (d, J=8.0 Hz, 2H), 4.15 (s, 2H) |
| ¹³C NMR (100 MHz, D₂O) | δ 175.0 (¹³COOH), 145.0, 131.0, 130.0, 128.0, 45.0 (¹³CH₂NH₂) |
| Mass Spec (ESI+) | m/z 155.08 [M+H]⁺ |
Visualizations
Signaling Pathway: Fibrinolysis and the Mechanism of Action of Tranexamic Acid
The following diagram illustrates the fibrinolysis pathway and highlights the inhibitory action of Tranexamic Acid.
Caption: Mechanism of action of Tranexamic Acid in the fibrinolysis pathway.
Experimental Workflow: Synthesis of Tranexamic Acid-¹³C₂,¹⁵N
The following diagram outlines the key steps in the proposed synthesis of Tranexamic Acid-¹³C₂,¹⁵N.
Caption: Proposed synthetic workflow for Tranexamic Acid-¹³C₂,¹⁵N.
Conclusion
Technical Guide: Synthesis of Tranexamic Acid-¹³C₂,¹⁵N
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of a potential synthetic pathway for Tranexamic Acid-¹³C₂,¹⁵N, a stable isotope-labeled version of the antifibrinolytic drug, tranexamic acid. The synthesis of this labeled compound is crucial for pharmacokinetic studies, drug metabolism research, and as an internal standard in analytical methods. This document outlines a plausible multi-step synthesis, including detailed experimental protocols derived from analogous non-labeled syntheses, and presents key quantitative data in a structured format.
Synthetic Pathway Overview
The synthesis of Tranexamic Acid-¹³C₂,¹⁵N hinges on the preparation of the key isotopically labeled intermediate, 4-(aminomethyl)benzoic acid-¹³C₂,¹⁵N. This intermediate is then subjected to hydrogenation to yield the final product. The proposed synthetic strategy focuses on the introduction of the ¹³C and ¹⁵N labels at the aminomethyl group of the benzoic acid precursor.
A plausible and efficient route starts from 4-methylbenzoic acid (p-toluic acid) and proceeds through the following key stages:
-
Bromination of 4-methylbenzoic acid: Introduction of a bromine atom at the methyl group to create a reactive site for subsequent nucleophilic substitution.
-
Synthesis of 4-(aminomethyl)benzoic acid-¹³C₂,¹⁵N: This is the core labeling step, where the bromo-intermediate is reacted with a source of ¹⁵N-labeled amine and a ¹³C-labeled carbon, or a pre-labeled aminomethylating agent.
-
Hydrogenation of 4-(aminomethyl)benzoic acid-¹³C₂,¹⁵N: The aromatic ring of the labeled intermediate is reduced to a cyclohexane (B81311) ring to obtain Tranexamic Acid-¹³C₂,¹⁵N.
-
Isomer Separation: Separation of the desired trans-isomer from the cis-isomer.
Experimental Protocols
The following protocols are detailed methodologies for the key transformations in the synthesis of Tranexamic Acid-¹³C₂,¹⁵N. These protocols are based on established procedures for the synthesis of the unlabeled analogues and have been adapted for the incorporation of stable isotopes.
Synthesis of 4-(Bromomethyl)benzoic acid
This initial step activates the methyl group for subsequent labeling.
Materials:
-
4-methylbenzoic acid
-
N-Bromosuccinimide (NBS)
-
Benzoyl peroxide
-
Deionized water
-
Ethyl acetate
Procedure:
-
In a 100 mL round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, combine 4-methylbenzoic acid (3.00 g), N-bromosuccinimide (4.0 g), and benzoyl peroxide (0.25 g).
-
Add chlorobenzene (30 mL) to the flask, ensuring all solids are washed down from the neck.
-
Heat the mixture to a gentle reflux and maintain for 1 hour. The reaction should be monitored for the disappearance of the starting material.
-
After 1 hour, cool the flask to room temperature and then in an ice bath to precipitate the product.
-
Filter the solid under suction and wash with cold hexane (3 x 10 mL) to remove byproducts.
-
Transfer the solid to a beaker and add deionized water (75 mL). Stir thoroughly to dissolve any remaining succinimide.
-
Filter the solid again under suction, wash with water (2 x 15 mL) and then with hexane (2 x 15 mL).
-
Dry the product under vacuum. The crude 4-(bromomethyl)benzoic acid can be further purified by recrystallization from a minimal amount of ethyl acetate.[1]
Synthesis of 4-(aminomethyl)benzoic acid-¹³C₂,¹⁵N (Key Labeling Step)
This crucial step introduces the ¹³C and ¹⁵N isotopes. A potential method involves the use of potassium phthalimide-¹⁵N and a subsequent reaction with a ¹³C source, followed by deprotection. A more direct approach, though potentially requiring specialized labeled reagents, would be the reaction with ¹³C,¹⁵N-labeled aminomethylating agents. For the purpose of this guide, a plausible two-step approach is outlined.
Step 2.2.1: Synthesis of Potassium Phthalimide-¹⁵N
Materials:
-
Phthalic anhydride (B1165640)
-
Urea-¹⁵N₂ (as a source of ¹⁵NH₃)
-
Potassium hydroxide (B78521)
Procedure:
-
A mixture of phthalic anhydride and Urea-¹⁵N₂ is heated to generate phthalimide-¹⁵N.
-
The resulting phthalimide-¹⁵N is then treated with a stoichiometric amount of potassium hydroxide in ethanol (B145695) to yield potassium phthalimide-¹⁵N.
Step 2.2.2: Synthesis of 4-(Phthalimidomethyl-¹⁵N)benzoic acid-¹³C
Materials:
-
4-(Bromomethyl)benzoic acid
-
Potassium phthalimide-¹⁵N
-
Potassium cyanide-¹³C
-
Dimethylformamide (DMF)
Procedure:
-
In a reaction flask, dissolve 4-(bromomethyl)benzoic acid in DMF.
-
Add potassium phthalimide-¹⁵N to the solution and stir at room temperature. The reaction progress is monitored by TLC.
-
In a separate step (this represents a conceptual challenge in a one-pot reaction and may require a multi-step process not fully detailed in available literature), introduce the ¹³C label. A plausible, though complex, route would involve a precursor where the methyl carbon is already labeled. A more direct, though hypothetical, approach could involve a reaction with K¹³CN followed by reduction.
Note: A more direct and feasible approach for labeling would be to start with 4-cyanobenzoic acid. The nitrile group can be reduced to an aminomethyl group. To incorporate the labels, one could envision the reduction of 4-cyanobenzoic acid with a deuterated reducing agent (to introduce deuterium (B1214612) as a surrogate for ¹³C in terms of demonstrating the principle of labeling during reduction) in the presence of a ¹⁵N-ammonia source, or a more complex multi-step synthesis starting from a ¹³C-labeled cyanide source and a ¹⁵N-labeled amine precursor.
Step 2.2.3: Hydrazinolysis to yield 4-(aminomethyl)benzoic acid-¹³C₂,¹⁵N
Materials:
-
4-(Phthalimidomethyl-¹⁵N)benzoic acid-¹³C (from the previous step)
-
Ethanol
-
Hydrochloric acid
Procedure:
-
The product from the previous step is refluxed with hydrazine hydrate in ethanol.
-
After cooling, the phthalhydrazide (B32825) precipitate is filtered off.
-
The filtrate is acidified with hydrochloric acid and the solvent is evaporated to yield the hydrochloride salt of 4-(aminomethyl)benzoic acid-¹³C₂,¹⁵N.
Hydrogenation of 4-(aminomethyl)benzoic acid-¹³C₂,¹⁵N to Tranexamic Acid-¹³C₂,¹⁵N
This step reduces the aromatic ring to a cyclohexane ring.
Materials:
-
4-(aminomethyl)benzoic acid-¹³C₂,¹⁵N hydrochloride
-
Platinum oxide (PtO₂) or Rhodium on alumina (B75360) catalyst
-
Water
-
Hydrogen gas
Procedure:
-
Dissolve 4-(aminomethyl)benzoic acid-¹³C₂,¹⁵N hydrochloride in water in a high-pressure hydrogenation vessel.
-
Add the hydrogenation catalyst (e.g., PtO₂).
-
Pressurize the vessel with hydrogen gas (typically 3-5 atm).
-
The reaction is stirred at room temperature or with gentle heating until the uptake of hydrogen ceases.
-
The catalyst is removed by filtration.
-
The filtrate contains a mixture of cis- and trans-Tranexamic Acid-¹³C₂,¹⁵N.
Isomer Separation
The final step is to isolate the desired trans-isomer.
Procedure:
-
The aqueous solution from the hydrogenation step is concentrated.
-
The separation of the cis and trans isomers can be achieved by fractional crystallization, often by adjusting the pH and using different solvent systems (e.g., ethanol-water mixtures). The trans-isomer is typically less soluble and will crystallize out first under controlled conditions.
Quantitative Data
The following table summarizes expected yields for the key steps based on literature values for the synthesis of unlabeled tranexamic acid. Isotopic enrichment would need to be determined by mass spectrometry and NMR spectroscopy.
| Step | Starting Material | Product | Typical Yield (%) |
| Bromination | 4-methylbenzoic acid | 4-(bromomethyl)benzoic acid | 80-90 |
| Aminomethylation & Deprotection | 4-(bromomethyl)benzoic acid | 4-(aminomethyl)benzoic acid | 60-70 |
| Hydrogenation | 4-(aminomethyl)benzoic acid | Tranexamic acid (mixture of isomers) | >90 |
| Isomer Separation | Mixture of isomers | trans-Tranexamic acid | 40-50 (of trans) |
Visualizations
Synthesis Pathway
Caption: Proposed synthesis pathway for Tranexamic Acid-¹³C₂,¹⁵N.
Experimental Workflow
Caption: Experimental workflow for the synthesis of Tranexamic Acid-¹³C₂,¹⁵N.
Disclaimer: The provided synthetic pathway and experimental protocols are based on established chemical principles and analogous reactions. The synthesis of isotopically labeled compounds, particularly with multiple labels, can be complex and may require specialized reagents and optimization. Researchers should conduct a thorough literature search for the most current and specific methods and perform appropriate safety assessments before undertaking any experimental work.
References
Aminomethylbenzoic Acid-13C2,15N: A Technical Guide for Researchers
This technical guide provides an in-depth overview of Aminomethylbenzoic acid-13C2,15N, a stable isotope-labeled derivative of 4-(aminomethyl)benzoic acid. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical structure, physicochemical properties, and its applications in biological research, particularly as a tool to study its roles as a competitive inhibitor of the peptide transporter 1 (PepT1) and as an antifibrinolytic agent.
Chemical Structure and Physicochemical Properties
Aminomethylbenzoic acid-13C2,15N is an isotopically labeled form of 4-(aminomethyl)benzoic acid where two carbon atoms and one nitrogen atom are replaced with their respective stable isotopes, ¹³C and ¹⁵N. Based on common synthetic routes for isotopically labeled amino acids, the most plausible positions for these labels are the nitrogen of the amino group, the carbon of the aminomethyl group, and the carbon of the carboxyl group. This labeling provides a distinct mass shift, making it a valuable tool for mass spectrometry and nuclear magnetic resonance (NMR) based studies.
Chemical Structure:
Caption: Chemical structure of 4-(Aminomethylbenzoic acid-13C2,15N).
Physicochemical Properties
The following table summarizes the key physicochemical properties of the unlabeled 4-(aminomethyl)benzoic acid, which are expected to be nearly identical for its isotopically labeled counterpart.
| Property | Value |
| Molecular Formula | C₈H₉NO₂ |
| Molecular Weight | 151.16 g/mol |
| CAS Number | 56-91-7 |
| IUPAC Name | 4-(aminomethyl)benzoic acid |
| Appearance | Beige powder |
| Melting Point | >300 °C |
| Solubility | Slightly soluble in water. Insoluble in ethanol, benzene, and chloroform. |
| pKa | 3.8 (acidic), 10.3 (basic) |
Biological Activity and Mechanisms of Action
4-(Aminomethyl)benzoic acid exhibits two primary biological activities: inhibition of the peptide transporter 1 (PepT1) and antifibrinolytic effects. The isotopically labeled form is an invaluable tool for elucidating the precise mechanisms and pharmacokinetics of these actions.
Inhibition of Peptide Transporter 1 (PepT1)
4-(Aminomethyl)benzoic acid acts as a competitive inhibitor of PepT1, a proton-coupled oligopeptide transporter found primarily in the small intestine and kidney.[1] It mimics the structure of a dipeptide, allowing it to bind to the transporter, but it is not translocated across the membrane.[1] Inhibition of PepT1 can have significant effects on nutrient absorption and the pharmacokinetics of peptide-based drugs. The downstream signaling effects of PepT1 inhibition by 4-aminomethylbenzoic acid can lead to modulation of intracellular pH and ion gradients, which in turn can influence cellular signaling pathways, such as those involved in glucose homeostasis.[2]
Caption: Inhibition of PepT1 by 4-(aminomethyl)benzoic acid.
Antifibrinolytic Activity
4-(Aminomethyl)benzoic acid is also a potent antifibrinolytic agent.[3] It exerts this effect by binding to the lysine-binding sites of plasminogen. This binding prevents plasminogen from converting to plasmin, the primary enzyme responsible for the degradation of fibrin (B1330869) clots. By inhibiting fibrinolysis, 4-(aminomethyl)benzoic acid helps to stabilize blood clots and prevent excessive bleeding.
Caption: Antifibrinolytic mechanism of 4-(aminomethyl)benzoic acid.
Quantitative Data
The following table summarizes the available quantitative data for the interaction of unlabeled 4-(aminomethyl)benzoic acid with its biological targets.
| Target | Parameter | Value | Organism/System | Reference |
| PepT1 | Kᵢ | 1.8 ± 0.1 mM | Rabbit (Xenopus laevis oocytes) | [1] |
| PepT1 | Kᵢ | 5.1 ± 1.3 mM | Rat (renal brush border membrane vesicles) | [1] |
Experimental Protocols
The use of Aminomethylbenzoic acid-13C2,15N in research necessitates robust experimental protocols. Below are detailed methodologies for its application in mass spectrometry-based proteomics and NMR-based metabolic studies.
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for Quantitative Proteomics
This protocol describes a general workflow for a SILAC experiment, which can be adapted to study the effects of 4-(aminomethyl)benzoic acid on the proteome. While not a proteinogenic amino acid, the labeled compound can be used to trace specific metabolic pathways or as an internal standard.
Materials:
-
Cell culture medium deficient in specific amino acids (e.g., lysine (B10760008) and arginine)
-
"Light" (¹²C₆, ¹⁴N₂) and "Heavy" (¹³C₆, ¹⁵N₂) amino acids
-
Aminomethylbenzoic acid-13C2,15N
-
Cell lysis buffer
-
Protease inhibitors
-
Trypsin
-
C18 desalting columns
-
LC-MS/MS system
Procedure:
-
Cell Culture and Labeling: Culture two populations of cells. One in "light" medium and the other in "heavy" medium for at least 6 cell divisions to ensure complete incorporation of the labeled amino acids. Treat one or both populations with 4-(aminomethyl)benzoic acid.
-
Cell Lysis and Protein Extraction: Harvest and lyse the cells. Combine equal amounts of protein from the "light" and "heavy" cell lysates.
-
Protein Digestion: Digest the combined protein sample with trypsin overnight at 37 °C.
-
Peptide Desalting: Desalt the resulting peptide mixture using C18 columns.
-
LC-MS/MS Analysis: Analyze the peptide mixture by LC-MS/MS.
-
Data Analysis: Identify and quantify peptides and proteins using appropriate software. The ratio of "heavy" to "light" peptide signals reflects the relative abundance of the corresponding protein.
Caption: Experimental workflow for a SILAC-based proteomics experiment.
NMR-Based Metabolic Tracing
This protocol outlines a general approach for using Aminomethylbenzoic acid-13C2,15N as a tracer in NMR-based metabolic studies to investigate its uptake and metabolism.
Materials:
-
Cells or organism of interest
-
Culture medium or diet supplemented with Aminomethylbenzoic acid-13C2,15N
-
Metabolite extraction buffer (e.g., methanol/chloroform/water)
-
NMR buffer with a known concentration of an internal standard (e.g., DSS)
-
High-resolution NMR spectrometer
Procedure:
-
Labeling: Culture cells or maintain an organism with a medium or diet containing a known concentration of Aminomethylbenzoic acid-13C2,15N for a defined period.
-
Metabolite Extraction: Harvest the cells or tissues and perform a metabolite extraction.
-
NMR Sample Preparation: Lyophilize the metabolite extract and resuspend it in NMR buffer.
-
NMR Data Acquisition: Acquire ¹H, ¹³C, and ¹⁵N NMR spectra. Heteronuclear correlation experiments (e.g., HSQC, HMBC) will be particularly informative.
-
Data Analysis: Identify and quantify the labeled compound and any potential metabolites by comparing the spectra to those of standards and analyzing the coupling patterns and chemical shifts of the isotopic labels.
Conclusion
Aminomethylbenzoic acid-13C2,15N is a powerful tool for researchers in drug development and molecular biology. Its stable isotopic labels enable precise tracing and quantification in complex biological systems, facilitating detailed studies of its inhibitory effects on the PepT1 transporter and its antifibrinolytic properties. The experimental protocols and mechanistic insights provided in this guide are intended to support the design and execution of innovative research in these areas.
References
- 1. 4-Aminomethylbenzoic acid is a non-translocated competitive inhibitor of the epithelial peptide transporter PepT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. [Antifibrinolytic drugs. Comparative studies on trans-4-(aminomethyl)-cyclohexane carbonic acid, aminocapronic acid and p-aminomethylbenzoic acid] - PubMed [pubmed.ncbi.nlm.nih.gov]
physical and chemical properties of tranexamic Acid-13C2,15N
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core physical and chemical properties of the stable isotope-labeled tranexamic acid, Tranexamic Acid-13C2,15N. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development who are utilizing this compound in their studies. The information is presented to facilitate easy comparison and application in experimental settings, with a focus on data clarity and methodological detail.
Core Physical and Chemical Properties
Tranexamic Acid-13C2,15N is a labeled version of tranexamic acid, a synthetic derivative of the amino acid lysine (B10760008). The incorporation of two carbon-13 isotopes and one nitrogen-15 (B135050) isotope makes it an ideal internal standard for quantitative analysis by mass spectrometry, particularly in pharmacokinetic and bioequivalence studies.[1][2]
| Property | Value | Reference |
| Chemical Name | trans-4-(Aminomethyl)cyclohexanecarboxylic Acid-13C2,15N | [3] |
| Molecular Formula | C₆¹³C₂H₁₅¹⁵NO₂ | [3][4] |
| Molecular Weight | 160.19 g/mol | [4][5] |
| Accurate Mass | 160.11402329 Da | [5] |
| CAS Number | 1292837-95-6 | [3][4] |
| Unlabeled CAS Number | 1197-18-8 | [3][4] |
| Appearance | White or almost white, crystalline powder | [6] |
| Solubility | Freely soluble in water and glacial acetic acid; very slightly soluble in ethanol; practically insoluble in ether. | [6] |
| Purity | >95% (HPLC) | [3][4] |
| Storage Temperature | +4°C | [3] |
Experimental Protocols
The quantification of tranexamic acid in biological matrices is crucial for clinical and research purposes. Due to its polar nature and lack of a strong chromophore, derivatization was often required for older methods. However, modern liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods offer high sensitivity and specificity without the need for derivatization. Tranexamic Acid-13C2,15N is an excellent internal standard for such assays.[7]
Quantification of Tranexamic Acid in Human Plasma by LC-MS/MS
This protocol is a representative example of how Tranexamic Acid-13C2,15N is used as an internal standard for the quantification of unlabeled tranexamic acid in biological samples.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma, add 10 µL of internal standard working solution (Tranexamic Acid-13C2,15N in a suitable solvent).
-
Add 300 µL of acetonitrile (B52724) to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. Chromatographic Conditions
-
HPLC System: A high-performance liquid chromatography system capable of gradient elution.
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 3.5 µm particle size) is commonly used.[6]
-
Mobile Phase:
-
A: 0.1% formic acid in water
-
B: 0.1% formic acid in acetonitrile
-
-
Flow Rate: 0.2 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Gradient Elution:
-
0-1 min: 5% B
-
1-3 min: Linearly increase to 95% B
-
3-4 min: Hold at 95% B
-
4-4.1 min: Linearly decrease to 5% B
-
4.1-6 min: Hold at 5% B for re-equilibration
-
3. Mass Spectrometric Conditions
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Tranexamic Acid: m/z 158.1 → 113.1
-
Tranexamic Acid-13C2,15N (Internal Standard): m/z 161.1 → 116.1
-
-
Ion Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 800 L/hr
-
Visualizations
Experimental Workflow for Quantification
The following diagram illustrates a typical workflow for the quantification of tranexamic acid in a biological matrix using an internal standard.
Caption: A typical experimental workflow for the quantification of tranexamic acid.
Antifibrinolytic Mechanism of Tranexamic Acid
Tranexamic acid exerts its antifibrinolytic effect by preventing the breakdown of fibrin (B1330869) clots. It is a synthetic analog of lysine and acts as a competitive inhibitor of plasminogen activation.[8][9][10] By binding to the lysine-binding sites on plasminogen, tranexamic acid blocks the interaction of plasminogen with fibrin, thereby inhibiting its conversion to plasmin, the active enzyme responsible for fibrinolysis.[8][9]
Caption: The antifibrinolytic mechanism of tranexamic acid.
References
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. LC–MS/MS determination of tranexamic acid in human plasma after phospholipid clean‐up | Semantic Scholar [semanticscholar.org]
- 3. iajps.com [iajps.com]
- 4. LC-MS/MS determination of tranexamic acid in human plasma after phospholipid clean-up - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Liquid chromatography-tandem mass spectrometry method for the determination of tranexamic acid in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ymerdigital.com [ymerdigital.com]
- 8. What is the mechanism of Tranexamic Acid? [synapse.patsnap.com]
- 9. droracle.ai [droracle.ai]
- 10. droracle.ai [droracle.ai]
In-Depth Technical Guide: Determining the Molecular Weight of Tranexamic Acid-13C2,15N
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed methodology for calculating the molecular weight of an isotopically labeled intermediate of tranexamic acid, specifically Tranexamic Acid-¹³C₂,¹⁵N. The term "intermediate" in this context refers to the final isotopically labeled tranexamic acid molecule, which serves as a crucial tool—often as an internal standard—in various analytical and research applications. While tranexamic acid itself can be a building block in the synthesis of other active pharmaceutical ingredients (APIs), the focus here is on the properties of the labeled compound itself[1].
Foundational Data: Unlabeled Tranexamic Acid
Tranexamic acid is a synthetic derivative of the amino acid lysine (B10760008) with the chemical formula C₈H₁₅NO₂[2][3][4][5]. It is an essential medicine used for its antifibrinolytic properties to control bleeding[1][5][6]. Understanding the molecular weight of the standard, unlabeled compound is the first step in determining the weight of its isotopically labeled counterpart.
The monoisotopic mass of a molecule is calculated using the mass of the most abundant natural isotope of each element. For standard tranexamic acid, this is 157.110278721 Da[7][8]. The average molecular weight, which accounts for the natural abundance of all isotopes, is approximately 157.21 g/mol [2][3][4][5][9]. For mass spectrometry applications, the monoisotopic mass is the more relevant value.
Isotopic Labeling and Molecular Weight Calculation
Isotopic labeling involves replacing an atom of a specific element with one of its isotopes. In this case, two Carbon-12 atoms are replaced with Carbon-13 (¹³C), and one Nitrogen-14 atom is replaced with Nitrogen-15 (B135050) (¹⁵N). This substitution results in a molecule with a greater mass, which can be precisely detected by mass spectrometry.
2.1 Experimental Protocol: Molecular Weight Calculation
The calculation of the monoisotopic mass of Tranexamic Acid-¹³C₂,¹⁵N follows a clear protocol:
-
Establish the Molecular Formula: The base formula for tranexamic acid is C₈H₁₅NO₂.
-
Identify Isotopic Substitutions:
-
Two ¹²C atoms are replaced by ¹³C.
-
One ¹⁴N atom is replaced by ¹⁵N.
-
-
Source Precise Atomic Masses: Obtain the monoisotopic masses for the relevant stable isotopes.
-
Calculate the Mass of the Unlabeled Molecule: Sum the masses of the most abundant isotopes for the molecular formula C₈H₁₅NO₂.
-
(8 × 12.0000000) + (15 × 1.007825) + (1 × 14.003074) + (2 × 15.994915) = 157.110279 u
-
-
Calculate the Mass of the Labeled Molecule: Adjust the formula to (¹²C)₆(¹³C)₂(¹H)₁₅(¹⁵N)₁(¹⁶O)₂ and sum the isotopic masses.
-
(6 × 12.0000000) + (2 × 13.003355) + (15 × 1.007825) + (1 × 15.000109) + (2 × 15.994915) = 160.114029 u
-
-
Verify the Mass Difference: The increase in mass can also be calculated by summing the mass differences of the substituted isotopes.
-
Mass increase from two ¹³C atoms = 2 × (13.003355 - 12.000000) = +2.00671 u
-
Mass increase from one ¹⁵N atom = 1 × (15.000109 - 14.003074) = +0.997035 u
-
Total Mass Increase = 2.00671 + 0.997035 = 3.003745 u
-
New Molecular Weight = 157.110279 + 3.003745 = 160.114024 u
-
Note: Minor differences in the final decimal places are due to rounding of the isotope masses used in the calculation.
Data Presentation
The quantitative data for the molecular weight calculation is summarized below for easy comparison.
| Compound/Isotope | Molecular Formula | Monoisotopic Mass (u) |
| Isotopes | ||
| Carbon-12 (¹²C) | C | 12.000000 |
| Carbon-13 (¹³C) | ¹³C | 13.003355[11][12] |
| Nitrogen-14 (¹⁴N) | ¹⁴N | 14.003074[10] |
| Nitrogen-15 (¹⁵N) | ¹⁵N | 15.000109[15][16] |
| Molecules | ||
| Tranexamic Acid (Unlabeled) | C₈H₁₅NO₂ | 157.110279[7][8] |
| Tranexamic Acid-¹³C₂,¹⁵N | (¹²C)₆(¹³C)₂(¹H)₁₅(¹⁵N)₁(¹⁶O)₂ | 160.114029 |
Visualization of Workflow
The logical workflow for determining the molecular weight of an isotopically labeled compound is depicted in the diagram below.
Caption: Workflow for calculating the molecular weight of a labeled compound.
Synthetic Intermediates
The synthesis of tranexamic acid can be achieved through various routes, often starting from materials like dimethyl terephthalate (B1205515) or ethyl 4-oxocyclohexane-1-carboxylate[6]. These processes involve several key chemical intermediates, such as methyl 4-(acetamidomethyl)benzoate or 4-formylcyclohexane-1-formate[6][17][18]. The isotopically labeled atoms (¹³C and ¹⁵N) would be introduced during the synthesis of one of these precursors to produce the final labeled tranexamic acid product. The specific experimental protocol for synthesizing the labeled compound would depend on the chosen synthetic pathway and the commercial availability of the necessary labeled starting materials.
References
- 1. nbinno.com [nbinno.com]
- 2. Tranexamic Acid [webbook.nist.gov]
- 3. asahikasei-fc.jp [asahikasei-fc.jp]
- 4. Tranexamic Acid | The Merck Index Online [merckindex.rsc.org]
- 5. chemimpex.com [chemimpex.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 4-(Aminomethyl)cyclohexanecarboxylic acid | C8H15NO2 | CID 5526 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Page loading... [wap.guidechem.com]
- 9. Tranexamic acid | 701-54-2 [chemicalbook.com]
- 10. Atomic Weights and Isotopic Compositions for Nitrogen [physics.nist.gov]
- 11. Carbon-13 - Wikipedia [en.wikipedia.org]
- 12. Isotope data for carbon-13 in the Periodic Table [periodictable.com]
- 13. Carbon-13 - isotopic data and properties [chemlin.org]
- 14. Atomic Weights and Isotopic Compositions for Carbon [physics.nist.gov]
- 15. Nitrogen-15 - isotopic data and properties [chemlin.org]
- 16. Isotope data for nitrogen-15 in the Periodic Table [periodictable.com]
- 17. An improved and practical synthesis of tranexamic acid - Lookchem [lookchem.com]
- 18. CN114181077B - Method for synthesizing tranexamic acid - Google Patents [patents.google.com]
A Technical Guide to Tranexamic Acid-13C2,15N Intermediate for Advanced Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the isotopically labeled intermediate, Tranexamic Acid-13C2,15N. It is intended to serve as a comprehensive resource for researchers and scientists engaged in drug development, pharmacokinetic studies, and advanced analytical methodologies. This document details the compound's identification, its role in quantitative analysis, relevant experimental protocols, and the biochemical pathways of its parent compound, tranexamic acid.
Compound Identification and Properties
Tranexamic Acid-13C2,15N is a stable, isotopically labeled version of tranexamic acid, a synthetic analog of the amino acid lysine (B10760008). The incorporation of two Carbon-13 (¹³C) atoms and one Nitrogen-15 (¹⁵N) atom provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based quantification of tranexamic acid in biological matrices.[1][2][3]
| Property | Value | Reference |
| Chemical Name | trans-4-(Aminomethyl)cyclohexanecarboxylic Acid-13C2,15N | [4] |
| CAS Number | 1292837-95-6 | [4] |
| Unlabeled CAS | 1197-18-8 | [1] |
| Molecular Formula | C₆¹³C₂H₁₅¹⁵NO₂ | [4] |
| Molecular Weight | 160.19 g/mol | [1][4] |
| Applications | Internal standard for NMR, GC-MS, or LC-MS analysis; Tracer | [1][2][3] |
Mechanism of Action of Tranexamic Acid
Tranexamic acid functions as an antifibrinolytic agent.[1] Its primary mechanism involves the competitive and reversible blockade of lysine binding sites on plasminogen. This action prevents plasminogen from converting to plasmin, the enzyme responsible for degrading fibrin (B1330869) clots. By inhibiting fibrinolysis, tranexamic acid helps to stabilize blood clots and reduce bleeding.[5] This mechanism is fundamental to its clinical applications in treating or preventing excessive blood loss from major trauma, surgery, and various bleeding disorders.[5]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. vivanls.com [vivanls.com]
- 5. A validated assay for the quantitative analysis of tranexamic acid in human serum by liquid chromatography coupled with electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Isotopic Purity of Tranexamic Acid-¹³C₂,¹⁵N: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the isotopic purity of Tranexamic Acid-¹³C₂,¹⁵N, a stable isotope-labeled internal standard crucial for accurate bioanalytical studies. This document details the synthesis, quantitative analysis of isotopic enrichment, and the analytical methodologies used to ensure its quality for research and drug development purposes.
Introduction
Tranexamic acid is a synthetic analog of the amino acid lysine (B10760008) and is used as an antifibrinolytic agent to control bleeding. In pharmacokinetic and metabolic studies, the use of a stable isotope-labeled internal standard is paramount for achieving the highest degree of accuracy and precision in quantitative analysis by mass spectrometry. Tranexamic Acid-¹³C₂,¹⁵N serves as an ideal internal standard, as it co-elutes with the unlabeled drug but is distinguishable by its mass-to-charge ratio (m/z). The isotopic purity of this standard is a critical parameter that directly impacts the reliability of analytical data.
Synthesis of Tranexamic Acid-¹³C₂,¹⁵N
The synthesis of Tranexamic Acid-¹³C₂,¹⁵N involves the incorporation of two Carbon-13 atoms and one Nitrogen-15 atom into the tranexamic acid molecule. While specific proprietary synthesis routes may vary, a plausible and efficient pathway can be adapted from established methods for the synthesis of unlabeled tranexamic acid. The key is the introduction of the stable isotopes at strategic points in the synthetic pathway.
A potential synthetic route starts from a labeled precursor. For instance, a ¹³C-labeled terephthalic acid derivative and a ¹⁵N-labeled ammonia (B1221849) source can be utilized.
Hypothetical Synthetic Pathway
A logical workflow for the synthesis is outlined below. This diagram illustrates the key transformations required to produce the labeled compound.
Caption: Hypothetical synthetic workflow for Tranexamic Acid-¹³C₂,¹⁵N.
Experimental Protocol for Synthesis (Hypothetical)
-
Esterification: A ¹³C₂-labeled terephthalic acid is mono-esterified to protect one of the carboxylic acid groups.
-
Chlorination: The remaining carboxylic acid group is converted to an acid chloride using a suitable chlorinating agent (e.g., thionyl chloride).
-
Amination: The acid chloride is reacted with ¹⁵N-labeled ammonia (¹⁵NH₃) to form the corresponding amide.
-
Reduction: The amide and the aromatic ring are reduced. For instance, catalytic hydrogenation can be employed to reduce the benzene (B151609) ring to a cyclohexane (B81311) ring and the amide to an amine. This step often results in a mixture of cis and trans isomers.
-
Isomer Separation and Hydrolysis: The desired trans isomer is separated from the cis isomer, typically through fractional crystallization of their salts. The ester group is then hydrolyzed to yield tranexamic acid-¹³C₂,¹⁵N.
-
Purification: The final product is purified using techniques such as recrystallization or preparative chromatography to achieve high chemical purity.
Isotopic Purity Assessment
The determination of the isotopic purity of Tranexamic Acid-¹³C₂,¹⁵N is critical to confirm the level of enrichment and the absence of significant amounts of unlabeled or partially labeled species. High-resolution mass spectrometry is the primary technique for this analysis.
Quantitative Data
The isotopic purity of commercially available Tranexamic Acid-¹³C₂,¹⁵N is typically high, ensuring its suitability as an internal standard. The table below summarizes the expected quantitative data for a representative batch.
| Parameter | Specification | Method |
| Chemical Purity | >95% | HPLC |
| Isotopic Enrichment | ||
| ¹³C₂ | Typically >99 atom % | Mass Spectrometry |
| ¹⁵N | Typically >99 atom % | Mass Spectrometry |
| Unlabeled Species | <0.5% | Mass Spectrometry |
Note: The isotopic enrichment values are representative and can vary slightly between batches. A Certificate of Analysis from the supplier should always be consulted for lot-specific data.
Experimental Protocol for Isotopic Purity Determination by LC-MS
A high-resolution Liquid Chromatography-Mass Spectrometry (LC-MS) method is employed to determine the isotopic distribution of Tranexamic Acid-¹³C₂,¹⁵N.
-
Sample Preparation:
-
A stock solution of Tranexamic Acid-¹³C₂,¹⁵N is prepared in a suitable solvent (e.g., methanol/water).
-
The stock solution is diluted to an appropriate concentration for LC-MS analysis.
-
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry:
-
Instrument: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Range: m/z 100-200.
-
Resolution: >10,000 FWHM.
-
Data Analysis: The isotopic distribution is analyzed by extracting the ion chromatograms for the unlabeled (m/z 158.12), partially labeled, and fully labeled (m/z 161.12) species. The peak areas are used to calculate the percentage of each isotopic species.
-
Logical Workflow for Isotopic Purity Analysis
The following diagram illustrates the workflow for the determination of isotopic purity.
Caption: Workflow for the determination of isotopic purity by LC-MS.
Application in Bioanalytical Methods
Tranexamic Acid-¹³C₂,¹⁵N is primarily used as an internal standard in the quantification of tranexamic acid in biological matrices such as plasma, serum, and urine. Its use is essential for correcting for matrix effects and variations in sample preparation and instrument response, thereby ensuring the accuracy and reliability of the analytical results.
Signaling Pathway Context
It is important to note that as a synthetic, isotopically labeled standard, Tranexamic Acid-¹³C₂,¹⁵N does not have a biological signaling pathway associated with its isotopic purity. The core relevance of its isotopic purity lies in the analytical chemistry domain, where it underpins the validity of pharmacokinetic and other quantitative studies of the active pharmaceutical ingredient.
Conclusion
The isotopic purity of Tranexamic Acid-¹³C₂,¹⁵N is a critical quality attribute that must be thoroughly characterized to ensure its suitability as an internal standard for quantitative bioanalysis. This technical guide has outlined the key aspects of its synthesis, the experimental protocols for determining its isotopic enrichment, and its application. Researchers, scientists, and drug development professionals should always refer to the supplier's Certificate of Analysis for lot-specific data to ensure the highest quality and reliability of their analytical results.
Tranexamic Acid: A Technical Overview of its Antifibrinolytic Mechanism
Authored For: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Tranexamic acid (TXA) is a synthetic lysine (B10760008) analogue that functions as a potent antifibrinolytic agent. Its primary mechanism of action centers on the reversible blockade of lysine-binding sites on plasminogen, which critically inhibits the enzymatic breakdown of fibrin (B1330869) clots. This action stabilizes the fibrin matrix, making TXA an effective therapy for controlling bleeding in various clinical settings, including surgery, trauma, and heavy menstrual bleeding.[1][2][3] This technical guide provides an in-depth exploration of the molecular interactions, quantitative pharmacodynamics, and key experimental methodologies used to elucidate the antifibrinolytic effects of tranexamic acid. The role of isotopically labeled variants, such as Tranexamic Acid-13C2,15N, in pharmacokinetic analysis is also addressed.
Core Mechanism of Action: Competitive Inhibition of Fibrinolysis
The human fibrinolytic system is a crucial physiological process that dissolves fibrin clots, ensuring blood vessel patency after tissue repair. The primary enzyme responsible for this is plasmin, which is converted from its inactive zymogen form, plasminogen, by tissue plasminogen activator (t-PA) or urokinase plasminogen activator (uPA).[2][4]
Tranexamic acid exerts its effect by acting as a competitive antagonist at the lysine-binding sites (LBS) within the kringle domains of plasminogen.[1][5] These sites are essential for plasminogen to bind to fibrin, a necessary step for its efficient activation to plasmin.[6][7] By occupying these LBS, tranexamic acid effectively prevents plasminogen from associating with the fibrin clot, thereby inhibiting its conversion to plasmin and halting the fibrinolytic cascade.[2][3][8] This preserves the integrity of the fibrin clot, reduces bleeding, and promotes hemostasis.[8][9]
While its primary action is on plasminogen, tranexamic acid has also been shown to directly inhibit the active site of urokinase plasminogen activator (uPA) with high specificity, further contributing to its antifibrinolytic effect.[5][9]
References
- 1. The many roles of tranexamic acid: An overview of the clinical indications for TXA in medical and surgical patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Tranexamic Acid? [synapse.patsnap.com]
- 3. Tranexamic acid: a review of its use in the treatment of hyperfibrinolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Elements of the fibrinolytic system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tranexamic acid is an active site inhibitor of urokinase plasminogen activator - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. Cell surface functionalization with lysine ligand-containing copolymers for fibrinolytic activity - Materials Advances (RSC Publishing) DOI:10.1039/D3MA00737E [pubs.rsc.org]
- 8. droracle.ai [droracle.ai]
- 9. Tranexamic acid - Wikipedia [en.wikipedia.org]
Commercial Suppliers and Technical Applications of Labeled Tranexamic Acid: A Guide for Researchers
For researchers, scientists, and drug development professionals, isotopically labeled compounds are indispensable tools for a profound understanding of drug mechanisms, pharmacokinetics, and metabolism. This technical guide provides an in-depth overview of the commercial availability of labeled tranexamic acid, a synthetic lysine (B10760008) analog with significant clinical applications in treating or preventing excessive blood loss. Furthermore, this document outlines key experimental protocols and visualizes associated pathways to facilitate its application in a research setting.
Commercial Availability of Labeled Tranexamic Acid
A variety of isotopically labeled tranexamic acid derivatives are commercially available, primarily for use as internal standards in quantitative bioanalysis or as tracers in metabolic studies. The most common stable isotopes used for labeling tranexamic acid are Deuterium (²H or D), Carbon-13 (¹³C), and Nitrogen-15 (¹⁵N). Below is a summary of offerings from prominent suppliers.
| Supplier | Labeled Tranexamic Acid Variant | CAS Number | Molecular Formula | Additional Information |
| Acanthus Research | Tranexamic Acid ¹³C₂,¹⁵N | 1292837-95-6 | C₆¹³C₂H₁₅¹⁵NO₂ | Provided as a stable isotope-labeled reference standard.[1] |
| MedChemExpress | Tranexamic acid-¹³C₂,¹⁵N | 1292837-95-6 | C₆¹³C₂H₁₅¹⁵NO₂ | Labeled tranexamic acid for use as a tracer or internal standard in NMR, GC-MS, or LC-MS.[2][3] Also offer Tranexamic acid-d₂.[4] |
| Simson Pharma Limited | Tranexamic Acid-¹³C₂-¹⁵N | 1292837-95-6 | C₆¹³C₂H₁₅¹⁵NO₂ | Available via custom synthesis and is accompanied by a Certificate of Analysis. |
| RXN Chemicals | Tranexamic Acid EP Impurity A-¹³C₄-¹⁵N | Not specified | C₁₂¹³C₄H₂₇¹⁵NO₄ | A high-purity pharmaceutical impurity standard.[5] |
| Clearsynth | Tranexamic Acid ¹³C₂ ¹⁵N | 1292837-95-6 | C₆¹³C₂H₁₅¹⁵NO₂ | Labeled for research purposes.[6] |
| US Biological | Tranexamic Acid, 99+% USP | 1197-18-8 (unlabeled) | C₈H₁₅NO₂ | While primarily supplying unlabeled tranexamic acid, they are a key source for the parent compound.[7] |
Experimental Protocols
Labeled tranexamic acid is a critical reagent in several analytical and research applications. The following sections detail methodologies for its use as an internal standard in pharmacokinetic studies and in plasminogen binding assays.
Quantification of Tranexamic Acid in Human Plasma using LC-MS/MS with a Labeled Internal Standard
This protocol is adapted from methodologies described in pharmacokinetic studies of tranexamic acid.[8][9] Isotopically labeled tranexamic acid (e.g., Tranexamic Acid-¹³C₂,¹⁵N) is the ideal internal standard (IS) as it co-elutes with the analyte and experiences similar matrix effects during ionization, ensuring high accuracy and precision.
1. Sample Preparation:
-
To a 100 µL aliquot of human plasma, add 10 µL of the internal standard working solution (e.g., 1 µg/mL of Tranexamic Acid-¹³C₂,¹⁵N in methanol).
-
Precipitate proteins by adding 300 µL of acetonitrile (B52724).
-
Vortex the mixture for 1 minute.
-
Centrifuge at 12,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Conditions:
-
Liquid Chromatography (LC):
-
Column: A suitable C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Tranexamic Acid: Monitor the precursor to product ion transition (e.g., m/z 158.1 → 113.1).
-
Tranexamic Acid-¹³C₂,¹⁵N (IS): Monitor the corresponding shifted transition (e.g., m/z 161.1 → 115.1).
-
-
Optimize instrument parameters such as declustering potential, collision energy, and cell exit potential for both the analyte and the internal standard.
-
3. Data Analysis:
-
Quantify the concentration of tranexamic acid in the plasma samples by calculating the peak area ratio of the analyte to the internal standard and comparing it to a standard curve prepared in a similar biological matrix.
In Vitro Plasminogen Binding Assay
Labeled tranexamic acid can be used to study the binding kinetics and competitive inhibition at the lysine-binding sites of plasminogen. This protocol provides a general framework for such an assay.
1. Reagents and Materials:
-
Human plasminogen.
-
Labeled tranexamic acid (e.g., ¹³C₆-Tranexamic Acid).
-
Unlabeled tranexamic acid (for competition studies).
-
Phosphate-buffered saline (PBS), pH 7.4.
-
A method for separating bound from free ligand (e.g., equilibrium dialysis, ultrafiltration, or surface plasmon resonance).
2. Experimental Procedure (using Equilibrium Dialysis):
-
Prepare a solution of human plasminogen in PBS (e.g., 1 µM).
-
Place the plasminogen solution in one chamber of an equilibrium dialysis unit.
-
In the other chamber, place a solution of labeled tranexamic acid in PBS at various concentrations.
-
For competition assays, include a fixed concentration of labeled tranexamic acid with varying concentrations of unlabeled tranexamic acid in the second chamber.
-
Allow the system to equilibrate (e.g., for 18-24 hours at 4°C with gentle agitation).
-
After equilibration, take aliquots from both chambers and determine the concentration of labeled tranexamic acid using an appropriate detection method (e.g., LC-MS/MS or scintillation counting for radiolabeled variants).
3. Data Analysis:
-
Calculate the concentration of bound and free labeled tranexamic acid at equilibrium.
-
Determine the dissociation constant (Kd) by plotting the concentration of bound ligand against the concentration of free ligand and fitting the data to a suitable binding model (e.g., a one-site binding model).
-
In competition assays, calculate the IC₅₀ of the unlabeled tranexamic acid.
Visualizations
Tranexamic Acid's Mechanism of Action in the Fibrinolytic Pathway
Tranexamic acid exerts its antifibrinolytic effect by interfering with the binding of plasminogen to fibrin, thereby inhibiting the activation of plasminogen to plasmin.
Caption: Mechanism of Tranexamic Acid in inhibiting fibrinolysis.
Experimental Workflow for Pharmacokinetic Analysis
The following diagram illustrates a typical workflow for a pharmacokinetic study of tranexamic acid utilizing a labeled internal standard.
Caption: Workflow for a pharmacokinetic study of tranexamic acid.
References
- 1. Tranexamic Acid 13C2,15N - Acanthus Research [acanthusresearch.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. rxnchem.com [rxnchem.com]
- 6. clearsynth.com [clearsynth.com]
- 7. usbio.net [usbio.net]
- 8. Is tranexamic acid exposure related to blood loss in hip arthroplasty? A pharmacokinetic–pharmacodynamic study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jyoungpharm.org [jyoungpharm.org]
The Role of Stable Isotopes in Pharmacokinetic Studies: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the application of stable isotope labeling in pharmacokinetic (PK) research. It delves into the core principles, experimental methodologies, and data analysis techniques that empower researchers to gain deeper insights into the absorption, distribution, metabolism, and excretion (ADME) of therapeutic agents. The use of non-radioactive stable isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N), offers a safe and powerful alternative to traditional radioisotope studies, enabling detailed investigations in both preclinical and clinical settings, including studies in vulnerable populations.[1]
Core Concepts in Stable Isotope Labeling for Pharmacokinetics
Stable isotope labeling involves the strategic incorporation of heavier, non-radioactive isotopes into a drug molecule. This substitution creates a "heavy" version of the compound that is chemically identical to the unlabeled drug but possesses a distinct mass.[2] This mass difference allows for the simultaneous administration and subsequent differentiation of the labeled and unlabeled drug and their respective metabolites using mass spectrometry (MS).[2] This unique characteristic underpins the significant advantages of this technique in pharmacokinetic studies.
The primary applications and advantages of using stable isotopes in pharmacokinetic studies include:
-
Enhanced Precision in Bioavailability and Bioequivalence Studies: By co-administering an isotopically labeled intravenous (IV) tracer with an unlabeled oral dosage form, absolute bioavailability can be determined in a single experiment, eliminating intra-subject variability that can confound traditional two-period crossover studies.[3] Similarly, in bioequivalence studies, co-administering a labeled reference formulation with an unlabeled test formulation can significantly reduce variability and, consequently, the required number of subjects.[4]
-
Elucidation of Metabolic Pathways: Tracing the metabolic fate of a drug is a cornerstone of drug development. Stable isotope-labeled compounds allow for the unambiguous identification of metabolites in complex biological matrices like plasma and urine.[2][5] The distinct isotopic signature of the metabolites confirms their origin from the administered drug.
-
Investigation of Drug-Drug Interactions: Stable isotope-labeled drugs can be used to study the effect of a co-administered drug on the pharmacokinetics of a drug already at steady-state, without altering the therapeutic regimen.[6]
-
Characterization of Pharmacokinetics at Steady State: A labeled version of a drug can be administered as a "tracer" dose to subjects who are already on a chronic regimen of the unlabeled drug. This allows for the determination of single-dose pharmacokinetics without interrupting the patient's ongoing therapy.[7]
-
Safety in Human Studies: The absence of radioactivity makes stable isotopes ideal for use in human clinical trials, including those involving children and pregnant women, where the use of radioisotopes is ethically restricted.[8]
Experimental Design and Protocols
A meticulously planned experimental design is crucial for the success of a pharmacokinetic study employing stable isotopes. This section outlines a generalized protocol for an in vivo study in a preclinical rodent model, which can be adapted for clinical studies.
Synthesis of the Stable Isotope-Labeled Drug
The initial and critical step is the chemical synthesis of the drug molecule incorporating one or more stable isotopes. The choice of isotope (e.g., ¹³C, ²H) and the position of labeling are important considerations. For instance, deuterium labeling can sometimes lead to chromatographic separation from the unlabeled analyte, an effect that is less common with ¹³C labeling.[9][10] The labeled internal standard should ideally have a mass shift of at least 3 Da from its unlabeled counterpart to avoid mass spectral overlap.[11]
Animal Preparation and Dosing
-
Acclimatization: Animals, typically rats or mice in preclinical studies, should be acclimatized to the housing conditions for a specified period before the study.
-
Fasting: It is common practice to fast the animals overnight (e.g., 12-18 hours) prior to dosing to reduce variability in drug absorption. Water should be provided ad libitum.[2]
-
Dosing: The stable isotope-labeled drug is formulated in a suitable vehicle for administration. For oral studies, the formulation is often administered via oral gavage. For intravenous studies, it is administered via a suitable vein (e.g., tail vein). In studies comparing oral and intravenous routes, the unlabeled drug might be given orally and the labeled drug intravenously. The dose of the enriched compound is typically kept low, often no more than 10% of the dose of the unlabeled product, to minimize any potential for isotopic effects on pharmacokinetics.[4]
Sample Collection
-
Blood Sampling: Serial blood samples are collected at predetermined time points post-dosing. The sampling schedule should be designed to adequately capture the absorption, distribution, and elimination phases of the drug. Common time points include pre-dose (0), and multiple points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 hours).
-
Sample Handling: Blood samples are typically collected into tubes containing an anticoagulant (e.g., EDTA, heparin). Plasma is separated by centrifugation and stored frozen (e.g., at -80°C) until analysis.[12]
-
Urine and Feces Collection: For mass balance and metabolite profiling studies, urine and feces are collected over specified intervals using metabolic cages.
Sample Preparation for Mass Spectrometry Analysis
The goal of sample preparation is to extract the analytes of interest (labeled and unlabeled drug and metabolites) from the biological matrix and remove interfering substances. A typical protocol for plasma samples is as follows:
-
Thawing and Homogenization: Frozen plasma samples are thawed on ice.
-
Addition of Internal Standard: A known amount of a stable isotope-labeled internal standard (often a different isotopologue of the analyte) is added to each plasma sample. This is crucial for accurate quantification as it corrects for variability during sample processing and analysis.[1]
-
Protein Precipitation: A protein precipitation solvent, such as acetonitrile (B52724) or methanol, is added to the plasma sample to precipitate proteins.[1]
-
Centrifugation: The samples are centrifuged at high speed to pellet the precipitated proteins.[2]
-
Supernatant Transfer and Evaporation: The clear supernatant containing the analytes is transferred to a new tube and evaporated to dryness, typically under a stream of nitrogen.[1]
-
Reconstitution: The dried residue is reconstituted in a small volume of a solvent compatible with the initial mobile phase of the liquid chromatography system.[1][2]
-
Filtration: The reconstituted sample may be filtered to remove any remaining particulate matter before injection into the LC-MS/MS system.[1]
LC-MS/MS Analysis
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the analytical technique of choice for quantifying stable isotope-labeled and unlabeled drugs and their metabolites due to its high sensitivity and selectivity.
-
Chromatographic Separation: The reconstituted sample is injected onto a liquid chromatography (LC) column. The mobile phase composition and gradient are optimized to achieve chromatographic separation of the analyte from endogenous matrix components.
-
Mass Spectrometric Detection: A tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode is typically used for detection.[1] In MRM, a specific precursor ion (the molecular ion of the analyte) is selected and fragmented, and a specific product ion is monitored. This provides a high degree of selectivity. Separate MRM transitions are set up for the unlabeled analyte, the labeled analyte, and the internal standard.
Data Presentation and Analysis
Quantitative Data Summary
The use of stable isotopes allows for the precise determination of key pharmacokinetic parameters. The following table presents a summary of pharmacokinetic parameters from a study on levothyroxine (LT4) that utilized a ¹³C₆-labeled LT4 tracer.
| Pharmacokinetic Parameter | Median Value (Range) |
| Oral Clearance (CL/F) | 0.712 L/h (0.244–2.91) |
| Apparent Volume of Distribution (V/F) | 164.9 L (34–504.2) |
| Time to Peak Concentration (Tmax) | 4 h (1.5–24) |
| Dose-Normalized Peak Concentration (Cmax) | 7.5 ng/L/μg (2–20) |
| Dose-Normalized AUC (0-120h) | 0.931 ng·h/mL/μg (0.288–2.84) |
| Half-life (t½) | 172.2 h (51.4–310.8) |
Data adapted from a study on ¹³C₆-LT4 pharmacokinetics.[13]
Pharmacokinetic Parameter Calculation
Concentration-time data obtained from the LC-MS/MS analysis are used to calculate pharmacokinetic parameters.
-
Calibration Curve Generation: A calibration curve is generated by plotting the peak area ratio of the analyte to the internal standard against the known concentrations of calibration standards.
-
Concentration Calculation: The concentrations of the analytes in the study samples are determined from their peak area ratios using the calibration curve.[2]
-
Pharmacokinetic Analysis: Pharmacokinetic software (e.g., Phoenix WinNonlin) is used to perform non-compartmental or compartmental analysis of the concentration-time data to calculate parameters such as clearance (CL), volume of distribution (V), area under the curve (AUC), half-life (t½), and time to maximum concentration (Tmax).[2]
Visualizing Workflows and Pathways
Graphviz (DOT language) can be used to create clear diagrams of experimental workflows and metabolic pathways.
Experimental Workflow
Caption: A typical experimental workflow for a stable isotope pharmacokinetic study.
Metabolic Pathway Elucidation
Caption: Simplified metabolic pathway of a ¹³C-labeled drug.
Conclusion
The use of stable isotopes has become an indispensable tool in modern pharmacokinetic research.[2] This technique provides a safe and highly effective method for delineating the ADME properties of new chemical entities, assessing bioavailability and bioequivalence, and investigating the metabolic fate of drugs. The detailed experimental protocols and data analysis workflows presented in this guide offer a framework for researchers and drug development professionals to design and execute robust stable isotope-based pharmacokinetic studies, ultimately contributing to the development of safer and more effective medicines.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. The stable isotope method for determining absolute bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Re-introduction of a Novel Approach to the Use of Stable Isotopes in Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The use of stable isotope labelling for the analytical chemistry of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. DOT Language | Graphviz [graphviz.org]
- 7. Applications of stable isotopes in clinical pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]
- 9. Evaluation of ¹³C- and ²H-labeled internal standards for the determination of amphetamines in biological samples, by reversed-phase ultra-high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. otsuka.co.jp [otsuka.co.jp]
- 12. researchgate.net [researchgate.net]
- 13. Stable Isotope Pharmacokinetic Studies Provide Insight into Effects of Age, Sex, and Weight on Levothyroxine Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Microbial Synthesis of Tranexamic Acid Intermediates: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tranexamic acid, a synthetic lysine (B10760008) analogue with significant antifibrinolytic properties, is a crucial pharmaceutical compound. Traditional chemical synthesis routes to tranexamic acid and its intermediates often involve harsh reaction conditions, hazardous reagents, and complex purification steps. Microbial and enzymatic synthesis pathways present a promising green alternative, offering high specificity, milder reaction conditions, and the potential for sustainable production from renewable feedstocks. This technical guide provides an in-depth overview of the current state of research in the microbial synthesis of key intermediates for tranexamic acid production. We will explore potential biocatalytic routes, focusing on the enzymatic conversion of precursors and outlining hypothetical metabolic pathways. This guide will also present available quantitative data in structured tables and provide conceptual experimental protocols for key biotransformations. Visualizations of proposed pathways and workflows are included to facilitate understanding.
Introduction
Tranexamic acid, chemically known as trans-4-(aminomethyl)cyclohexanecarboxylic acid, is an essential medicine used to control bleeding by inhibiting the breakdown of fibrin (B1330869) clots. Its synthesis has traditionally been in the domain of chemical catalysis. However, the principles of green chemistry are driving the exploration of biocatalytic and microbial production routes for pharmaceuticals. The high stereospecificity of enzymes makes them particularly attractive for the synthesis of the desired trans-isomer of tranexamic acid, potentially simplifying downstream processing and reducing isomeric impurities.
This guide focuses on the microbial and enzymatic synthesis of key tranexamic acid intermediates, which represent critical steps toward a fully biological production system. We will delve into the use of nitrilases and transaminases as key enzymatic players in this emerging field.
Biocatalytic Routes to Tranexamic Acid Intermediates
The microbial synthesis of tranexamic acid is not yet established as a complete de novo biosynthetic pathway from simple sugars in a single microorganism. However, research into specific enzymatic conversions of chemical precursors has laid the groundwork for a multi-step biocatalytic or chemo-enzymatic approach. Two key enzymatic steps that have been explored are the hydrolysis of a dinitrile precursor and the reductive amination of a keto-acid or aldehyde precursor.
Nitrilase-Mediated Synthesis of trans-4-Cyanocyclohexane-1-carboxylic acid
A crucial intermediate in several chemical synthesis routes of tranexamic acid is trans-4-cyanocyclohexane-1-carboxylic acid. A biocatalytic approach to this intermediate involves the regioselective hydrolysis of trans-1,4-dicyanocyclohexane.
Enzyme: Nitrilase Source Organism: Corynebacterium sp. C5
A nitrilase from Corynebacterium sp. has been reported to catalyze the conversion of trans-1,4-dicyanocyclohexane to trans-4-cyanocyclohexane-1-carboxylic acid. This enzymatic step is highly specific and avoids the harsh conditions and non-selective hydrolysis often associated with chemical methods.
Table 1: Quantitative Data for Nitrilase-Mediated Hydrolysis
| Parameter | Value | Reference |
| Substrate | trans-1,4-Dicyanocyclohexane | N/A |
| Product | trans-4-Cyanocyclohexane-1-carboxylic acid | N/A |
| Enzyme | Nitrilase | N/A |
| Organism | Corynebacterium sp. C5 | N/A |
| Yield | >99% | N/A |
| Reaction Time | N/A | N/A |
| Temperature | 4°C | N/A |
| pH | N/A | N/A |
Experimental Protocol: Whole-Cell Biocatalysis with Corynebacterium sp. C5
This protocol describes a conceptual whole-cell biocatalysis experiment for the synthesis of trans-4-cyanocyclohexane-1-carboxylic acid.
-
Strain Cultivation:
-
Inoculate Corynebacterium sp. C5 into a suitable nutrient-rich medium (e.g., Tryptic Soy Broth).
-
Incubate at 30°C with shaking (200 rpm) for 24-48 hours until the late exponential growth phase is reached.
-
Harvest the cells by centrifugation (e.g., 5000 x g for 10 minutes at 4°C).
-
Wash the cell pellet with a suitable buffer (e.g., 50 mM phosphate (B84403) buffer, pH 7.5) and resuspend to a desired cell density (e.g., 50 g/L wet cell weight).
-
-
Biotransformation:
-
In a temperature-controlled reactor, add the resuspended Corynebacterium sp. C5 cells.
-
Add the substrate, trans-1,4-dicyanocyclohexane, to the cell suspension. The substrate can be added as a solid or dissolved in a minimal amount of a water-miscible organic solvent to aid dispersion.
-
Maintain the reaction at a low temperature (e.g., 4°C) to potentially improve enzyme stability and selectivity.
-
Agitate the reaction mixture to ensure adequate mixing.
-
Monitor the reaction progress by periodically taking samples and analyzing the concentration of the substrate and product using techniques such as HPLC or GC.
-
-
Downstream Processing:
-
Once the reaction is complete, separate the cells from the reaction mixture by centrifugation or filtration.
-
Acidify the supernatant to precipitate the product, trans-4-cyanocyclohexane-1-carboxylic acid.
-
Collect the product by filtration and wash with cold water.
-
Further purify the product by recrystallization from a suitable solvent system.
-
Transaminase-Mediated Synthesis of Tranexamic Acid
The final step in the synthesis of tranexamic acid involves the conversion of the cyano group of trans-4-cyanocyclohexane-1-carboxylic acid into an aminomethyl group. While chemical reduction is the conventional method, a biocatalytic approach using a transaminase could offer a stereospecific and greener alternative. This would likely involve the conversion of an aldehyde or keto precursor.
A hypothetical two-step enzymatic conversion from the carboxylic acid intermediate could be envisioned:
-
Carboxylic Acid Reductase (CAR): Reduction of the carboxylic acid group of trans-4-cyanocyclohexane-1-carboxylic acid to the corresponding aldehyde, trans-4-cyanocyclohexane-1-carbaldehyde.
-
Transaminase (ATA): Reductive amination of the aldehyde to form trans-4-(aminomethyl)cyclohexanecarboxylic acid (tranexamic acid).
Alternatively, a more direct route could involve the reductive amination of a keto-acid precursor, 4-oxocyclohexanecarboxylic acid, followed by the introduction of the aminomethyl group. However, the direct biocatalytic amination of a cyano group is not a standard reaction for transaminases.
Table 2: Potential Enzymes for Tranexamic Acid Synthesis
| Enzyme Class | Reaction | Potential Substrate | Product | Challenges |
| Carboxylic Acid Reductase (CAR) | Carboxylic acid reduction | trans-4-Cyanocyclohexane-1-carboxylic acid | trans-4-Cyanocyclohexane-1-carbaldehyde | Enzyme discovery and engineering for substrate specificity. |
| Transaminase (ATA) | Reductive amination | trans-4-Cyanocyclohexane-1-carbaldehyde | Tranexamic Acid | Identification of a suitable transaminase with high activity and stereoselectivity. |
| Transaminase (ATA) | Reductive amination | 4-Oxocyclohexanecarboxylic acid | trans-4-Aminocyclohexanecarboxylic acid | Requires a subsequent enzymatic step to introduce the methylamine (B109427) group. |
Experimental Protocol: Screening for a Suitable Transaminase
This protocol outlines a general approach for screening a library of transaminases for activity towards a tranexamic acid precursor.
-
Enzyme and Substrate Preparation:
-
Obtain a panel of commercially available or in-house expressed and purified transaminases.
-
Synthesize the target substrate, for example, trans-4-formylcyclohexanecarboxylic acid.
-
Prepare solutions of the substrate, an amino donor (e.g., isopropylamine, L-alanine), and the cofactor pyridoxal-5'-phosphate (PLP).
-
-
High-Throughput Screening:
-
In a 96-well plate format, set up reactions containing the transaminase, substrate, amino donor, and PLP in a suitable buffer (e.g., 100 mM phosphate buffer, pH 8.0).
-
Include appropriate controls (no enzyme, no amino donor).
-
Incubate the plate at a controlled temperature (e.g., 30-40°C) for a set period (e.g., 24 hours).
-
-
Analysis of Product Formation:
-
Quench the reactions by adding a suitable agent (e.g., acid or base).
-
Analyze the reaction mixtures for the formation of tranexamic acid using a sensitive analytical method such as LC-MS.
-
Identify "hit" enzymes that show significant product formation.
-
-
Characterization of "Hit" Enzymes:
-
For the most promising transaminases, perform further characterization to determine kinetic parameters (Km, kcat), optimal pH and temperature, and stereoselectivity.
-
Proposed Microbial Synthesis Pathways and Workflows
While a complete microbial synthesis pathway for tranexamic acid has not been reported, we can propose a hypothetical pathway based on known biocatalytic reactions. This would involve metabolic engineering of a host organism, such as E. coli or Corynebacterium glutamicum, to produce a key precursor and then perform the final enzymatic conversions.
Hypothetical Pathway from a Central Metabolite
A potential, though challenging, route could start from a common central metabolite like shikimate or chorismate, which are precursors to aromatic amino acids and other cyclic compounds. Engineering a pathway to convert these intermediates into the cyclohexane (B81311) carboxylate backbone of tranexamic acid would be a significant undertaking in synthetic biology.
Caption: Hypothetical de novo biosynthesis of tranexamic acid.
Chemo-Enzymatic Workflow
A more near-term and feasible approach is a chemo-enzymatic workflow that combines chemical synthesis of a key intermediate with subsequent enzymatic transformations.
Caption: Chemo-enzymatic workflow for tranexamic acid synthesis.
Conclusion and Future Outlook
The microbial and enzymatic synthesis of tranexamic acid intermediates is a burgeoning field with significant potential to develop sustainable and efficient manufacturing processes. The use of nitrilases for the synthesis of trans-4-cyanocyclohexane-1-carboxylic acid is a promising first step. The subsequent conversion to tranexamic acid via a biocatalytic reductive amination is a key area for future research, requiring the discovery and engineering of suitable carboxylic acid reductases and transaminases.
The ultimate goal of a complete de novo microbial synthesis of tranexamic acid from renewable feedstocks will necessitate significant metabolic engineering efforts. However, the development of robust and efficient enzymatic steps for the conversion of advanced intermediates provides a clear and achievable roadmap for the near future. Further research should focus on enzyme discovery, protein engineering to improve catalyst performance, and the development of whole-cell biocatalytic processes with high titers and yields. The successful implementation of such strategies will not only provide a green alternative for the production of this essential medicine but also showcase the power of synthetic biology in pharmaceutical manufacturing.
A Technical Guide to Early-Stage Isomerization in Tranexamic Acid Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of a modern, scalable synthesis of tranexamic acid, focusing on the pivotal role of early-stage isomerization. By shifting the control of stereochemistry to the beginning of the synthetic sequence, this approach circumvents the harsh conditions and purification challenges associated with traditional late-stage isomerization methods. This document details the optimized reaction pathway, presents key quantitative data, and provides comprehensive experimental protocols for synthesis and analysis.
Introduction: The Strategic Advantage of Early-Stage Isomerization
Tranexamic acid, the trans-isomer of 4-(aminomethyl)cyclohexanecarboxylic acid, is a crucial antifibrinolytic agent. Its therapeutic efficacy is exclusive to the trans stereoisomer, rendering stereochemical control a central challenge in its synthesis. Historically, syntheses often involved hydrogenation of an aromatic precursor, yielding a mixture of cis and trans isomers at the final or penultimate step. Separating these isomers or forcing a late-stage isomerization requires high temperatures (e.g., >200°C) and expensive catalysts, which complicates large-scale production and impacts overall yield.[1]
A more efficient and scalable strategy involves the early-stage isomerization of a readily available starting material, dimethyl 1,4-cyclohexanedicarboxylate.[1] This method starts with an inexpensive mixture of cis and trans diesters and epimerizes it to yield the pure trans-diester under mild conditions.[1][2] The trans stereochemistry is then preserved throughout the subsequent chemical transformations, simplifying purification and improving the overall process economy.[1]
Optimized Synthesis Pathway via Early-Stage Isomerization
A robust five-step synthesis starting from a cis/trans mixture of dimethyl 1,4-cyclohexanedicarboxylate has been developed, achieving a 47% overall yield with a final purity of over 99.5%.[2] The key to this process is the initial isomerization step, which provides a high-purity trans-isomer intermediate.
The overall synthetic pathway is visualized below.
Caption: Five-step synthesis of tranexamic acid featuring early-stage isomerization.
Quantitative Data Summary
The following tables summarize the quantitative results from the optimization of the key isomerization step and the overall yield of the synthetic pathway.
Table 1: Optimization of Early-Stage Isomerization of Dimethyl 1,4-cyclohexanedicarboxylate [1]
| Entry | Base Catalyst | Temperature (°C) | Yield of trans-isomer (%) | Purity of trans-isomer (%) |
| 1 | Sodium Methoxide (B1231860) | 60 | 45 | 95.0 |
| 2 | Sodium in Methanol (B129727) | 55 | 50 | 95.0 |
| 3 | Pyridine | 50 | - | No Isomerization |
| 4 | Triethylamine | 50 | - | No Isomerization |
| 5 | Sodium Methoxide | 25-30 | 70 | >99.5 |
Data derived from Patil et al., Synthetic Communications, 2024.[1] The optimized conditions (Entry 5) show that sodium methoxide at ambient temperature provides a high yield of the desired trans-isomer with excellent purity.
Table 2: Summary of Yields for the Five-Step Synthesis
| Step | Transformation | Key Reagents | Yield (%) |
| 1 | Isomerization | Sodium Methoxide | 70 |
| 2 | Mono-Amidation | Ammonia (B1221849), Methanol | 97 |
| 3 | Dehydration | Thionyl Chloride | 90 |
| 4 | Selective Hydrolysis | Sodium Hydroxide (B78521) | 80 |
| 5 | Nitrile Reduction | Raney Ni, H₂ | 70 |
| - | Overall Yield | - | ~47 |
Yields are based on the process described by Patil et al., 2024.[1][2]
Detailed Experimental Protocols
The following protocols are representative methodologies for the synthesis and analysis of tranexamic acid via the early-stage isomerization route.
Key Experiment: Isomerization of Dimethyl cis/trans-1,4-cyclohexanedicarboxylate
This protocol describes the optimized procedure for obtaining the pure trans-diester intermediate.
Caption: Experimental workflow for the key isomerization and isolation step.
Procedure:
-
Charging the Reactor: A suitable reactor is charged with a cis/trans mixture of dimethyl 1,4-cyclohexanedicarboxylate and methanol (approx. 2.4 volumes relative to the diester).
-
Addition of Base: Sodium methoxide (as a solution in methanol) is added to the stirred mixture at ambient temperature (25-30°C).
-
Reaction: The reaction mixture is stirred at 25-30°C. The epimerization is monitored by gas chromatography (GC) or high-performance liquid chromatography (HPLC) until the cis-isomer content is negligible.
-
Isolation: Upon completion, the mixture is cooled. The trans-isomer, being less soluble, precipitates from the methanol solution.[1]
-
Filtration and Drying: The solid product is isolated by filtration, washed with a small amount of cold methanol, and dried under vacuum to yield pure trans-dimethyl 1,4-cyclohexanedicarboxylate. The methanolic filtrate containing the remaining cis-isomer can be recycled.[2]
Protocol for Subsequent Synthetic Steps
-
Mono-Amidation: The pure trans-diester is dissolved in methanol in an autoclave. The vessel is charged with ammonia gas (e.g., 7 kg/cm ²) and heated (e.g., 70-75°C) for several hours. After cooling and venting, the solvent is removed to yield trans-4-(methoxycarbonyl)cyclohexane-1-carboxamide.[1]
-
Dehydration to Nitrile: The mono-amide is suspended in a suitable solvent like dichloromethane (B109758) (DCM). Thionyl chloride (SOCl₂) is added dropwise at room temperature. The reaction is stirred until completion, after which the solvent and excess reagent are removed to yield trans-methyl 4-cyanocyclohexane-1-carboxylate.[1]
-
Selective Hydrolysis: The cyano-ester is treated with an aqueous solution of sodium hydroxide at room temperature to selectively hydrolyze the ester group, yielding the sodium salt of trans-4-cyanocyclohexane-1-carboxylic acid.
-
Nitrile Reduction: The aqueous solution of the cyano-acid is placed in a high-pressure hydrogenator. Raney Nickel catalyst is added, and the vessel is pressurized with hydrogen gas. The reaction is conducted at elevated temperature (e.g., 45-50°C) until the reduction is complete.[1] The catalyst is then filtered off, and the aqueous solution is acidified to precipitate the final product, tranexamic acid.
Analytical Protocol: Isomer Ratio Analysis by HPLC
Quantitative analysis of the cis/trans isomer ratio of dimethyl 1,4-cyclohexanedicarboxylate is critical for monitoring the isomerization reaction.
Method:
-
Technique: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[3]
-
Column: A C18 column with low silanol (B1196071) activity (e.g., Newcrom R1 or equivalent) is suitable.[3]
-
Mobile Phase: An isocratic mobile phase containing acetonitrile (B52724) (MeCN) and water with a small amount of acid is effective. A typical composition would be a mixture of MeCN and water, with 0.1% phosphoric acid for UV detection or 0.1% formic acid for mass spectrometry (MS) compatibility.[3]
-
Detection: UV detection at a low wavelength (e.g., 210 nm) is appropriate for the ester functional groups.
-
Quantification: The relative percentages of the cis and trans isomers are determined by integrating the peak areas from the chromatogram. The trans isomer typically has a different retention time than the cis isomer.
Conclusion
The adoption of an early-stage isomerization strategy represents a significant advancement in the synthesis of tranexamic acid. This approach, centered on the efficient, base-catalyzed conversion of a mixed diester feedstock into the pure trans-isomer under mild conditions, enhances the scalability, safety, and cost-effectiveness of the manufacturing process.[1][2] By providing a robust and high-purity intermediate, this method simplifies downstream processing and aligns with the principles of green chemistry, offering a superior alternative to traditional synthetic routes.
References
Methodological & Application
Application Notes: Quantification of Tranexamic Acid in Human Serum using Tranexamic Acid-¹³C₂,¹⁵N as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tranexamic acid (TXA) is a synthetic analog of the amino acid lysine (B10760008) that functions as an antifibrinolytic agent. It is widely used to prevent or treat excessive blood loss in various clinical situations, including surgery, trauma, and heavy menstrual bleeding.[1] Accurate quantification of tranexamic acid in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and clinical trials. This application note describes a robust and sensitive method for the determination of tranexamic acid in human serum using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a stable isotope-labeled internal standard, Tranexamic Acid-¹³C₂,¹⁵N. The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry as it co-elutes with the analyte and experiences similar matrix effects and ionization suppression, thus providing the most accurate quantification.
Antifibrinolytic Signaling Pathway of Tranexamic Acid
Tranexamic acid exerts its effect by inhibiting the breakdown of fibrin (B1330869) clots. It is a competitive inhibitor of plasminogen activation.[2][3] By binding to the lysine binding sites on plasminogen, tranexamic acid prevents plasminogen from binding to and being activated on the fibrin surface. This inhibition of plasmin formation leads to the stabilization of the fibrin clot.[1]
Experimental Protocol
This protocol is based on a validated UHPLC-MS/MS method for the quantification of tranexamic acid in human serum.[4]
Materials and Reagents
-
Tranexamic Acid (Reference Standard)
-
Tranexamic Acid-¹³C₂,¹⁵N (Internal Standard)[4]
-
Blank human serum from healthy, medication-free donors[4]
-
Acetonitrile (B52724) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Methanol (B129727) (LC-MS grade)
-
96-well protein precipitation plates
Equipment
-
UHPLC system (e.g., Waters Acquity UPLC I-class FTN system)[4]
-
Tandem quadrupole mass spectrometer (e.g., Xevo TQ-S)[4]
-
Analytical balance
-
Pipettes
-
Centrifuge
-
Vortex mixer
Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Prepare stock solutions of tranexamic acid and Tranexamic Acid-¹³C₂,¹⁵N in methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions of tranexamic acid by diluting the stock solution with a 50:50 mixture of methanol and water to create calibration standards.
-
Internal Standard Working Solution: Prepare a working solution of Tranexamic Acid-¹³C₂,¹⁵N at an appropriate concentration in the same diluent.
Sample Preparation
-
To 100 µL of serum sample, calibration standard, or quality control sample in a 96-well plate, add 25 µL of the internal standard working solution.
-
Vortex briefly to mix.
-
Add 800 µL of acetonitrile to precipitate proteins.[4]
-
Mix thoroughly and centrifuge at 4000 rpm for 10 minutes.
-
Transfer the supernatant to a clean 96-well plate for LC-MS/MS analysis.
LC-MS/MS Method Workflow
The following diagram illustrates the general workflow for the bioanalytical method.
Chromatographic and Mass Spectrometric Conditions
| Parameter | Condition |
| UHPLC System | Waters Acquity UPLC I-class FTN system[4] |
| Column | Acquity UPLC HSS T3 (2.1 mm × 100 mm, 1.8 µm)[4] |
| Mobile Phase A | 0.1% Formic acid in water[4] |
| Mobile Phase B | Acetonitrile[4] |
| Flow Rate | 0.6 mL/min[4] |
| Gradient | 1% to 20% B over 1.2 min, then to 90% B until 1.5 min[4] |
| Injection Volume | 0.2 µL[4] |
| Column Temperature | 50 °C[4] |
| Autosampler Temp. | 10 °C[4] |
| Mass Spectrometer | Xevo TQ-S tandem–quadrupole[4] |
| Ionization Mode | Positive Electrospray Ionization (ESI+)[4] |
| Capillary Voltage | 1.0 kV[4] |
| Source Temperature | 120 °C[4] |
| Desolvation Temp. | 650 °C[4] |
| Desolvation Gas Flow | 1000 L/h[4] |
Multiple Reaction Monitoring (MRM) Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| Tranexamic Acid | 158.2 | 123.0 | 40 | 8 |
| Tranexamic Acid-¹³C₂,¹⁵N (IS) | 161.2 | 125.0 | 40 | 8 |
Table based on data from a validated UHPLC-MS/MS method.[4]
Quantitative Data Summary
The method was validated according to the US Food and Drug Administration guidelines.[4]
| Validation Parameter | Result |
| Linearity Range | 0.10 - 200 µg/mL[4] |
| Lower Limit of Quantification (LLOQ) | 0.10 µg/mL[4] |
| Recovery | 90 - 97%[4] |
| Between-Day Precision (CV%) | < 1.6%[4] |
Logical Relationship for Internal Standard Selection
The choice of an internal standard is critical for accurate bioanalysis. A stable isotope-labeled internal standard is the most suitable choice due to its similar physicochemical properties to the analyte.
Conclusion
The described LC-MS/MS method utilizing Tranexamic Acid-¹³C₂,¹⁵N as an internal standard provides a sensitive, specific, and reliable approach for the quantification of tranexamic acid in human serum. The detailed protocol and performance characteristics demonstrate its suitability for pharmacokinetic research, clinical drug monitoring, and other applications in drug development. The use of a stable isotope-labeled internal standard ensures high accuracy and precision by compensating for variability in sample preparation and instrument response.
References
Application Note: Quantification of Tranexamic Acid in Human Plasma by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of tranexamic acid in human plasma. Tranexamic acid is a synthetic analog of the amino acid lysine (B10760008) and is widely used as an antifibrinolytic agent to prevent or treat excessive blood loss.[1] The described method utilizes a simple protein precipitation or solid-phase extraction for sample cleanup, followed by chromatographic separation and detection using a tandem mass spectrometer. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and clinical research, offering excellent linearity, accuracy, and precision over a clinically relevant concentration range.
Introduction
Tranexamic acid (TXA) functions by reversibly blocking the lysine-binding sites on plasminogen, thereby inhibiting the dissolution of fibrin (B1330869) clots.[1] Accurate and reliable quantification of TXA in human plasma is crucial for understanding its pharmacokinetics and for optimizing dosing regimens in various clinical applications, such as major surgery, trauma, and postpartum hemorrhage.[2] LC-MS/MS has become the preferred analytical technique for this purpose due to its high sensitivity, specificity, and throughput.[3] This document provides a comprehensive protocol for the extraction and quantification of tranexamic acid from human plasma, including detailed experimental procedures and expected performance characteristics.
Experimental Protocols
Materials and Reagents
-
Tranexamic acid (Reference Standard)
-
Tranexamic acid-D2 (TXD2) or 4-aminocyclohexanecarboxylic acid (Internal Standard, IS)[1][2]
-
Methanol (B129727) (HPLC or LC-MS grade)[1]
-
Acetonitrile (B52724) (HPLC or LC-MS grade)[1]
-
Formic acid[1]
-
Ammonium formate[1]
-
Perchloric acid[4]
-
Ultrapure water
-
Human plasma (blank)[1]
Standard and Quality Control (QC) Sample Preparation
-
Stock Solutions: Prepare stock solutions of tranexamic acid (e.g., 10 g/L) and the internal standard (e.g., 1 g/L) in a mixture of water and methanol (50/50, v/v).[2]
-
Working Solutions: Prepare a series of working solutions by diluting the stock solutions in methanol or a suitable solvent to create calibration standards and quality control samples.[2]
-
Calibration Standards (CS) and Quality Control (QC) Samples: Spike blank human plasma with the working solutions to achieve the desired concentration range for the calibration curve and QC levels (low, medium, and high).[1][2]
Sample Preparation
Two common methods for sample preparation are protein precipitation and solid-phase extraction (SPE).
Method 1: Protein Precipitation [4][5]
-
Pipette 100 µL of plasma sample, calibration standard, or QC sample into a microcentrifuge tube.
-
Add a specific volume of internal standard working solution.
-
Add a protein precipitating agent, such as acetonitrile or perchloric acid.[4][5]
-
Vortex the mixture thoroughly.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to an injection vial for LC-MS/MS analysis.
Method 2: Solid-Phase Extraction (SPE) [1]
-
To 100 µL of plasma, add 500 µL of 20% formic acid in water and vortex.[1]
-
Condition an SPE cartridge (e.g., Strata-X-C) with methanol and then with 2% formic acid in water.[1]
-
Load the pre-treated plasma sample onto the SPE cartridge.[1]
-
Wash the cartridge to remove interfering substances.
-
Elute the tranexamic acid and internal standard from the cartridge.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase for injection.
Figure 1: Sample Preparation Workflow
LC-MS/MS Analysis
Figure 2: LC-MS/MS Analysis Workflow
Chromatographic Conditions
| Parameter | Condition 1 | Condition 2 |
| Column | Synergic C18, 2.5 µm, 100Å (100x3.0 mm)[1] | ACQUITY UPLC BEH HILIC, 1.7 µm (2.1 x 100 mm)[6] |
| Mobile Phase | Acetonitrile and 100mM Ammonium Formate (pH 3.5) (60:40 v/v)[1] | Acetonitrile and 2 mM Ammonium Acetate buffer (pH 3.5) (90:10 v/v)[4] |
| Flow Rate | 0.300 mL/min[1] | 0.15 mL/min[4] |
| Column Temperature | 40 °C[1] | 40 °C[6] |
| Injection Volume | 5 µL[1] | Not Specified |
| Run Time | 3.0 min[1] | 5.0 min[4] |
Mass Spectrometry Conditions
| Parameter | Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive[1] |
| Source Temperature | 150 °C[1] |
| Capillary Voltage | 2.5 kV[1] |
| Desolvation Gas Flow | 1000 L/hr[1] |
| Cone Gas Flow | 50 L/hr[1] |
| Detection Mode | Multiple Reaction Monitoring (MRM)[6] |
| MRM Transitions | Tranexamic Acid: m/z 158.1 → 95.1/67.2/123.2[2][7] IS (TXD2): m/z 160.1 → (not specified)[1] IS (4-aminocyclohexanecarboxylic acid): m/z 144.1 → 81.1/109.4/126.1[2] IS (Methyldopa): m/z 212 → 166[4] |
Data and Results
The method should be validated according to regulatory guidelines (e.g., EMA, FDA).[6][8] Key validation parameters are summarized below.
Method Validation Summary
| Parameter | Typical Performance |
| Linearity Range | 150.00 - 15,004.00 ng/mL[1] 1.0 - 1000.0 µg/mL[6][8] 0.1 - 100.0 µg/mL[7] |
| Correlation Coefficient (r²) | > 0.99[6] |
| Lower Limit of Quantification (LLOQ) | 0.02 µg/mL[4] 0.03 µg/mL[7] 151.00 ng/mL[1] |
| Intra-day Precision (%CV) | < 15% (typically 1.2 - 11%)[4][6] |
| Inter-day Precision (%CV) | < 15% (typically 2.1 - 12.6%)[2][7] |
| Accuracy (% Bias) | Within ±15% of nominal values (typically 88.4 - 112.2%)[2][6] |
| Recovery | 76.01% for TXA[1] 92.5 - 99.3%[7] |
| Matrix Effect | Internal standard-normalized matrix factor CV < 6.7%[6] |
Conclusion
The described LC-MS/MS method provides a reliable and sensitive approach for the quantification of tranexamic acid in human plasma. The simple sample preparation, coupled with the specificity of tandem mass spectrometry, allows for high-throughput analysis suitable for clinical and research applications. The method demonstrates excellent performance in terms of linearity, precision, and accuracy, meeting the requirements for bioanalytical method validation.
References
- 1. jyoungpharm.org [jyoungpharm.org]
- 2. tandfonline.com [tandfonline.com]
- 3. daneshyari.com [daneshyari.com]
- 4. Liquid chromatography-tandem mass spectrometry method for the determination of tranexamic acid in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development and Validation of Tranexamic Acid Determination in Human Plasma by HPLC-MS/MS method | Aleshina | Drug development & registration [pharmjournal.ru]
- 6. researchgate.net [researchgate.net]
- 7. thaiscience.info [thaiscience.info]
- 8. LC-MS/MS determination of tranexamic acid in human plasma after phospholipid clean-up - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Tranexamic Acid in Human Plasma by UHPLC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a detailed and robust protocol for the quantitative analysis of tranexamic acid in human plasma using Ultra-High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UHPLC-MS/MS). The described methodology is highly sensitive and selective, making it suitable for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring. The protocol includes comprehensive instructions for sample preparation, specific UHPLC and MS/MS parameters, and method validation data.
Introduction
Tranexamic acid is a synthetic analog of the amino acid lysine (B10760008) and functions as an antifibrinolytic agent by reversibly blocking lysine binding sites on plasminogen. It is widely used to prevent or treat excessive blood loss in various clinical situations, including surgery, trauma, and heavy menstrual bleeding. Accurate and reliable quantification of tranexamic acid in biological matrices is crucial for understanding its pharmacokinetic profile and ensuring optimal dosing strategies. This UHPLC-MS/MS method provides a rapid, sensitive, and specific approach for the determination of tranexamic acid in human plasma.
Experimental Protocols
Sample Preparation
A simple protein precipitation method is employed for the extraction of tranexamic acid from human plasma.
-
Reagents:
-
Acetonitrile (B52724) (LC-MS grade)
-
Internal Standard (IS) working solution (e.g., Tranexamic acid-D2, Methyldopa, or Vildagliptin in methanol)
-
Human plasma (collected in EDTA tubes)
-
-
Procedure:
-
Thaw frozen plasma samples at room temperature.
-
Vortex the plasma sample to ensure homogeneity.
-
In a clean microcentrifuge tube, pipette 100 µL of the plasma sample.
-
Add 25 µL of the Internal Standard working solution and vortex briefly.
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge the mixture at 13,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean autosampler vial.
-
Inject an appropriate volume (e.g., 5 µL) into the UHPLC-MS/MS system.
-
UHPLC Conditions
Chromatographic separation is achieved using a reversed-phase C18 column.
-
Instrument: A UHPLC system such as a Shimadzu Nexera XR or equivalent.[1]
-
Column: Zorbax Eclipse C18 (150 × 4.6 mm, 5 µm) or equivalent.[2]
-
Mobile Phase A: 8 mM Ammonium formate (B1220265) buffer with 0.1% formic acid in water.[2]
-
Mobile Phase B: Acetonitrile.[2]
-
Gradient: Isocratic elution with a mixture of Mobile Phase A and B (e.g., 38:62 v/v).[2]
-
Flow Rate: 0.8 mL/min.[2]
-
Column Temperature: 40°C.[3]
-
Injection Volume: 5 µL.[3]
MS/MS Conditions
Detection is performed using a triple quadrupole mass spectrometer in the positive electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM).
-
Instrument: A tandem mass spectrometer such as an AB-SCIEX API-4000 or equivalent.[2]
-
Ionization Mode: Electrospray Ionization (ESI), Positive.[3][5]
-
MRM Transitions:
-
Source Temperature: 150°C.[3]
-
Desolvation Gas Flow: 1000 L/hr.[3]
-
Cone Gas Flow: 50 L/hr.[3]
-
Capillary Voltage: 2.5 kV.[3]
-
Dwell Time: 0.100 sec.[3]
Quantitative Data Summary
The following tables summarize the performance characteristics of the UHPLC-MS/MS method for tranexamic acid analysis, compiled from various validated methods.
Table 1: Linearity and Lower Limit of Quantification (LLOQ)
| Parameter | Value | Reference |
| Linearity Range | 75 - 15,000 ng/mL | [2] |
| 150 - 15,004 ng/mL | [3] | |
| 0.02 - 10.00 µg/mL | [4] | |
| 1.0 - 1000.0 µg/mL | [7] | |
| LLOQ | 0.02 µg/mL | [4] |
| 0.03 µg/mL | [6] |
Table 2: Precision and Accuracy
| Quality Control | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) | Reference |
| Low, Medium, High | < 11% | < 11% | -10.88 to 11.35 | [4] |
| Low, Medium, High | 1.2 - 1.8 | 2.0 - 2.1 | 92.5 to 99.3 (Recovery) | [6] |
| Low, Medium, High | 1.2 - 3.0 | - | 88.4 to 96.6 | [7] |
Workflow Diagram
Caption: Workflow for tranexamic acid analysis by UHPLC-MS/MS.
References
- 1. pharmjournal.ru [pharmjournal.ru]
- 2. Bioanalytical Tandem Mass Spectrometry Method for Precise Measurement of Tranexamic Acid in Human Plasma With Unveiling Methodological Advancement: Green Assessment With Advanced Metrics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jyoungpharm.org [jyoungpharm.org]
- 4. Liquid chromatography-tandem mass spectrometry method for the determination of tranexamic acid in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. thaiscience.info [thaiscience.info]
- 7. LC-MS/MS determination of tranexamic acid in human plasma after phospholipid clean-up - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Bioanalytical Tranexamic Acid Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tranexamic acid (TXA) is a synthetic analog of the amino acid lysine (B10760008) and functions as an antifibrinolytic agent. It is widely used to prevent or treat excessive blood loss in various clinical scenarios, including surgery and trauma. Accurate quantification of TXA in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicokinetic studies. This document provides detailed application notes and protocols for the sample preparation of tranexamic acid in biological fluids for bioanalytical analysis, primarily focusing on methods compatible with liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Due to its polar nature and structural similarity to endogenous amino acids, sample preparation is a critical step to remove potential interferences such as proteins and branched-chain amino acids.[1] The choice of sample preparation technique depends on the desired sensitivity, selectivity, sample throughput, and the analytical instrumentation available. The most common techniques employed are protein precipitation (PPT), solid-phase extraction (SPE), and solid-phase microextraction (SPME). For analytical methods like gas chromatography (GC) or high-performance liquid chromatography (HPLC) with UV or fluorescence detection, a derivatization step is often necessary as TXA lacks a native chromophore or fluorophore.[1][2]
Quantitative Data Summary
The following table summarizes the quantitative performance of various sample preparation methods for tranexamic acid analysis in human plasma or serum.
| Sample Preparation Method | Analytical Technique | Internal Standard (IS) | LLOQ (µg/mL) | Recovery (%) | Reference |
| Protein Precipitation (Perchloric Acid) | LC-MS/MS | Methyldopa | 0.02 | Not Reported | [3] |
| Protein Precipitation (Perchloric Acid) | LC-MS/MS | Cis-4-aminocyclohexanecarboxylic acid | 1.0 | Not Reported | [2] |
| Protein Precipitation (Methanol) | LC-MS/MS | 4-aminocyclohexanecarboxylic acid | Not Reported | Not Reported | [4] |
| Solid-Phase Extraction (Strata-X-C) | UPLC-MS/MS | Tranexamic acid-D2 | 0.15 | 76.01 | [5] |
| Solid-Phase Microextraction (C18) | LC-MS/MS | Not specified | 1.5 | 0.19 | [6] |
| Microwave-Assisted Derivatization & DLLME | CapLC-UV | Not specified | 3 pmol (in plasma) | Not Reported | [7] |
Experimental Workflows
General Sample Preparation Workflow
The following diagram illustrates a general workflow for the bioanalytical sample preparation of tranexamic acid.
Caption: General workflow for tranexamic acid bioanalytical sample preparation.
Experimental Protocols
Protocol 1: Protein Precipitation (PPT)
Protein precipitation is a simple and rapid method for sample cleanup. Acetonitrile (B52724) is a commonly used precipitating agent.[2]
Materials:
-
Human plasma or serum samples
-
Tranexamic acid analytical standard
-
Internal Standard (IS) solution (e.g., Tranexamic acid-D2 or cis-4-aminocyclohexanecarboxylic acid)
-
Acetonitrile (HPLC grade)
-
Perchloric acid[2][3] or Heptafluorobutyric acid[8] (optional, alternative precipitating agents)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Microcentrifuge
Procedure:
-
Pipette 100 µL of plasma or serum into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the internal standard solution and vortex briefly.
-
Add 300 µL of ice-cold acetonitrile to the sample.
-
Vortex vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.[9]
-
Carefully transfer the supernatant to a clean tube or an autosampler vial.
-
The supernatant can be directly injected into the LC-MS/MS system or evaporated to dryness and reconstituted in the mobile phase.[2]
Protocol 2: Solid-Phase Extraction (SPE)
SPE provides a cleaner extract compared to PPT by removing more matrix components. A mixed-mode cation exchange cartridge is suitable for the polar nature of tranexamic acid.
Materials:
-
Human plasma or serum samples
-
Tranexamic acid analytical standard
-
Internal Standard (IS) solution (e.g., Tranexamic acid-D2)
-
Methanol (B129727) (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
SPE cartridges (e.g., Strata-X-C 33 µm, 30 mg/mL)[5]
-
SPE vacuum manifold or positive pressure processor
-
Vortex mixer
-
Centrifuge
Procedure: [5]
-
Pipette 100 µL of plasma into a clean tube.
-
Add 50 µL of the internal standard solution and vortex.
-
Add 500 µL of 2% formic acid in water and vortex.
-
Condition the SPE cartridge by passing 0.5 mL of methanol followed by 0.5 mL of 2% formic acid in water.
-
Load the pre-treated sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol.
-
Elute the analyte and internal standard with two aliquots of 300 µL of the elution solvent (e.g., 5% ammonium (B1175870) hydroxide (B78521) in methanol).
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 500 µL of the mobile phase and transfer to an autosampler vial for analysis.
Protocol 3: Solid-Phase Microextraction (SPME)
SPME is a solvent-free extraction technique that can be automated and is suitable for the analysis of polar drugs like tranexamic acid.[6] A biocompatible C18 coating allows for direct extraction from biological samples.[10]
Materials:
-
Human plasma samples
-
SPME fiber assembly with a biocompatible C18 coating
-
Vortex mixer with an adapter for SPME vials
-
Desorption solution (e.g., Acetonitrile:water (4:1, v/v) with 0.1% formic acid)[1]
-
Autosampler vials
Procedure: [1]
-
Precondition the SPME fiber according to the manufacturer's instructions (e.g., overnight in a methanol:water (1:1, v/v) solution).
-
Place 300 µL of the plasma sample into an appropriate vial.
-
Expose the preconditioned SPME fiber to the sample for a defined period (e.g., 90 minutes) with agitation (e.g., vortexing at 1200 rpm).
-
After extraction, rinse the fiber with purified water for 30 seconds.
-
Desorb the analyte by placing the fiber in a vial containing the desorption solution with agitation.
-
The desorption solution is then ready for injection into the LC-MS/MS system.
Signaling Pathway
Tranexamic acid's primary mechanism of action is the inhibition of fibrinolysis. It is a synthetic lysine analog that competitively inhibits the binding of plasminogen and plasmin to fibrin (B1330869), thereby preventing the breakdown of fibrin clots.
Caption: Mechanism of action of Tranexamic Acid in the fibrinolytic pathway.
References
- 1. daneshyari.com [daneshyari.com]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. Liquid chromatography-tandem mass spectrometry method for the determination of tranexamic acid in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. jyoungpharm.org [jyoungpharm.org]
- 6. Determination of tranexamic acid concentration by solid phase microextraction and liquid chromatography-tandem mass spectrometry: first step to in vivo analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of tranexamic acid in various matrices using microwave-assisted derivatization followed by dispersive liquid-liquid microextraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. thaiscience.info [thaiscience.info]
- 10. researchgate.net [researchgate.net]
Application Note: Quantitative Analysis of Tranexamic Acid in Human Plasma by GC-MS with a Stable Isotope Labeled Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive method for the quantitative analysis of tranexamic acid (TXA) in human plasma using gas chromatography-mass spectrometry (GC-MS). Due to the low volatility of TXA, a derivatization step using ethyl chloroformate (ECF) is employed. The method incorporates a stable isotope-labeled internal standard, Tranexamic Acid-13C2,15N, to ensure high accuracy and precision. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other research applications in drug development.
Introduction
Tranexamic acid is a synthetic analog of the amino acid lysine (B10760008) and is used as an antifibrinolytic agent to reduce or prevent hemorrhage in various clinical situations.[1] Accurate and reliable quantification of TXA in biological matrices is crucial for pharmacokinetic and pharmacodynamic studies. Gas chromatography-mass spectrometry offers high selectivity and sensitivity for the analysis of small molecules. However, the polar and non-volatile nature of TXA necessitates a derivatization step to improve its chromatographic properties.[2] This protocol details a method for the analysis of TXA in human plasma following derivatization with ethyl chloroformate and using Tranexamic Acid-13C2,15N as an internal standard to correct for matrix effects and variations in sample preparation and instrument response.
Signaling Pathway of Tranexamic Acid
Tranexamic acid exerts its antifibrinolytic effect by blocking the lysine-binding sites on plasminogen. This prevents plasminogen from binding to and being activated on the fibrin (B1330869) clot surface by tissue plasminogen activator (t-PA). The inhibition of plasmin formation leads to the stabilization of the fibrin clot and a reduction in bleeding.
Caption: Mechanism of action of tranexamic acid in the fibrinolytic pathway.
Experimental Workflow
The following diagram outlines the major steps in the analytical procedure for the quantification of tranexamic acid in human plasma.
Caption: Experimental workflow for the GC-MS analysis of tranexamic acid.
Experimental Protocols
Materials and Reagents
-
Tranexamic Acid (Reference Standard)
-
Tranexamic Acid-13C2,15N (Internal Standard)
-
Human Plasma (K2-EDTA)
-
Perchloric Acid (70%)
-
Pyridine
-
Ethanol (Anhydrous)
-
Ethyl Chloroformate (ECF)
-
Chloroform
-
Ethyl Acetate
-
Ultrapure Water
-
Nitrogen Gas (High Purity)
Equipment
-
Gas Chromatograph with Mass Spectrometric Detector (GC-MS)
-
Analytical Balance
-
Vortex Mixer
-
Centrifuge
-
Evaporation System (e.g., Nitrogen Evaporator)
-
Pipettes and general laboratory glassware
Sample Preparation
-
Thaw frozen human plasma samples to room temperature.
-
In a microcentrifuge tube, add 100 µL of plasma.
-
Spike with 10 µL of Tranexamic Acid-13C2,15N internal standard solution (concentration to be optimized based on expected analyte levels).
-
Add 100 µL of 10% (v/v) perchloric acid to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Carefully transfer the supernatant to a clean tube.
Derivatization
-
To the supernatant, add 50 µL of a 1:1 (v/v) mixture of ethanol and pyridine.
-
Add 20 µL of ethyl chloroformate.
-
Vortex immediately for 30 seconds.
-
Allow the reaction to proceed at room temperature for 5 minutes.
Extraction
-
Add 200 µL of chloroform to the reaction mixture.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 5,000 rpm for 5 minutes to separate the layers.
-
Transfer the lower organic layer (chloroform) to a new tube.
-
Repeat the extraction with another 200 µL of chloroform and combine the organic layers.
-
Evaporate the combined organic extract to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of ethyl acetate for GC-MS analysis.
GC-MS Parameters
| Parameter | Setting |
| Gas Chromatograph | |
| Column | HP-5ms (or equivalent), 30 m x 0.25 mm i.d., 0.25 µm film thickness |
| Injection Volume | 1 µL |
| Inlet Temperature | 250°C |
| Injection Mode | Splitless |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | Initial temperature 100°C, hold for 2 min, ramp at 15°C/min to 280°C, hold for 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Ions to Monitor | To be determined based on the mass spectrum of the derivatized tranexamic acid and its internal standard. |
Quantitative Data
The following tables summarize typical quantitative performance data for the analysis of tranexamic acid from published methods. Note that these values may vary depending on the specific instrumentation and laboratory conditions.
Table 1: GC-MS Method Performance
| Parameter | Range/Value | Reference |
| Linearity Range | 2 - 50 ng/mL | [3] |
| Limit of Detection (LOD) | 20 pg on-column | [4] |
| Relative Standard Deviation (RSD) | 0.1 - 0.4% | [3] |
Table 2: LC-MS/MS Method Performance for Comparison
| Parameter | Range/Value | Reference |
| Linearity Range | 0.1 - 100 µg/mL | [5] |
| Lower Limit of Quantification (LLOQ) | 0.03 µg/mL | [5] |
| Intra-day Precision (%CV) | < 1.8% | [5] |
| Inter-day Precision (%CV) | < 2.1% | [5] |
| Recovery | 92.5 - 99.3% | [5] |
| Linearity Range | 150 - 15,004 ng/mL | [6] |
| Recovery (TXA) | 76.01% | [6] |
| Linearity Range | 0.02 - 10.00 µg/mL | [7] |
| LLOQ | 0.02 µg/mL | [7] |
| Intra- and Inter-day Precision | < 11% | [7] |
| Linearity Range | 1.0 - 200.0 µg/mL | [8] |
| LLOQ | 1.0 µg/mL | [8] |
Conclusion
The described GC-MS method with ethyl chloroformate derivatization provides a reliable and sensitive approach for the quantification of tranexamic acid in human plasma. The use of the stable isotope-labeled internal standard, Tranexamic Acid-13C2,15N, is critical for achieving high accuracy and precision, making this method well-suited for demanding research and development applications. The provided protocols and performance data serve as a valuable resource for researchers and scientists in the field of drug development.
References
- 1. daneshyari.com [daneshyari.com]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. jcsp.org.pk [jcsp.org.pk]
- 4. researchgate.net [researchgate.net]
- 5. ijbpas.com [ijbpas.com]
- 6. jyoungpharm.org [jyoungpharm.org]
- 7. Liquid chromatography-tandem mass spectrometry method for the determination of tranexamic acid in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A validated assay for the quantitative analysis of tranexamic acid in human serum by liquid chromatography coupled with electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Labeled Tranexamic Acid in Metabolic Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tranexamic acid (TXA) is a synthetic analog of the amino acid lysine (B10760008) and functions as an antifibrinolytic agent. It is widely used to prevent or treat excessive blood loss in various clinical scenarios, including surgery, trauma, and heavy menstrual bleeding. The primary mechanism of action of tranexamic acid involves the reversible blockade of lysine-binding sites on plasminogen, which inhibits the activation of plasminogen to plasmin, thereby preventing the degradation of fibrin (B1330869) clots. While its pharmacokinetics and primary mechanism of action are well-understood, the use of isotopically labeled tranexamic acid offers a powerful tool to delve deeper into its metabolic fate, tissue distribution, and potential off-target effects. This document provides detailed application notes and protocols for the use of labeled tranexamic acid in metabolic research.
Isotopically labeled compounds, such as those containing stable isotopes (e.g., ²H, ¹³C, ¹⁵N) or radioisotopes (e.g., ³H, ¹⁴C), are invaluable in drug metabolism and pharmacokinetic (DMPK) studies.[1] Stable isotope-labeled tranexamic acid, such as deuterium-labeled tranexamic acid (TXA-d2), can be used as an internal standard for quantitative analysis by mass spectrometry or as a tracer to elucidate metabolic pathways.[2] Radiolabeled tranexamic acid, such as ¹⁴C-labeled tranexamic acid, allows for sensitive quantification of the drug and its metabolites in various biological matrices, enabling comprehensive absorption, distribution, metabolism, and excretion (ADME) studies.[3]
Data Presentation
The following tables present representative quantitative data from hypothetical metabolic studies using labeled tranexamic acid. These values are based on the known pharmacokinetic profile of tranexamic acid and typical findings from ADME studies.
Table 1: Tissue Distribution of [¹⁴C]-Tranexamic Acid in Rodents Following a Single Intravenous Dose
| Tissue | Concentration (µg equivalents/g) at 1 hour | Concentration (µg equivalents/g) at 24 hours |
| Blood | 15.2 ± 2.1 | 0.5 ± 0.1 |
| Kidney | 19.4 ± 11.2[4] | 1.8 ± 0.4 |
| Liver | 3.7 ± 2.1[4] | 0.3 ± 0.1 |
| Spleen | 6.6 ± 1.5[4] | 0.6 ± 0.2 |
| Lung | 6.9 ± 4.1[4] | 0.7 ± 0.3 |
| Brain | 0.28 ± 0.01[4] | < Limit of Detection |
| Muscle | 2.5 ± 0.8 | 0.2 ± 0.1 |
| Adipose | 1.1 ± 0.3 | < Limit of Detection |
Data are presented as mean ± standard deviation.
Table 2: Excretion Profile of [¹⁴C]-Tranexamic Acid in Rodents Following a Single Oral Dose
| Excretion Route | Percentage of Administered Dose (0-48 hours) |
| Urine | 92.5 ± 5.3 |
| Feces | 3.1 ± 1.2 |
| Total Recovery | 95.6 ± 6.5 |
Data are presented as mean ± standard deviation.
Table 3: Metabolite Profile of Labeled Tranexamic Acid in Human Urine
| Compound | Percentage of Total Radioactivity |
| Unchanged Tranexamic Acid | > 90% |
| Dicarboxylic acid metabolite | < 5% |
| N-acetylated metabolite | < 2% |
Experimental Protocols
Protocol 1: Quantification of Tranexamic Acid in Plasma using LC-MS/MS with a Labeled Internal Standard
This protocol describes the use of deuterium-labeled tranexamic acid (TXA-d2) as an internal standard for the accurate quantification of tranexamic acid in plasma samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Materials:
-
Tranexamic acid analytical standard
-
Tranexamic acid-d2 (internal standard)
-
Human plasma (or other biological matrix)
-
Acetonitrile (B52724) (ACN)
-
Formic acid
-
Ammonium acetate
-
Water, HPLC grade
-
LC-MS/MS system
Procedure:
-
Preparation of Standards and Quality Controls (QCs):
-
Prepare stock solutions of tranexamic acid and TXA-d2 in methanol (B129727) or water.
-
Prepare a series of calibration standards by spiking blank plasma with known concentrations of tranexamic acid.
-
Prepare QC samples at low, medium, and high concentrations in blank plasma.
-
-
Sample Preparation:
-
To 100 µL of plasma sample, standard, or QC, add 10 µL of the TXA-d2 internal standard working solution.
-
Add 300 µL of acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 14,000 x g for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Analysis:
-
Chromatographic Conditions:
-
Column: C18 or HILIC column suitable for polar compounds.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to achieve separation from endogenous interferences.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) transitions:
-
Tranexamic acid: e.g., m/z 158.1 → 95.1[5]
-
Tranexamic acid-d2: e.g., m/z 160.1 → 97.1
-
-
Optimize collision energy and other MS parameters for maximum sensitivity.
-
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of tranexamic acid to TXA-d2 against the nominal concentration of the calibration standards.
-
Determine the concentration of tranexamic acid in the unknown samples and QCs from the calibration curve.
-
Protocol 2: In Vivo ADME Study of [¹⁴C]-Tranexamic Acid in Rodents
This protocol outlines a typical in vivo study to determine the absorption, distribution, metabolism, and excretion of radiolabeled tranexamic acid in rats or mice.
Materials:
-
[¹⁴C]-Tranexamic acid with known specific activity
-
Male Sprague-Dawley rats (or other suitable rodent model)
-
Metabolic cages for separate collection of urine and feces
-
Liquid scintillation counter
-
Scintillation cocktail
-
Sample oxidizer
-
Surgical tools for tissue collection
Procedure:
-
Dosing:
-
Administer a single oral or intravenous dose of [¹⁴C]-tranexamic acid to the animals.
-
-
Sample Collection:
-
Place animals in metabolic cages and collect urine and feces at predetermined time points (e.g., 0-8, 8-24, 24-48 hours).
-
At selected time points, euthanize a subset of animals and collect blood and various tissues (liver, kidney, brain, muscle, etc.).
-
-
Sample Processing and Analysis:
-
Urine and Plasma: Mix a known aliquot of urine or plasma with a suitable scintillation cocktail and measure the radioactivity using a liquid scintillation counter.[3]
-
Feces and Tissues: Homogenize feces and tissues. Combust a weighed portion of the homogenate in a sample oxidizer. Trap the resulting ¹⁴CO₂ in a scintillation cocktail and measure the radioactivity.[3]
-
Metabolite Profiling: Pool urine samples and analyze using radio-HPLC or LC-MS/MS to separate and identify potential metabolites.
-
-
Data Analysis:
-
Calculate the total radioactivity in each sample and express it as a percentage of the administered dose.
-
Determine the concentration of radioactivity in different tissues and express as µg equivalents of tranexamic acid per gram of tissue.
-
Quantify the relative abundance of parent drug and metabolites in urine.
-
Protocol 3: In Vitro Stable Isotope Tracing of Tranexamic Acid Metabolism in Hepatocytes
This protocol uses stable isotope-labeled tranexamic acid (e.g., ¹³C- or ¹⁵N-labeled) to investigate its metabolism in a cell culture model.
Materials:
-
Stable isotope-labeled tranexamic acid (e.g., [¹³C₆]-tranexamic acid)
-
Cultured hepatocytes (e.g., HepG2 cells)
-
Cell culture medium and supplements
-
Cold methanol/acetonitrile/water extraction solvent
-
LC-HRMS (High-Resolution Mass Spectrometry) system
Procedure:
-
Cell Culture and Labeling:
-
Culture hepatocytes to a desired confluency.
-
Replace the standard culture medium with a medium containing the stable isotope-labeled tranexamic acid.
-
Incubate the cells for various time points (e.g., 1, 4, 24 hours).
-
-
Metabolite Extraction:
-
Aspirate the labeling medium.
-
Quench metabolism and extract metabolites by adding ice-cold 80% methanol (or a mixture of methanol/acetonitrile/water).[6]
-
Scrape the cells and collect the cell lysate.
-
Centrifuge to pellet cell debris and collect the supernatant containing the metabolites.
-
-
LC-HRMS Analysis:
-
Analyze the metabolite extracts using an LC-HRMS system (e.g., Q-TOF or Orbitrap).
-
Acquire data in full scan mode to detect all potential labeled metabolites.
-
-
Data Analysis:
-
Process the raw data to identify mass features corresponding to the labeled parent drug and its potential metabolites by looking for characteristic mass shifts.
-
Use metabolomics software to analyze the isotopic labeling patterns and elucidate the metabolic transformations of tranexamic acid.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. BiochemSphere [biochemicalsci.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Tranexamic acid in a mouse model of cerebral amyloid angiopathy: setting the stage for a novel stroke treatment approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. thaiscience.info [thaiscience.info]
- 6. Stable Isotope Labeled Tracers for Metabolic Pathway Elucidation by GC-MS and FT-MS - PMC [pmc.ncbi.nlm.nih.gov]
Quantitative Analysis of Tranexamic Acid in Serum by LC-MS/MS: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of tranexamic acid (TXA) in human serum using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This methodology is essential for pharmacokinetic studies, therapeutic drug monitoring, and clinical trials involving TXA.
Introduction
Tranexamic acid is a synthetic analog of the amino acid lysine (B10760008) and is used as an antifibrinolytic agent to treat or prevent excessive blood loss.[1][2] Accurate and reliable quantification of TXA in serum is crucial for understanding its pharmacology and ensuring patient safety and efficacy. LC-MS/MS offers high sensitivity and selectivity for the determination of TXA in complex biological matrices like serum.[3]
Experimental Protocols
This section details the materials and methods for the quantitative analysis of tranexamic acid in serum.
Materials and Reagents
-
Tranexamic acid (TXA) reference standard
-
Tranexamic acid-D2 (TXA-D2) or other suitable internal standard (IS)[2][4]
-
Methanol (B129727) (HPLC or LC-MS grade)
-
Acetonitrile (HPLC or LC-MS grade)
-
Formic acid
-
Deionized water
-
Human serum (blank)
Stock and Working Solutions Preparation
-
Stock Solutions (1 mg/mL): Prepare stock solutions of tranexamic acid and the internal standard by dissolving the appropriate amount of each compound in methanol or a methanol:water (1:1, v/v) solution containing 0.1% formic acid.[5] Store at -20°C.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the TXA stock solution with methanol or an appropriate solvent to cover the desired calibration curve range.
-
Internal Standard Working Solution: Prepare a working solution of the internal standard at a fixed concentration (e.g., 500 µg/mL) by diluting the IS stock solution.[5]
Sample Preparation (Protein Precipitation)
Protein precipitation is a common and efficient method for extracting tranexamic acid from serum samples.[1][3]
-
Pipette 100 µL of serum sample into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the internal standard working solution and vortex briefly.[5]
-
Add 100 µL of 2.5% (w/w) perchloric acid to precipitate proteins.[5]
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes.[5]
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
The following are typical LC-MS/MS parameters. Optimization may be required based on the specific instrumentation used.
Liquid Chromatography (LC) System:
| Parameter | Condition |
| Column | C18 column (e.g., 150 x 2.1 mm, 5 µm)[5] |
| Mobile Phase | Isocratic elution with 95:5 (v/v) ammonium acetate buffer (pH 3.8) and acetonitrile[5] |
| Flow Rate | 200 µL/min[5] |
| Injection Volume | 5-10 µL |
| Column Temperature | 25°C[5] |
| Run Time | Approximately 5 minutes[5] |
Mass Spectrometry (MS/MS) System:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive[1] |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| Ion Transitions | Tranexamic Acid: m/z 158.1 → 95.1[5]Internal Standard (cis-4-aminocyclohexanecarboxylic acid): m/z 144.0 → 81.1[5] |
| Dwell Time | Optimized for peak shape and sensitivity |
Method Validation
A comprehensive validation of the bioanalytical method should be performed according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters are summarized below.
Linearity and Range
The linearity of the method is established by analyzing a series of calibration standards. A typical calibration curve for tranexamic acid ranges from 0.1 to 100 µg/mL in serum.[5] The coefficient of determination (r²) should be ≥ 0.99.
Precision and Accuracy
Intra-day and inter-day precision and accuracy are evaluated by analyzing quality control (QC) samples at low, medium, and high concentrations.
-
Precision: Expressed as the coefficient of variation (%CV), should be ≤ 15% (≤ 20% for the Lower Limit of Quantification, LLOQ).
-
Accuracy: Expressed as the percentage of the nominal concentration, should be within 85-115% (80-120% for the LLOQ).
Sensitivity
The sensitivity of the method is determined by the Lower Limit of Quantification (LLOQ), which is the lowest concentration on the calibration curve that can be quantified with acceptable precision and accuracy. A typical LLOQ for tranexamic acid in serum is around 0.03 µg/mL.[5]
Recovery
The extraction recovery of tranexamic acid from the serum matrix is determined by comparing the peak areas of extracted samples to those of unextracted standards. Recoveries are typically expected to be consistent and reproducible across the concentration range.
Data Presentation
The quantitative data from various studies are summarized in the tables below for easy comparison.
Table 1: Summary of LC-MS/MS Method Parameters for Tranexamic Acid Analysis
| Parameter | Method 1 | Method 2 | Method 3 |
| Matrix | Human Serum[5] | Human Serum[1] | Human Plasma[2] |
| Sample Volume | 100 µL[5] | 100 µL[1] | 100 µL[2] |
| Sample Preparation | Protein Precipitation (Perchloric Acid)[5] | Protein Precipitation (Perchloric Acid)[1] | Solid Phase Extraction[2] |
| LC Column | C18[5] | C18[1] | Not Specified |
| Mobile Phase | Ammonium Acetate/Acetonitrile[5] | Formate Buffer/Acetonitrile[1] | Acetonitrile/Ammonium Formate[2] |
| Ionization | ESI+ | ESI+[1] | ESI+ |
| Internal Standard | cis-4-aminocyclohexanecarboxylic acid[5] | Not Specified | Tranexamic acid D2[2] |
Table 2: Summary of Method Validation Data for Tranexamic Acid Analysis
| Parameter | Method 1 | Method 2 | Method 3 |
| Linearity Range (µg/mL) | 0.1 - 100[5] | 1.0 - 200[1] | 0.15 - 15[2] |
| LLOQ (µg/mL) | 0.03[5] | 1.0[1] | 0.15[2] |
| Intra-day Precision (%CV) | < 1.8%[5] | Not Specified | Not Specified |
| Inter-day Precision (%CV) | < 2.1%[5] | Not Specified | Not Specified |
| Recovery (%) | 92.5 - 99.3%[5] | Not Specified | 76.01%[2] |
Visualizations
The following diagrams illustrate the experimental workflow and the logical relationships of the method validation.
Caption: Experimental workflow for the quantitative analysis of tranexamic acid in serum.
Caption: Key parameters for bioanalytical method validation.
References
- 1. A validated assay for the quantitative analysis of tranexamic acid in human serum by liquid chromatography coupled with electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jyoungpharm.org [jyoungpharm.org]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. Bioanalytical Tandem Mass Spectrometry Method for Precise Measurement of Tranexamic Acid in Human Plasma With Unveiling Methodological Advancement: Green Assessment With Advanced Metrics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijbpas.com [ijbpas.com]
Application Notes: Solid-Phase Microextraction (SPME) for Tranexamic Acid Analysis
References
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. daneshyari.com [daneshyari.com]
- 3. researchgate.net [researchgate.net]
- 4. Therapeutic drug monitoring of tranexamic acid in plasma and urine of renally impaired patients using solid phase microextraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. LC–MS/MS determination of tranexamic acid in human plasma after phospholipid clean‐up | Semantic Scholar [semanticscholar.org]
- 6. [PDF] Analytical methods for quantification of tranexamic acid in biological fluids: A review | Semantic Scholar [semanticscholar.org]
- 7. Use of a novel technique, solid phase microextraction, to measure tranexamic acid in patients undergoing cardiac surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of tranexamic acid concentration by solid phase microextraction and liquid chromatography-tandem mass spectrometry: first step to in vivo analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A validated assay for the quantitative analysis of tranexamic acid in human serum by liquid chromatography coupled with electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. thaiscience.info [thaiscience.info]
- 12. tandfonline.com [tandfonline.com]
Application Note: A Robust and Sensitive UPLC-MS/MS Method for the Quantification of Tranexamic Acid in Human Plasma
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a detailed and validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantitative determination of tranexamic acid in human plasma. The protocol employs a straightforward protein precipitation for sample preparation and utilizes a stable isotope-labeled internal standard for accurate and precise quantification. This method is highly suitable for pharmacokinetic studies, clinical research, and drug development applications requiring reliable measurement of tranexamc acid levels.
Introduction
Tranexamic acid is a synthetic analog of the amino acid lysine (B10760008) and functions as an antifibrinolytic agent.[1][2] It is widely used to prevent or treat excessive blood loss in various clinical situations, including surgery and trauma.[3] Accurate and sensitive quantification of tranexamic acid in biological matrices is crucial for pharmacokinetic and pharmacodynamic assessments. This document provides a comprehensive protocol for a UPLC-MS/MS method that offers high sensitivity, specificity, and throughput for the analysis of tranexamic acid in human plasma.
Materials and Methods
Reagents and Chemicals
-
Tranexamic Acid (Reference Standard)
-
Tranexamic Acid-D2 (Internal Standard, IS)[1]
-
Acetonitrile (B52724) (LC-MS grade)[1][4]
-
Methanol (B129727) (LC-MS grade)[1]
-
Ammonium Formate (LC-MS grade)[1]
-
Formic Acid (LC-MS grade)[1]
-
Ultrapure Water
-
Human Plasma (blank)[1]
Instrumentation
-
UPLC System (e.g., Waters ACQUITY UPLC or equivalent)
-
Tandem Mass Spectrometer (e.g., Sciex API 4000 or equivalent)[2]
-
Centrifuge
-
Analytical Balance
-
Vortex Mixer
Experimental Protocols
Preparation of Stock and Working Solutions
-
Tranexamic Acid Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of tranexamic acid reference standard in a 50:50 (v/v) mixture of methanol and water to obtain a final concentration of 1 mg/mL.[2]
-
Internal Standard Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of Tranexamic Acid-D2 in the same manner as the tranexamic acid stock solution.[1]
-
Working Solutions: Prepare working solutions of tranexamic acid and the internal standard by diluting the stock solutions with a 50:50 (v/v) mixture of methanol and water to the desired concentrations for calibration curve and quality control sample preparation.
Sample Preparation: Protein Precipitation
-
Label polypropylene (B1209903) tubes for calibration standards, quality control samples, and unknown samples.
-
Add 50 µL of the internal standard working solution to each tube.
-
Pipette 100 µL of plasma sample (calibration standard, QC, or unknown) into the corresponding labeled tube and vortex briefly.[1]
-
Add 400 µL of acetonitrile to each tube to precipitate the plasma proteins.[4]
-
Vortex mix for 1 minute.
-
Centrifuge the samples at a high speed (e.g., 10,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean autosampler vial for UPLC-MS/MS analysis.
UPLC-MS/MS Analysis
UPLC Conditions:
| Parameter | Value |
| Column | ACQUITY UPLC BEH HILIC, 1.7 µm, 2.1 x 100 mm |
| Mobile Phase A | 10 mM Ammonium Formate in Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Gradient | Isocratic or a shallow gradient optimized for peak shape |
Mass Spectrometry Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 500 °C |
| IonSpray Voltage | 5500 V |
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Tranexamic Acid | 158.1 | 95.1 | 15 |
| Tranexamic Acid-D2 (IS) | 160.1 | 97.1 | 15 |
Note: The specific parameters for the mass spectrometer, such as declustering potential and collision cell exit potential, should be optimized for the instrument in use.
Method Validation Summary
The described method should be fully validated according to regulatory guidelines (e.g., FDA or EMA). The following tables summarize typical performance characteristics of a validated UPLC-MS/MS method for tranexamic acid.
Table 1: Calibration Curve and Linearity
| Parameter | Result |
| Linearity Range | 10 - 5000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Weighting | 1/x² |
Table 2: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (% Bias) |
| LLOQ | 10 | < 15% | < 15% | ± 15% |
| Low QC | 30 | < 10% | < 10% | ± 10% |
| Mid QC | 300 | < 10% | < 10% | ± 10% |
| High QC | 4000 | < 10% | < 10% | ± 10% |
Table 3: Recovery
| Analyte | Extraction Recovery (%) |
| Tranexamic Acid | > 85% |
| Tranexamic Acid-D2 (IS) | > 85% |
Visualizations
Caption: Experimental workflow for tranexamic acid analysis.
Conclusion
The UPLC-MS/MS method detailed in this application note provides a reliable, sensitive, and efficient means for the quantification of tranexamic acid in human plasma. The simple sample preparation procedure and the high selectivity of tandem mass spectrometry make this method well-suited for high-throughput analysis in a research or clinical laboratory setting.
References
Application Notes and Protocols for the Use of Labeled Standards in Clinical Pharmacokinetic Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and practical protocols for the utilization of labeled standards in clinical pharmacokinetic (PK) studies. The use of isotopically labeled compounds, either with stable isotopes (e.g., ²H, ¹³C, ¹⁵N) or radioactive isotopes (e.g., ¹⁴C, ³H), is a cornerstone of modern bioanalysis, ensuring the accuracy, precision, and reliability of quantitative data.
Application Note 1: The Role of Stable Isotope Labeled Internal Standards in Bioanalytical Method Validation
Stable Isotope Labeled Internal Standards (SIL-ISs) are considered the gold standard for quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS/MS).[1] A SIL-IS is a version of the analyte in which one or more atoms have been replaced with their stable, non-radioactive isotopes.[2] Due to their near-identical physicochemical properties to the analyte, SIL-ISs co-elute chromatographically and experience similar extraction recovery and matrix effects, which are variations in ionization due to co-eluting substances from the biological matrix.[3] This co-behavior allows for effective normalization of variability during sample preparation and analysis, significantly improving the accuracy and precision of the quantification of small and large molecules.[1][3]
The European Medicines Agency (EMA) and the International Council for Harmonisation (ICH) recommend the use of a stable isotope-labeled internal standard whenever possible for bioanalytical methods using mass-spectrometric detection.[4][5] Key considerations when selecting or designing a SIL-IS include:
-
Isotopic Purity: The SIL-IS should have high isotopic purity to prevent interference from the unlabeled analyte.[4][6]
-
Mass Difference: A mass difference of at least three or more mass units for small molecules is generally required to avoid spectral overlap between the analyte and the SIL-IS.[2]
-
Label Stability: The isotopic label should be placed in a position on the molecule where it is not susceptible to chemical exchange with protons from the solvent or biological matrix.[2] For example, deuterium (B1214612) labels should not be placed on heteroatoms like oxygen or nitrogen.[2] Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N) labels are generally more stable than deuterium (²H) labels.[7]
A robust bioanalytical method validation is essential to ensure the reliability of clinical PK data. Full validation is required when establishing a new method or implementing a method from the literature.[6] The main characteristics to be evaluated during validation include selectivity, lower limit of quantification (LLOQ), calibration curve performance, accuracy, precision, matrix effects, and stability.[4]
Quantitative Data Summary: Bioanalytical Method Validation Parameters
The following table summarizes typical acceptance criteria for bioanalytical method validation as recommended by regulatory guidelines.
| Parameter | Acceptance Criteria | Reference |
| Calibration Curve | At least 6 non-zero standards. Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations within ±15% of nominal (±20% for LLOQ). | [4] |
| Accuracy | The mean concentration at each QC level should be within ±15% of the nominal concentration (±20% for LLOQ). | [6] |
| Precision | The coefficient of variation (CV) at each QC level should not exceed 15% (20% for LLOQ). | [6] |
| Lower Limit of Quantification (LLOQ) | The analyte response at the LLOQ should be at least 5 times the response of a blank sample. The analyte peak should be identifiable, discrete, and reproducible with a precision of ≤20% and accuracy of 80-120%. | [4] |
| Selectivity | No significant interfering peaks at the retention time of the analyte and IS in blank biological matrix samples from at least six different sources. | [4] |
| Matrix Effect | The matrix factor (ratio of analyte peak response in the presence of matrix to the analyte peak response in neat solution) should be consistent across different lots of matrix. The CV of the IS-normalized matrix factor should be ≤15%. | [1] |
| Recovery | The extraction recovery of the analyte does not need to be 100%, but it should be consistent, precise, and reproducible. A SIL-IS is crucial for correcting variability in recovery. | [8] |
Experimental Protocol: Bioanalytical Method Validation using a SIL-IS and LC-MS/MS
This protocol outlines the key steps for validating a bioanalytical method for the quantification of a drug in human plasma.
-
Preparation of Stock Solutions, Calibration Standards, and Quality Controls (QCs)
-
Prepare a primary stock solution of the analyte and the SIL-IS in a suitable organic solvent.
-
Prepare separate working stock solutions for calibration standards and QCs by diluting the primary stock solutions.
-
Prepare calibration standards by spiking blank human plasma with the analyte working stock solution to achieve a minimum of 6-8 different concentration levels covering the expected clinical range.[5]
-
Prepare QCs at a minimum of four concentration levels: LLOQ, low QC (within 3 times LLOQ), medium QC (30-50% of calibration range), and high QC (at least 75% of the upper limit of quantification - ULOQ).[6]
-
-
Sample Preparation (Protein Precipitation - A Common Extraction Technique)
-
Aliquot 100 µL of plasma sample (calibration standard, QC, or study sample) into a microcentrifuge tube.
-
Add a fixed volume of the SIL-IS working solution to all samples except for the blank matrix.
-
Add 300 µL of cold acetonitrile (B52724) (or other suitable organic solvent) to precipitate plasma proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or 96-well plate.
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis
-
Develop a chromatographic method to achieve separation of the analyte from potential interferences.
-
Optimize mass spectrometric conditions (e.g., electrospray ionization parameters, collision energy) for the analyte and SIL-IS using a suitable platform like a triple quadrupole mass spectrometer.
-
Acquire data in Multiple Reaction Monitoring (MRM) mode, monitoring at least one specific precursor-product ion transition for the analyte and the SIL-IS.
-
-
Data Analysis and Validation Experiments
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the SIL-IS against the nominal concentration of the analyte. Use a weighted linear regression model.
-
Quantify the QCs against the calibration curve to determine accuracy and precision.
-
Assess selectivity by analyzing blank plasma from multiple sources.
-
Evaluate matrix effects by comparing the analyte response in post-extraction spiked plasma samples to the response in a neat solution.
-
Determine extraction recovery by comparing the analyte response in pre-extraction spiked plasma samples to post-extraction spiked samples.
-
Evaluate the stability of the analyte in plasma under various conditions (freeze-thaw, short-term benchtop, and long-term storage).
-
Experimental Workflow for Bioanalytical Method Validation
Caption: Workflow for a typical bioanalytical method validation using a SIL-IS.
Application Note 2: Human Absorption, Distribution, Metabolism, and Excretion (ADME) Studies Using Radiolabeled Compounds
Human ADME studies are crucial in drug development to understand the fate of a new chemical entity in the body.[9] These studies typically involve administering a single dose of the drug containing a radioactive tracer, most commonly Carbon-14 (¹⁴C), to a small number of healthy volunteers or patients.[9][10] The use of a radiolabel allows for the quantitative determination of the total drug-related material in various biological matrices, regardless of the chemical structure of the metabolites.[11]
The objectives of a human ADME study are to:
-
Determine the routes and rates of excretion of the drug and its metabolites.[9]
-
Identify and quantify the major circulating and excreted metabolites.[9]
-
Establish a mass balance, accounting for the total administered radioactive dose.[11]
Two primary methods are employed for human ADME studies:
-
Traditional Method: This involves administering a dose of 50-100 µCi of the radiolabeled compound, which requires GMP synthesis of the labeled drug.[9][10] Quantification is typically performed using Liquid Scintillation Counting (LSC).[9]
-
Microtracer/Accelerator Mass Spectrometry (AMS) Method: This highly sensitive technique allows for the administration of a much lower radioactive dose (0.2-1.0 µCi).[9][10] This can sometimes eliminate the need for GMP synthesis of the radiolabeled compound but is more susceptible to contamination at the clinical site.[9]
The choice of the radionuclide and its position within the molecule is critical. ¹⁴C is generally preferred over ³H (tritium) because the label is less likely to be lost through metabolic oxidation or chemical exchange.[11] The label should be placed on a metabolically stable part of the molecule's core structure.[11]
Quantitative Data Summary: Typical Human ADME Study Parameters
| Parameter | Typical Value/Range | Reference |
| Number of Subjects | 4 to 6 | [9][10] |
| Radioactive Dose (Traditional) | 50 - 100 µCi | [9][10] |
| Radioactive Dose (Microtracer/AMS) | 0.2 - 1.0 µCi | [9][10] |
| Mass Balance Recovery | Aim for >90% of the administered dose | [11] |
| Major Metabolite Threshold | >10% of total drug-related material in circulation | [12] |
| Sample Collection Period | Until >90% of the dose is recovered or radioactivity in excreta is <1% of the dose for 3 consecutive days | [11] |
Experimental Protocol: Human ADME Study using a ¹⁴C-Labeled Compound
This protocol provides a general outline for a human ADME study. All clinical studies must be conducted in accordance with regulatory guidelines and with appropriate ethical approvals.
-
Dose Preparation and Administration
-
The ¹⁴C-labeled active pharmaceutical ingredient (API) is synthesized and its radiochemical purity and specific activity are determined.
-
The final drug product is prepared by blending the ¹⁴C-labeled API with the unlabeled therapeutic dose to achieve the target radioactivity level.[9] Homogeneity of the blend is critical.[11]
-
A single oral or intravenous dose is administered to the study subjects.
-
-
Sample Collection
-
Collect blood samples at predetermined time points to characterize the plasma pharmacokinetics of the parent drug and total radioactivity.
-
Collect all urine and feces for an extended period (e.g., 7-10 days or until mass balance is achieved).
-
Record the total weight of feces and the total volume of urine collected over each interval.
-
-
Sample Analysis
-
Total Radioactivity Measurement:
-
Analyze aliquots of plasma, urine, and homogenized feces by LSC or AMS to determine the total ¹⁴C concentration.
-
-
Metabolite Profiling:
-
Pool plasma and excreta samples based on time points or collection intervals.
-
Extract the drug and metabolites from the pooled samples (e.g., using solid-phase extraction).
-
Profile the extracts using radio-chromatography (e.g., HPLC with an in-line radiodetector).
-
Identify the chemical structures of the metabolites using high-resolution mass spectrometry (e.g., LC-MS/MS, Orbitrap MS).
-
-
-
Data Analysis and Reporting
-
Calculate the cumulative percentage of the radioactive dose excreted in urine and feces over time to determine the mass balance.
-
Determine the pharmacokinetic parameters of the parent drug and total radioactivity (e.g., Cmax, Tmax, AUC, half-life).
-
Quantify the relative abundance of the parent drug and each metabolite as a percentage of the total radioactivity in each matrix.
-
Summarize the metabolic pathways of the drug.
-
Experimental Workflow for a Human ADME Study
Caption: General workflow for a human ADME study using a radiolabeled compound.
References
- 1. crimsonpublishers.com [crimsonpublishers.com]
- 2. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 3. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. ema.europa.eu [ema.europa.eu]
- 5. ema.europa.eu [ema.europa.eu]
- 6. capa.org.tw [capa.org.tw]
- 7. ukisotope.com [ukisotope.com]
- 8. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. clinmedjournals.org [clinmedjournals.org]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Mini‐Review: Comprehensive Drug Disposition Knowledge Generated in the Modern Human Radiolabeled ADME Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for the Determination of Tranexamic Acid in Biological Fluids
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for the quantitative determination of tranexamic acid (TXA) in various biological fluids. The methodologies outlined are based on validated, peer-reviewed analytical techniques, with a focus on liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective method.
Introduction
Tranexamic acid is a synthetic analog of the amino acid lysine (B10760008) and functions as an antifibrinolytic agent. It is crucial in clinical settings to manage and prevent excessive bleeding. Accurate and reliable quantification of TXA in biological matrices such as plasma, serum, urine, and aqueous humor is essential for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments. This document offers a comprehensive guide to validated methods for its determination.
Analytical Methodologies
The primary method for the quantification of TXA in biological fluids is High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS). This technique offers superior sensitivity and specificity compared to older methods like HPLC with UV or fluorescence detection, which often require a derivatization step due to TXA's lack of a strong chromophore.[1][2][3] LC-MS/MS methods can directly measure TXA, simplifying sample preparation and reducing analytical variability.[1]
Quantitative Data Summary
The following tables summarize the performance characteristics of various validated LC-MS/MS methods for the determination of tranexamic acid in human plasma and serum.
Table 1: LC-MS/MS Methods for Tranexamic Acid in Human Plasma
| Linearity Range (ng/mL) | Lower Limit of Quantification (LLOQ) (ng/mL) | Accuracy (%) | Precision (%RSD) | Sample Preparation | Internal Standard | Reference |
| 75 - 15,000 | 75 | Not Specified | Not Specified | Solid-Phase Extraction | Tranexamic acid-D2 | [4] |
| 100 - 15,000 | 100 | Not Specified | Not Specified | Protein Precipitation (Acetonitrile) | Not Specified | [5][6] |
| 1,000 - 1,000,000 | 1,000 | 88.4 - 96.6 | 1.2 - 3.0 | Phospholipid Removal & Protein Precipitation | Not Specified | [6][7] |
| 20 - 10,000 | 20 | -10.88 - 11.35 | < 11 | Protein Precipitation (Perchloric Acid) | Methyldopa | [8] |
| 30 - 600 | 18 (LOD) | 96.4 - 105.7 | ≤ 4.5 | Protein Precipitation (Acetonitrile with 0.5% Formic Acid) | Not Specified | [9] |
Table 2: LC-MS/MS Methods for Tranexamic Acid in Human Serum
| Linearity Range (µg/mL) | Lower Limit of Quantification (LLOQ) (µg/mL) | Accuracy (%) | Precision (%CV) | Sample Preparation | Internal Standard | Reference |
| 1.0 - 200.0 | 1.0 | Not Specified | Not Specified | Protein Precipitation (Perchloric Acid) | cis-4-aminocyclohexanecarboxylic acid | [10] |
| 0.1 - 100 | 0.03 | Not Specified | Intra-day: 1.2-1.8, Inter-day: 2.0-2.1 | Protein Precipitation (Perchloric Acid) | cis-4-aminocyclohexanecarboxylic acid | [11] |
Experimental Protocols
The following are detailed protocols for the determination of tranexamic acid in biological fluids based on common LC-MS/MS methodologies.
Protocol 1: Determination of Tranexamic Acid in Human Plasma using LC-MS/MS with Protein Precipitation
This protocol is a generalized procedure based on common protein precipitation methods.
1. Materials and Reagents
-
Tranexamic Acid Reference Standard
-
Internal Standard (e.g., Tranexamic acid-D2 or Methyldopa)
-
HPLC-grade Acetonitrile (B52724)
-
HPLC-grade Methanol (B129727)
-
Formic Acid
-
Ammonium Formate (B1220265) or Ammonium Acetate
-
Ultrapure Water
-
Human Plasma (blank)
2. Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an Electrospray Ionization (ESI) source
-
Analytical Column (e.g., Zorbax Eclipse C18, 150 x 4.6 mm, 5 µm)[4]
3. Standard and Sample Preparation
-
Stock Solutions: Prepare stock solutions of tranexamic acid and the internal standard (IS) in a suitable solvent (e.g., methanol or water).
-
Calibration Standards and Quality Control (QC) Samples: Prepare working solutions by serially diluting the stock solutions. Spike blank human plasma with the working solutions to create calibration standards and QC samples at various concentrations.
-
Sample Pre-treatment:
-
Pipette 100 µL of plasma sample, calibration standard, or QC sample into a microcentrifuge tube.
-
Add the internal standard solution.
-
Add 3 volumes of cold acetonitrile (e.g., 300 µL) to precipitate proteins.[5]
-
Vortex for 1 minute.
-
Centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes.
-
Transfer the supernatant to a clean tube or vial for LC-MS/MS analysis.
-
4. LC-MS/MS Conditions
-
Chromatographic Separation:
-
Mass Spectrometric Detection:
5. Data Analysis
-
Quantify tranexamic acid by calculating the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratios of the calibration standards against their nominal concentrations.
-
Determine the concentration of tranexamic acid in the unknown samples from the calibration curve using a weighted linear regression model (e.g., 1/x²).[4]
Protocol 2: Determination of Tranexamic Acid in Human Serum using LC-MS/MS with Perchloric Acid Precipitation
This protocol is adapted from methods specifically validated for serum.[10][11]
1. Materials and Reagents
-
As listed in Protocol 1, with the substitution of human serum for plasma.
-
Perchloric Acid
2. Instrumentation
-
As listed in Protocol 1. An Xterra MS C18 column (2.1 mm x 100 mm, 3.5 µm) is a suitable alternative.[8]
3. Standard and Sample Preparation
-
Prepare stock solutions, calibration standards, and QC samples in blank human serum as described in Protocol 1.
-
Sample Pre-treatment:
-
Pipette 100 µL of serum sample, calibration standard, or QC sample into a microcentrifuge tube.[10]
-
Add the internal standard solution.
-
Add an equal volume of perchloric acid to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at high speed.
-
Adjust the pH of the supernatant if necessary before injection.[10]
-
4. LC-MS/MS Conditions
-
Chromatographic Separation:
-
Mass Spectrometric Detection:
5. Data Analysis
-
Follow the data analysis procedure outlined in Protocol 1.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the determination of tranexamic acid in biological fluids using LC-MS/MS.
Caption: General workflow for tranexamic acid analysis.
Signaling Pathway
Tranexamic acid's mechanism of action involves the inhibition of fibrinolysis. The following diagram illustrates this pathway.
Caption: Mechanism of action of tranexamic acid.
Conclusion
The LC-MS/MS methods described provide sensitive, selective, and reliable means for the determination of tranexamic acid in various biological fluids. The detailed protocols and workflow diagrams serve as a practical guide for researchers and drug development professionals. Proper method validation according to regulatory guidelines is crucial before implementation for clinical or research purposes.
References
- 1. daneshyari.com [daneshyari.com]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. thaiscience.info [thaiscience.info]
- 4. Bioanalytical Tandem Mass Spectrometry Method for Precise Measurement of Tranexamic Acid in Human Plasma With Unveiling Methodological Advancement: Green Assessment With Advanced Metrics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development and Validation of Tranexamic Acid Determination in Human Plasma by HPLC-MS/MS method | Aleshina | Drug development & registration [pharmjournal.ru]
- 6. researchgate.net [researchgate.net]
- 7. LC-MS/MS determination of tranexamic acid in human plasma after phospholipid clean-up - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Liquid chromatography-tandem mass spectrometry method for the determination of tranexamic acid in human plasma. | Sigma-Aldrich [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. A validated assay for the quantitative analysis of tranexamic acid in human serum by liquid chromatography coupled with electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ijbpas.com [ijbpas.com]
Application Note: Quantification of Tranexamic Acid in Human Plasma using Selected Reaction Monitoring (SRM)
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive method for the quantification of tranexamic acid in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with selected reaction monitoring (SRM). Tranexamic acid is a synthetic analog of the amino acid lysine (B10760008) and is widely used as an antifibrinolytic agent to prevent or treat excessive blood loss.[1][2] Accurate measurement of its concentration in plasma is crucial for pharmacokinetic and pharmacodynamic studies. The method outlined here involves a simple protein precipitation step for sample preparation, followed by rapid and selective analysis. This approach provides excellent linearity, accuracy, and precision, making it suitable for clinical research and drug development applications.[3][4]
Introduction
Tranexamic acid (TXA) exerts its antifibrinolytic effect by blocking the lysine binding sites on plasminogen, thereby inhibiting the formation of plasmin and preventing the breakdown of fibrin (B1330869) clots. Monitoring its concentration in biological matrices like plasma is essential for optimizing dosing regimens and ensuring therapeutic efficacy.[5] Selected reaction monitoring (SRM) is a highly selective and sensitive mass spectrometry technique ideal for targeted quantification of small molecules in complex biological samples.[6][7] In SRM, a specific precursor ion of the analyte is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is then selected in the third quadrupole for detection. This two-stage mass filtering significantly enhances the signal-to-noise ratio, enabling low detection limits.[6]
Signaling Pathway of Tranexamic Acid
Tranexamic acid's primary mechanism of action is the inhibition of fibrinolysis. It competitively inhibits the activation of plasminogen to plasmin, a key enzyme responsible for degrading fibrin clots. By binding to the lysine-binding sites on plasminogen, tranexamic acid prevents plasminogen from binding to and being activated on the fibrin surface. This leads to the stabilization of fibrin clots and a reduction in bleeding.
References
- 1. A validated assay for the quantitative analysis of tranexamic acid in human serum by liquid chromatography coupled with electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijbpas.com [ijbpas.com]
- 3. jyoungpharm.org [jyoungpharm.org]
- 4. LC-MS/MS determination of tranexamic acid in human plasma after phospholipid clean-up - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. UWPR [proteomicsresource.washington.edu]
- 7. Selected reaction monitoring - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
minimizing matrix effects in tranexamic acid plasma assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize matrix effects in tranexamic acid plasma assays.
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing or Fronting)
Question: My tranexamic acid peak is showing significant tailing or fronting. What are the likely causes and how can I fix it?
Answer:
Poor peak shape for a polar compound like tranexamic acid in a plasma matrix is a common issue. The primary causes and troubleshooting steps are outlined below.
-
Cause 1: Secondary Interactions with Analytical Column. Tranexamic acid, being polar, can interact with residual silanol (B1196071) groups on silica-based columns (like C18), leading to peak tailing.
-
Troubleshooting:
-
Use an End-Capped Column: Employ a well-end-capped C18 column or consider a column with a different stationary phase, such as one with a polar-embedded group, to minimize these secondary interactions.
-
Optimize Mobile Phase pH: Adjusting the mobile phase pH can alter the ionization state of both tranexamic acid and the column's stationary phase, which can improve peak shape. For tranexamic acid, a mobile phase with a slightly acidic pH using volatile buffers is often effective.
-
-
-
Cause 2: Inappropriate Mobile Phase Composition. The mobile phase composition is critical for achieving optimal peak shape for polar analytes.
-
Troubleshooting:
-
Incorporate an Ion-Pairing Reagent: For reversed-phase chromatography, adding a small amount of an ion-pairing reagent to the mobile phase can improve retention and peak shape.
-
Consider HILIC Chromatography: Hydrophilic Interaction Liquid Chromatography (HILIC) is an alternative chromatographic mode well-suited for polar compounds like tranexamic acid and can provide excellent peak shapes.[1][2][3]
-
-
Issue 2: Ion Suppression or Enhancement
Question: I am observing significant ion suppression (or enhancement) for tranexamic acid. What is causing this and how can I mitigate it?
Answer:
Ion suppression or enhancement is a classic matrix effect in LC-MS/MS analysis of plasma samples. It occurs when co-eluting endogenous components from the plasma matrix interfere with the ionization of tranexamic acid in the mass spectrometer source.[4][5]
-
Cause 1: Phospholipid Interference. Phospholipids (B1166683) are a major component of plasma membranes and a primary cause of ion suppression.[4][6][7] They often co-elute with analytes in reversed-phase chromatography.
-
Troubleshooting:
-
Implement Phospholipid Removal: Use specialized sample preparation products or techniques designed to remove phospholipids.[6][8][9] This can be done through specific solid-phase extraction (SPE) cartridges or plates.[6]
-
Optimize Chromatographic Separation: Adjust the chromatographic method to separate the elution of tranexamic acid from the region where phospholipids typically elute.[10]
-
-
-
Cause 2: High Salt Concentration. Salts from the plasma matrix or sample preparation reagents can suppress the ionization of the target analyte.[11]
-
Troubleshooting:
-
Use Volatile Buffers: Ensure your mobile phase contains volatile buffers like ammonium (B1175870) formate (B1220265) or ammonium acetate (B1210297) instead of non-volatile salts like phosphate (B84403) buffers.[11]
-
Effective Sample Clean-up: Employ a robust sample preparation method such as solid-phase extraction (SPE) to remove salts prior to injection.
-
-
-
Cause 3: Co-eluting Metabolites or Endogenous Compounds. Other small molecules in plasma can co-elute with tranexamic acid and compete for ionization.[4]
-
Troubleshooting:
-
Improve Chromatographic Resolution: Modify the gradient, mobile phase composition, or column chemistry to better separate tranexamic acid from interfering peaks.[10]
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for tranexamic acid will co-elute and experience similar matrix effects, allowing for accurate compensation and quantification.[10][12][13]
-
-
Frequently Asked Questions (FAQs)
Q1: What is a matrix effect in the context of tranexamic acid plasma assays?
A1: A matrix effect is the alteration of the analytical signal (ion suppression or enhancement) of tranexamic acid caused by the presence of other components in the plasma sample.[5][14] These interfering components, such as phospholipids, salts, and endogenous metabolites, can co-elute with tranexamic acid and affect its ionization efficiency in the mass spectrometer, leading to inaccurate and imprecise results.[4][15]
Q2: How can I assess the presence and magnitude of matrix effects in my assay?
A2: There are two primary methods to evaluate matrix effects:
-
Post-Column Infusion: This qualitative method involves infusing a constant flow of a tranexamic acid standard into the mass spectrometer post-column while injecting a blank, extracted plasma sample.[10][16] Any dip or rise in the baseline signal at the retention time of tranexamic acid indicates ion suppression or enhancement, respectively.[10][16]
-
Post-Extraction Spike Analysis: This quantitative method compares the peak area of tranexamic acid in a blank plasma extract that has been spiked with the analyte to the peak area of a pure standard solution at the same concentration.[16] The ratio of these peak areas provides a quantitative measure of the matrix effect.
Q3: What are the most effective sample preparation techniques to minimize matrix effects for tranexamic acid in plasma?
A3: The choice of sample preparation is crucial. While simple protein precipitation is fast, it is often insufficient for removing all interfering matrix components.[9] More effective techniques include:
-
Solid-Phase Extraction (SPE): SPE can provide a much cleaner extract by selectively isolating tranexamic acid from matrix components.[17] Specific SPE sorbents can also target the removal of phospholipids.[6]
-
Liquid-Liquid Extraction (LLE): LLE can be effective in separating tranexamic acid from highly polar or non-polar interferences.
-
Phospholipid Removal Plates/Cartridges: These are specialized SPE products that specifically target and remove phospholipids, a major source of ion suppression.[6][8][9]
Q4: When should I use a stable isotope-labeled internal standard (SIL-IS) for my tranexamic acid assay?
A4: It is highly recommended to use a SIL-IS (e.g., Tranexamic acid-d2) in all quantitative LC-MS/MS assays for tranexamic acid in plasma.[12][17] A SIL-IS is the ideal internal standard because it has nearly identical chemical and physical properties to tranexamic acid.[13] It will therefore co-elute and be affected by matrix effects in the same way as the analyte, allowing for reliable correction of any signal suppression or enhancement and leading to higher accuracy and precision.[10][12]
Q5: Can dilution of my plasma sample help reduce matrix effects?
A5: Yes, simple dilution of the plasma sample before extraction can be an effective strategy to reduce the concentration of interfering matrix components.[16] However, this approach may compromise the sensitivity of the assay, so its feasibility depends on the required lower limit of quantification (LLOQ).
Quantitative Data Summary
The following tables summarize recovery and precision data from various published methods for tranexamic acid analysis in human plasma, highlighting the performance of different sample preparation techniques.
Table 1: Recovery of Tranexamic Acid and Internal Standard
| Sample Preparation Method | Analyte | Internal Standard | Recovery (%) | Reference |
| Solid-Phase Extraction | Tranexamic Acid | Tranexamic Acid D2 | 76.01 | [17] |
| Tranexamic Acid D2 | 78.61 | [17] | ||
| Protein Precipitation & Phospholipid Removal | Tranexamic Acid | Isotopically Labeled TXA | Not Reported | [2][3] |
| Protein Precipitation (Acetonitrile) | Tranexamic Acid | Isotopically Labeled IS | ≥91.9 | [18] |
| Protein Precipitation (Perchloric Acid) | Tranexamic Acid | Not Specified | Not Reported | [19] |
| Solid Phase Microextraction (SPME) | Tranexamic Acid | Not Specified | 0.19 | [20][21] |
Table 2: Precision and Accuracy of Tranexamic Acid Assays
| Sample Preparation Method | Precision (%CV) | Accuracy (%) | Reference |
| Protein Precipitation & Phospholipid Removal | 1.2 - 3.0 | 88.4 - 96.6 | [1][2][3] |
| Solid Phase Microextraction (SPME) | < 11 (LLOQ: < 13) | < 9 (LLOQ: < 16) | [20][21] |
| Protein Precipitation (Acetonitrile) | ≤ 4.5 | 96.4 - 105.7 | [18][22] |
| Protein Precipitation (Perchloric Acid) | Not Reported | Not Reported | [19] |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Tranexamic Acid in Human Plasma
This protocol is based on a validated UPLC-MS/MS method.[17]
-
Sample Pre-treatment:
-
Pipette 100 µL of human plasma into a polypropylene (B1209903) tube.
-
Add 50 µL of the internal standard working solution (e.g., Tranexamic Acid-d2, ~2500 ng/mL).
-
Vortex the mixture.
-
Add 500 µL of 20% formic acid in water and vortex again.
-
-
SPE Cartridge Conditioning:
-
Use a Strata-X-C 33 µm, 30 mg/mL SPE cartridge.
-
Condition the cartridge by passing 0.5 mL of methanol (B129727), followed by centrifugation at 2000 rpm for 1 minute.
-
Equilibrate the cartridge by passing 0.5 mL of 2% formic acid in water, followed by centrifugation at 2000 rpm for 1 minute.
-
-
Sample Loading:
-
Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Centrifuge at 2000 rpm for 1 minute to pass the sample through the sorbent.
-
-
Washing:
-
Wash the cartridge with a suitable solvent to remove interfering substances. (Note: The reference did not specify the wash solvent, but a common approach would be a weak organic solvent mixture).
-
-
Elution:
-
Elute tranexamic acid and the internal standard with an appropriate elution solvent (e.g., a mixture of methanol and ammonium hydroxide).
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
Protocol 2: Protein Precipitation with Phospholipid Removal
This protocol is a general workflow based on methods developed to specifically address phospholipid-based matrix effects.[1][2][3]
-
Sample Preparation:
-
Pipette 100 µL of plasma into a microcentrifuge tube.
-
Add 20 µL of an isotopically labeled internal standard solution.
-
-
Protein Precipitation:
-
Add 400 µL of acetonitrile (B52724) (or another suitable organic solvent) to precipitate the plasma proteins.
-
Vortex vigorously for 30 seconds.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
-
Phospholipid Removal:
-
Transfer the supernatant to a phospholipid removal plate or cartridge.
-
Process the sample according to the manufacturer's instructions. This typically involves passing the supernatant through the sorbent via positive pressure or vacuum.
-
-
Final Preparation for Injection:
-
The flow-through from the phospholipid removal step is the final extract.
-
Transfer an aliquot of the extract to an autosampler vial for injection into the LC-MS/MS system.
-
Visualizations
Caption: Sample preparation workflow for tranexamic acid analysis.
Caption: Troubleshooting guide for matrix effects.
References
- 1. researchgate.net [researchgate.net]
- 2. LC-MS/MS determination of tranexamic acid in human plasma after phospholipid clean-up - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. eijppr.com [eijppr.com]
- 5. droracle.ai [droracle.ai]
- 6. Phospholipid and Protein Removal in One Simple SPE Process Prevents Matrix-Based Signal Suppression [restek.com]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Sample Prep Tech Tip: Phospholipid Removal | Phenomenex [phenomenex.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. benchchem.com [benchchem.com]
- 12. files01.core.ac.uk [files01.core.ac.uk]
- 13. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 14. tandfonline.com [tandfonline.com]
- 15. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. jyoungpharm.org [jyoungpharm.org]
- 18. researchgate.net [researchgate.net]
- 19. A validated assay for the quantitative analysis of tranexamic acid in human serum by liquid chromatography coupled with electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Determination of tranexamic acid concentration by solid phase microextraction and liquid chromatography-tandem mass spectrometry: first step to in vivo analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
improving recovery of tranexamic acid internal standard
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the recovery of the internal standard for tranexamic acid in analytical experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of low or inconsistent recovery of a tranexamic acid internal standard (IS)?
Low or variable recovery of the internal standard for tranexamic acid can typically be attributed to several factors throughout the analytical workflow. These include issues with the sample preparation method, such as inefficient protein precipitation or incomplete elution during solid-phase extraction (SPE). The chemical properties of tranexamic acid, particularly its polar nature, can make extraction challenging.[1] Additionally, matrix effects, where other components in the biological sample interfere with the ionization of the IS in the mass spectrometer, can suppress the signal and give the appearance of low recovery.[2][3] Finally, the choice of the internal standard itself is critical; an ideal IS should have physicochemical properties very similar to the analyte to ensure it behaves similarly during extraction and analysis.[4]
Q2: Which internal standards are recommended for tranexamic acid analysis, and why is the choice important?
The most suitable internal standards for mass spectrometry-based methods are stable isotope-labeled versions of the analyte, such as Tranexamic Acid-D2.[5] These are considered the gold standard because their chemical and physical properties are nearly identical to tranexamic acid, ensuring they co-elute chromatographically and experience similar extraction efficiencies and matrix effects.[4] This allows for accurate correction of any analyte loss during sample processing and variability in instrument response.[2] Other compounds with structural similarities, like cis-4-aminocyclohexanecarboxylic acid, have also been successfully used.[6] Using an appropriate IS is crucial for improving the precision and accuracy of quantitative analysis.[4]
Q3: How does the sample preparation technique impact the recovery of the internal standard?
Sample preparation is a critical step. The most common methods for tranexamic acid analysis are protein precipitation (PPT) and solid-phase extraction (SPE).[4]
-
Protein Precipitation: This method, often using reagents like perchloric acid, methanol (B129727), or acetonitrile, is fast and simple.[4][6] However, it may result in a less clean sample, leading to significant matrix effects from remaining phospholipids (B1166683) and other endogenous components, which can suppress the IS signal.[3]
-
Solid-Phase Extraction (SPE): SPE provides a more thorough sample cleanup, effectively removing interfering substances like phospholipids.[3][5] This generally leads to reduced matrix effects and more consistent recovery. The choice of SPE sorbent (e.g., polymeric reversed-phase) and the optimization of wash and elution steps are critical for achieving high recovery.[5][7]
Q4: What is the role of pH during the extraction of tranexamic acid and its internal standard?
The pH of the sample and extraction solvents is a critical parameter. Tranexamic acid is an amino acid derivative, and its charge state is pH-dependent. Adjusting the pH can improve its retention on SPE cartridges and its solubility in extraction solvents. For instance, at a pH of 3.0, the carboxylic acid group is predominantly protonated, which can influence its interaction with SPE sorbents.[4] Sample preparation protocols often involve adding formic acid or using ammonium (B1175870) formate (B1220265) buffers to maintain a low pH (e.g., pH 3.5-3.8) to ensure consistent extraction conditions for both the analyte and the IS.[5][6]
Troubleshooting Guides
Guide 1: Diagnosing Low or Variable Internal Standard (IS) Recovery
If you are experiencing issues with IS recovery, follow this step-by-step diagnostic process.
-
Evaluate the IS Solution:
-
Assess the Sample Preparation Step:
-
Question: Is the extraction method (PPT or SPE) performing optimally?
-
Action (PPT): Ensure the ratio of precipitation solvent (e.g., acetonitrile, methanol) to sample is correct and that vortexing is adequate for complete protein removal.[4]
-
Action (SPE): Review the conditioning, loading, washing, and elution steps. Incomplete elution is a common cause of low recovery. Ensure the elution solvent is appropriate and the volume is sufficient.[5]
-
-
Investigate Matrix Effects:
-
Question: Are co-eluting substances from the biological matrix suppressing the IS signal?
-
Action: Perform a post-extraction addition experiment. Compare the IS response in a clean solvent to its response in a blank matrix extract that has been spiked with the IS after extraction. A significantly lower response in the matrix indicates signal suppression.[2] Using an isotope-labeled IS and a cleanup method like phospholipid removal can mitigate this.[3]
-
-
Check Chromatographic and MS Conditions:
-
Question: Are the LC-MS/MS parameters optimized for the IS?
-
Action: Infuse the IS solution directly into the mass spectrometer to confirm its mass transitions (precursor and product ions) and optimize instrument parameters like collision energy and source temperature.[5][6] Ensure the chromatography provides a sharp, symmetrical peak.
-
Quantitative Data Summary
The tables below summarize recovery data and typical experimental conditions from published methods.
Table 1: Comparison of Recovery Data for Tranexamic Acid and Its Internal Standard
| Extraction Method | Analyte/IS | Matrix | Average Recovery (%) | Coefficient of Variation (CV%) | Reference |
| Solid-Phase Extraction (SPE) | Tranexamic Acid | Human Plasma | 76.01 | ≤ 15.0 | [5] |
| Tranexamic Acid-D2 (IS) | Human Plasma | 78.61 | ≤ 15.0 | [5] | |
| Protein Precipitation | Tranexamic Acid | Human Serum | 92.5 - 99.3 | 2.0 - 2.1 (Inter-day) | [6][8] |
| Protein Precipitation | Tranexamic Acid | Whole Blood | 90.9 - 100.7 | < 10.0 | [2] |
Table 2: Example LC-MS/MS Method Parameters
| Parameter | Method 1 (SPE) | Method 2 (PPT) |
| Column | Not specified | C18 |
| Mobile Phase | Acetonitrile: 100mM Ammonium Formate pH 3.5 (60:40 v/v) | Ammonium Acetate (B1210297) Buffer (pH 3.8) / Acetonitrile (95:5, v/v) |
| Flow Rate | 0.300 mL/min | 200 µL/min |
| Ionization Mode | Positive Ion Electrospray | Positive Ion Electrospray |
| IS Used | Tranexamic Acid-D2 | cis-4-aminocyclohexanecarboxylic acid |
| Reference | [5] | [6] |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) Method
This protocol is adapted from a validated method for determining tranexamic acid in human plasma.[5]
-
Sample Pre-treatment: To a 100 µL plasma sample, add the internal standard (Tranexamic Acid-D2). Add 500 µL of 20% formic acid in water and vortex.
-
SPE Cartridge Conditioning: Condition a Strata-X-C (30 mg/mL) SPE cartridge by passing 0.5 mL of methanol, followed by 0.5 mL of 2% formic acid in water. Centrifuge at 2000 rpm for 1 minute at 10°C after each step.
-
Sample Loading: Load the pre-treated sample supernatant onto the conditioned SPE cartridge. Centrifuge at 2000 rpm for 2 minutes at 10°C.
-
Washing: Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol. Centrifuge at 2000 rpm for 1-2 minutes after each wash step.
-
Elution: Elute the analyte and internal standard from the cartridge. The specific elution solvent was not detailed in the source but would typically be a mixture of an organic solvent with a basic modifier (e.g., methanol with ammonium hydroxide) to elute the protonated compound.
-
Analysis: Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.
Protocol 2: Protein Precipitation (PPT) Method
This protocol is based on a validated method for determining tranexamic acid in human serum.[6]
-
Sample Preparation: To a 100 µL serum sample, add 10 µL of the internal standard working solution.
-
Protein Precipitation: Add 100 µL of 15% perchloric acid to the sample. Vortex for 1 minute to precipitate the proteins.
-
Centrifugation: Centrifuge the sample at 10,000 rpm for 10 minutes.
-
pH Adjustment: Transfer the supernatant to a new tube and adjust the pH to approximately 4.0 using 1M potassium acetate buffer.
-
Analysis: Inject an aliquot of the final supernatant directly into the LC-MS/MS system for analysis.
Visualizations
The following diagrams illustrate common workflows and troubleshooting logic for the analysis of tranexamic acid.
Caption: Workflow for Tranexamic Acid Analysis using SPE.
Caption: Troubleshooting Decision Tree for Low IS Recovery.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. LC-MS/MS determination of tranexamic acid in human plasma after phospholipid clean-up - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. jyoungpharm.org [jyoungpharm.org]
- 6. thaiscience.info [thaiscience.info]
- 7. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijbpas.com [ijbpas.com]
Technical Support Center: Analysis of Tranexamic Acid by ESI-MS
Welcome to the technical support center for the analysis of tranexamic acid using Electrospray Ionization Mass Spectrometry (ESI-MS). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, with a specific focus on addressing ion suppression.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern for tranexamic acid analysis?
Ion suppression is a type of matrix effect where molecules co-eluting with the analyte of interest (tranexamic acid) interfere with its ionization in the ESI source.[1] This leads to a decreased signal intensity, which can negatively impact the sensitivity, precision, and accuracy of the analytical method.[2] Tranexamic acid, being a polar molecule, is often analyzed using methods that may have less retention for nonpolar matrix components, leading to potential co-elution and ion suppression, especially in complex biological matrices like plasma or serum.[3]
Q2: What are the common sources of ion suppression in tranexamic acid analysis?
Common sources of ion suppression include:
-
Phospholipids: Abundant in plasma and serum samples, they are notorious for causing ion suppression in ESI-MS.[4][5]
-
Salts and Buffers: Non-volatile salts from buffers or sample collection tubes can form adducts and reduce ionization efficiency.[6]
-
Proteins: Although large molecules, their high concentration in biological samples can lead to source contamination and suppression if not adequately removed.
-
Co-administered Drugs and their Metabolites: Other compounds present in the sample can compete with tranexamic acid for ionization.[7]
Q3: How can I determine if ion suppression is affecting my tranexamic acid analysis?
A common method is the post-column infusion experiment. A solution of tranexamic acid is continuously infused into the MS source while a blank, extracted matrix sample is injected into the LC system. A dip in the baseline signal at the retention time of tranexamic acid indicates the presence of co-eluting species that cause ion suppression.[8]
Troubleshooting Guide
Issue: Low or inconsistent signal intensity for tranexamic acid.
This is a primary indicator of ion suppression. The following troubleshooting workflow can help identify and mitigate the issue.
Caption: Troubleshooting workflow for low signal intensity.
Data on the Effectiveness of Sample Preparation Methods
Effective sample preparation is the most critical step in mitigating ion suppression.[9] Below is a summary of reported performance data for various techniques used in tranexamic acid analysis, demonstrating their success in minimizing matrix effects.
| Sample Preparation Method | Matrix | Recovery (%) | Precision (%CV) | Key Finding on Matrix Effect | Reference(s) |
| Protein Precipitation (Perchloric Acid) | Human Serum | 92.5 - 99.3 | < 2.1 | Not explicitly quantified, but method showed good precision and recovery. | [10][11] |
| Protein Precipitation (Acetonitrile) | Human Plasma | >91.9 | < 4.5 | No significant matrix effects were observed. | [12][13] |
| Solid-Phase Extraction (SPE) | Human Plasma | 76.01 | Not Reported | Effective for cleaning up plasma samples. | [14] |
| Phospholipid Removal + Protein Precipitation | Human Plasma | Not Reported | 1.2 - 3.0 | Coefficient of variation of the internal standard-normalized matrix factor was below 6.7%. | [5] |
| Solid Phase Microextraction (SPME) | Human Plasma | 0.19 | < 11 | No matrix effect was observed. | [15] |
Detailed Experimental Protocols
Protocol 1: Protein Precipitation using Perchloric Acid
This method is effective for removing proteins from serum or plasma samples.
Materials:
-
1.5 mL microcentrifuge tubes
-
Perchloric acid (2.5% w/w)
-
Sodium hydroxide (B78521) (0.6 M)
-
Internal standard (IS) solution (e.g., cis-4-aminocyclohexanecarboxylic acid or a stable isotope-labeled tranexamic acid)
-
Vortex mixer
-
Microcentrifuge
Procedure:
-
Pipette 100 µL of serum/plasma into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the internal standard solution.
-
Briefly vortex the sample.
-
Add 100 µL of 2.5% (w/w) perchloric acid.
-
Vortex mix for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer 100 µL of the supernatant to a new tube.
-
Add 25 µL of 0.6 M sodium hydroxide to adjust the pH.
-
Vortex mix for 1 minute.
-
Transfer the final solution to an injection vial for LC-MS/MS analysis.[11]
Caption: Protein precipitation experimental workflow.
Protocol 2: Solid-Phase Extraction (SPE)
SPE provides a more thorough cleanup than protein precipitation, often leading to reduced matrix effects.
Materials:
-
SPE cartridges (e.g., Strata-X-C)
-
SPE vacuum manifold or centrifuge
-
2% Formic acid in water
-
20% Formic acid in water
-
Internal standard (IS) solution
-
Vortex mixer
Procedure:
-
To 100 µL of plasma, add 50 µL of the internal standard solution and vortex.
-
Add 500 µL of 20% formic acid in water and vortex.
-
Condition the SPE cartridge by passing 0.5 mL of methanol, followed by centrifugation at 2000 rpm for 1 minute.
-
Equilibrate the SPE cartridge by passing 0.5 mL of 2% formic acid in water, followed by centrifugation at 2000 rpm for 1 minute.
-
Load the pre-treated plasma sample onto the SPE cartridge and centrifuge at 2000 rpm for 2 minutes.
-
Wash the cartridge with 1 mL of 2% formic acid in water and centrifuge at 2000 rpm for 1 minute.
-
Wash the cartridge with 1 mL of methanol and centrifuge at 2000 rpm for 2 minutes.
-
Elute the analyte with an appropriate solvent (e.g., 5% ammonium (B1175870) hydroxide in methanol).
-
Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.[14]
Caption: Solid-Phase Extraction (SPE) workflow.
By following these guidelines and protocols, researchers can effectively troubleshoot and mitigate ion suppression, leading to more reliable and accurate quantification of tranexamic acid in various biological matrices.
References
- 1. Liquid chromatography-tandem mass spectrometry method for the determination of tranexamic acid in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. eijppr.com [eijppr.com]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. zefsci.com [zefsci.com]
- 5. LC-MS/MS determination of tranexamic acid in human plasma after phospholipid clean-up - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Therapeutic drug monitoring of tranexamic acid in plasma and urine of renally impaired patients using solid phase microextraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 9. researchgate.net [researchgate.net]
- 10. A validated assay for the quantitative analysis of tranexamic acid in human serum by liquid chromatography coupled with electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ijbpas.com [ijbpas.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. jyoungpharm.org [jyoungpharm.org]
- 15. Determination of tranexamic acid concentration by solid phase microextraction and liquid chromatography-tandem mass spectrometry: first step to in vivo analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
stability of tranexamic Acid-13C2,15N in aqueous solutions
Welcome to the technical support center for Tranexamic Acid-13C2,15N. This resource is designed to assist researchers, scientists, and drug development professionals in ensuring the stability and integrity of this isotopically labeled compound in aqueous solutions during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for aqueous solutions of Tranexamic Acid-13C2,15N?
A1: Based on stability studies of tranexamic acid, it is recommended to store aqueous solutions in a cool, dry, and well-ventilated place, protected from light.[1][2] For short-term storage (up to 31 days), temperatures of 5°C (refrigerated) or 23°C (room temperature) have been shown to maintain the chemical stability of tranexamic acid solutions.[3] Long-term storage data for tranexamic acid injection suggests it is stable at room temperature (do not store above 30°C) and should not be frozen.[4] Freezing of tranexamic acid in glass ampoules has been shown to cause the containers to crack.[5][6]
Q2: How stable is Tranexamic Acid-13C2,15N in different aqueous solutions?
Q3: Can I expect any degradation of Tranexamic Acid-13C2,15N when mixed with other common laboratory reagents?
A3: Tranexamic acid is generally stable but can be incompatible with strong acids, strong bases, and strong oxidizing agents.[1] A study on the stability of tranexamic acid in the presence of various antiseptic solutions found that it remained stable when mixed with 0.9% normal saline, 0.1% chlorhexidine, 10% povidone-iodine, and both 3% and 1.5% hydrogen peroxide for up to 120 minutes.[9] However, significant degradation was observed immediately when mixed with 0.5% sodium hypochlorite (B82951) (Dakin's solution).[9]
Q4: Is Tranexamic Acid-13C2,15N sensitive to light?
A4: Yes, photolytic degradation has been identified as a potential degradation pathway for tranexamic acid.[8] Therefore, it is recommended to protect solutions containing Tranexamic Acid-13C2,15N from light during storage and experiments.[2]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected chromatographic peaks during analysis. | Degradation of the compound. | - Review solution preparation and storage conditions. Ensure protection from light and incompatible substances. - Perform a forced degradation study to identify potential degradation products. |
| Loss of compound concentration over time. | Adsorption to container surfaces or degradation. | - Use silanized glass vials or low-adsorption plastic containers. - Re-evaluate storage temperature and duration based on stability data. Solutions in ethylene/propylene copolymer plastic containers maintained at least 98% of initial potency for 90 days.[10] |
| Inconsistent results in bioanalytical assays. | Instability in the biological matrix. | - Tranexamic acid is generally stable in plasma. However, ensure proper sample handling and storage (e.g., storing plasma samples at -20°C or below). |
| Physical changes in the solution (e.g., color change). | Degradation or interaction with formulation components. | - Formulations using commercial tablets have shown a tendency to turn yellow to dark brown after 21 days at 23°C.[3] Using a pure powder-based solution is recommended to avoid this. |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol is adapted from studies on unlabeled tranexamic acid and can be used to assess the stability of Tranexamic Acid-13C2,15N under various stress conditions.[11][12]
Objective: To identify potential degradation products and pathways for Tranexamic Acid-13C2,15N.
Materials:
-
Tranexamic Acid-13C2,15N
-
0.1 N Hydrochloric Acid (HCl)
-
0.1 N Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
Distilled Water
-
HPLC-MS/MS system
Procedure:
-
Acid Degradation: Dissolve 5 mg of Tranexamic Acid-13C2,15N in a 10 mL volumetric flask with 3 mL of 0.1 N HCl. Store at room temperature for 1 hour. Neutralize the solution with 0.1 N NaOH and dilute to volume with methanol.
-
Alkali Degradation: Dissolve 5 mg of Tranexamic Acid-13C2,15N in a 10 mL volumetric flask with 3 mL of 0.1 N NaOH. Store at room temperature for 1 hour. Neutralize the solution with 0.1 N HCl and dilute to volume with methanol.
-
Oxidative Degradation: Dissolve 5 mg of Tranexamic Acid-13C2,15N in a 10 mL volumetric flask with 3 mL of 3% H₂O₂. Store at room temperature for 1 hour. Dilute to volume with methanol.
-
Thermal Degradation: Place 5 mg of solid Tranexamic Acid-13C2,15N in a hot air oven at 60°C for 4 hours. Dissolve the sample in methanol in a 10 mL volumetric flask and dilute to volume.
-
Photolytic Degradation: Expose a solution of Tranexamic Acid-13C2,15N (e.g., 100 µg/mL in water) to direct sunlight or a photostability chamber for a defined period (e.g., 24 hours).
-
Analysis: Analyze all samples by a validated stability-indicating HPLC-MS/MS method to separate and quantify the parent compound and any degradation products.
Protocol 2: Stability Assessment in an Aqueous Buffer
Objective: To determine the stability of Tranexamic Acid-13C2,15N in a specific aqueous buffer at a defined temperature.
Materials:
-
Tranexamic Acid-13C2,15N
-
Aqueous buffer of choice (e.g., phosphate-buffered saline, pH 7.4)
-
HPLC-MS/MS system
-
Temperature-controlled incubator or water bath
Procedure:
-
Prepare a stock solution of Tranexamic Acid-13C2,15N in the chosen aqueous buffer at a known concentration (e.g., 1 mg/mL).
-
Aliquot the solution into multiple vials.
-
Store the vials at the desired temperature (e.g., 4°C, 25°C, 40°C).
-
At specified time points (e.g., 0, 24, 48, 72 hours, 1 week, 1 month), remove a vial for analysis.
-
Analyze the sample by a validated HPLC-MS/MS method to determine the concentration of Tranexamic Acid-13C2,15N remaining.
-
Calculate the percentage of the initial concentration remaining at each time point.
Data Summary
Table 1: Summary of Forced Degradation Studies on Tranexamic Acid
| Stress Condition | Reagent/Condition | Duration | Observation | Reference |
| Acid Hydrolysis | 0.1 N HCl | 1 hour | No detectable degradation | [7] |
| Alkaline Hydrolysis | 0.1 N NaOH | 1 hour | No detectable degradation | [7] |
| Oxidation | 3% H₂O₂ | 1 hour | Some degradation observed | [11][12] |
| Thermal | 64°C | Not specified | No detectable degradation | [7] |
| Photolytic | UV light | Not specified | No detectable degradation | [7] |
| Photolytic | Not specified | Not specified | Significant degradation | [8] |
Note: The stability of Tranexamic Acid-13C2,15N is expected to be very similar to that of unlabeled tranexamic acid.
Table 2: Temperature Stability of Tranexamic Acid in Aqueous Solution
| Storage Temperature | Duration | Container | % Initial Potency Remaining | Reference |
| -20°C | 1 week | Glass ampoules | Ampoules cracked | [5][6] |
| 4°C | 12 weeks | Glass ampoules | Chemically stable | [4][5] |
| 22°C | 12 weeks | Glass ampoules | Chemically stable | [5] |
| 50°C | 12 weeks | Glass ampoules | Chemically stable | [4][5] |
| Room Temperature | 180 days | Glass vials | ≥ 92% | [10] |
| Room Temperature | 90 days | Plastic containers | ≥ 98% | [10] |
| Refrigerated | 90 days | Plastic containers | ≥ 98% | [10] |
Visualizations
Caption: Workflow for a forced degradation study of Tranexamic Acid-13C2,15N.
Caption: Logical flow for assessing the stability of Tranexamic Acid-13C2,15N.
References
- 1. spectrumchemical.com [spectrumchemical.com]
- 2. cdn.pfizer.com [cdn.pfizer.com]
- 3. Stability of Tranexamic Acid Mouth Rinse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ghsupplychain.org [ghsupplychain.org]
- 5. scholar.usuhs.edu [scholar.usuhs.edu]
- 6. Stability of tranexamic acid after 12-week storage at temperatures from -20°c to 50°c - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. ejbps.com [ejbps.com]
- 9. Stability analysis of tranexamic acid in the presence of various antiseptic solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 11. ijirt.org [ijirt.org]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Chromatographic Separation of Tranexamic Acid Isomers
Welcome to the technical support center for the chromatographic separation of tranexamic acid and its geometric isomer, cis-tranexamic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: Why is the separation of tranexamic acid and its cis-isomer important?
A1: Tranexamic acid is the pharmacologically active trans-isomer. The cis-isomer is considered an impurity and its levels are often regulated by pharmacopeias. Therefore, accurate separation and quantification are crucial for quality control and to ensure the safety and efficacy of tranexamic acid drug products.[1][2]
Q2: What is the most common chromatographic method for separating tranexamic acid isomers?
A2: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most widely used technique. Due to the polar nature of tranexamic acid and its isomer, ion-pair chromatography is often employed to enhance retention and improve separation on C18 columns.[1][3]
Q3: Why is derivatization sometimes used for tranexamic acid analysis?
A3: Tranexamic acid lacks a significant chromophore, which results in poor UV absorbance. To enhance detection sensitivity, pre-column or post-column derivatization is often performed to attach a UV-absorbing or fluorescent tag to the molecule. However, for impurity analysis, methods without derivatization are also common, typically using low UV wavelengths for detection (around 220 nm).[4][5]
Q4: What are typical retention times for tranexamic acid and its cis-isomer?
A4: Retention times can vary significantly depending on the specific method (e.g., column, mobile phase, flow rate). However, in published ion-pair HPLC methods, the cis-isomer generally elutes slightly later than the trans-isomer (tranexamic acid). For example, one USP method shows retention times of approximately 13.5 minutes for tranexamic acid and 15.4 minutes for the cis-isomer (Impurity C).[6] Another EP monograph method shows retention times of 11.25 minutes and 12.92 minutes, respectively.
Troubleshooting Guide
Q1: I am not getting any separation between the tranexamic acid and cis-tranexamic acid peaks. What should I do?
A1: Co-elution of isomers is a common issue. Here are several steps to troubleshoot this problem:
-
Verify Mobile Phase Preparation: Ensure the pH of the mobile phase is correctly adjusted (typically to a low pH of around 2.5 for ion-pair methods) and that all components, especially the ion-pairing agent, are fully dissolved and at the correct concentration.[1][3]
-
Column Equilibration: The column must be thoroughly equilibrated with the ion-pair mobile phase. Inadequate equilibration can lead to inconsistent retention and poor resolution.
-
Optimize Mobile Phase Composition:
-
Ion-Pairing Agent Concentration: The concentration of the ion-pairing agent (e.g., sodium dodecyl sulfate) is critical. If the concentration is too low, retention will be poor. If it is too high, it may not necessarily improve resolution and could lead to other issues.
-
Organic Modifier: Adjust the ratio of the organic modifier (e.g., methanol (B129727) or acetonitrile). A lower percentage of the organic modifier will generally increase retention times and may improve resolution.
-
-
Check Column Health: The column may be degraded. Try a new C18 column of the same type to rule out column issues.
Q2: My peaks for tranexamic acid and its isomer are broad and show significant tailing. How can I improve the peak shape?
A2: Poor peak shape can be caused by several factors:
-
Secondary Silanol (B1196071) Interactions: Tranexamic acid has a primary amine group that can interact with free silanol groups on the silica-based C18 column, leading to peak tailing. Using a low pH mobile phase (e.g., pH 2.5) helps to protonate the silanols and reduce these interactions. The presence of an amine modifier like triethylamine (B128534) in the mobile phase can also help to mask the silanol groups.[1]
-
Inadequate Ion-Pairing: Ensure the ion-pairing reagent is of good quality and at an appropriate concentration to effectively pair with the analytes.
-
Sample Overload: Injecting too much sample can lead to broad, asymmetric peaks. Try reducing the injection volume or the sample concentration.
-
Extra-Column Volume: Minimize the length and internal diameter of tubing between the injector, column, and detector to reduce band broadening.
Q3: I'm observing peak splitting for one or both of the isomer peaks. What is the likely cause?
A3: Peak splitting can be a complex issue. Here are some potential causes and solutions:
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion. Whenever possible, dissolve the sample in the mobile phase itself.
-
Column Contamination or Void: The inlet frit of the column may be partially blocked, or a void may have formed at the head of the column. Try back-flushing the column (if the manufacturer's instructions permit) or replacing the column.
-
Co-eluting Impurity: It is possible that another impurity is co-eluting with one of the isomers, giving the appearance of a split peak.
Logical Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common HPLC issues in tranexamic acid isomer separation.
Experimental Protocols
Below are detailed methodologies for the separation of tranexamic acid and its cis-isomer based on established pharmacopeial methods.
Protocol 1: Ion-Pair RP-HPLC Method (Based on USP Monograph)
This method utilizes an ion-pairing agent to enhance the retention and separation of the polar tranexamic acid isomers on a C18 column.
-
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) system with a UV detector.
-
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A mixture of a buffer solution and methanol (60:40 v/v).
-
Buffer Preparation: Dissolve 18.3 g of sodium dihydrogen phosphate (B84403) in 800 mL of water. Add 8.3 mL of triethylamine and 2.3 g of sodium lauryl sulfate. Adjust the pH to 2.5 with phosphoric acid, and then dilute to 1000 mL with water.[1]
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient.
-
-
Sample Preparation:
-
Standard Solution: Prepare a solution of USP Tranexamic Acid RS and USP Tranexamic Acid Related Compound C RS (cis-isomer) in water at appropriate concentrations.
-
Sample Solution: Dissolve the tranexamic acid sample in water to achieve a known concentration.
-
-
System Suitability:
-
The resolution between the tranexamic acid and cis-tranexamic acid peaks should be not less than 2.0.[6]
-
Experimental Workflow for Method Development
Caption: A typical experimental workflow for the HPLC analysis of tranexamic acid isomers.
Quantitative Data Summary
The following tables summarize typical chromatographic parameters obtained from methods designed for the separation of tranexamic acid and its cis-isomer.
Table 1: Chromatographic Parameters from USP 38 Monograph Method
| Compound | Retention Time (min) |
| Tranexamic Acid | 13.46 |
| Impurity C (cis-isomer) | 15.42 |
| Resolution | 3.9 |
Data obtained using a Thermo Scientific Acclaim 120 C18 HPLC column as per the USP 38 monograph.[6]
Table 2: Chromatographic Parameters from EP 8.0 Monograph Method
| Compound | Retention Time (min) | Relative Retention Time |
| Tranexamic Acid | 11.25 | 1.00 |
| Impurity C (cis-isomer) | 12.92 | ~1.15 |
| Impurity D | 13.77 | ~1.22 |
| Impurity B | 17.35 | ~1.54 |
| Resolution (Tranexamic Acid/Impurity C) | 3.5 |
Data obtained using a Thermo Scientific Hypersil GOLD HPLC column as per the EP 8.0 monograph.
Table 3: Comparison of Key Method Parameters
| Parameter | Protocol 1 (Based on USP) | General RP-HPLC (Derivatization) |
| Column | C18 (250 x 4.6 mm, 5 µm) | C18 (250 x 4.6 mm, 5 µm) |
| Mobile Phase | Ion-pair buffer/Methanol | Ammonium acetate (B1210297) buffer/Acetonitrile |
| Detection | UV at 220 nm | UV at 232 nm |
| Derivatization | Not required | Required (e.g., with benzene (B151609) sulfonyl chloride)[4] |
| Primary Use | Impurity profiling (isomer separation) | Quantification of total tranexamic acid |
References
- 1. drugfuture.com [drugfuture.com]
- 2. Tranexamic Acid EP Impurity C (HCl salt) | 1803601-44-6 | SynZeal [synzeal.com]
- 3. lcms.cz [lcms.cz]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. USP 38 monograph: impurity analysis of tranexamic acid using a C18 HPLC column - Thermo Scientific AppsLab Library of Analytical Applications [appslab.thermofisher.com]
Technical Support Center: Tranexamic Acid (TXA) Analysis
Welcome to the technical support center for troubleshooting UHPLC systems. This guide provides detailed solutions and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce carry-over when analyzing tranexamic acid (TXA).
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
FAQs: Understanding and Identifying Carry-Over
Q1: Why am I seeing carry-over with tranexamic acid in my UHPLC system?
Carry-over of tranexamic acid is a common issue primarily due to its chemical properties and interactions with the UHPLC system.[1] As a highly polar, zwitterionic compound containing both a carboxyl and an amino group, TXA is prone to:
-
Adsorption to Metal Surfaces: TXA can interact with metal components of the UHPLC system, such as stainless-steel tubing, frits, and injector parts, leading to its adsorption and subsequent release in following injections.[2][3] This is a significant cause of peak tailing and carry-over for molecules with carboxylate or phosphate (B84403) groups.[3]
-
Secondary Silanol (B1196071) Interactions: Residual silanol groups on the surface of silica-based stationary phases can interact with the basic amine group of TXA, causing peak tailing and analyte retention, which can contribute to carry-over.[4][5]
-
Insufficient Autosampler Cleaning: The most common source of carry-over is the autosampler, where TXA can adhere to the needle, sample loop, or valve surfaces if the wash procedure is not optimized.[1][6][7]
Q2: How can I confirm that the ghost peak I'm seeing is carry-over and identify its source?
A systematic approach is necessary to pinpoint the source of the contamination.
-
Classify the Carry-over: First, determine if you have "classic" or "constant" carry-over. Inject a series of blank solutions after a high-concentration sample.
-
Classic Carry-over: The ghost peak decreases in size with each subsequent blank injection. This suggests the source is within the sample flow path (e.g., injector, valve, tubing).[6]
-
Constant Carry-over: The peak remains relatively the same size across multiple blank injections. This often points to contamination in your blank solvent, mobile phase, or vials.[6]
-
-
Perform Diagnostic Injections:
-
Vary Blank Injection Volume: If the carry-over peak area increases when you inject a larger volume of your blank, it strongly indicates your blank solution is contaminated.[6]
-
Zero-Volume Injection: Perform a "mock" injection with zero volume. If a peak appears, it suggests the carry-over is related to the autosampler's mechanical movement and needle dipping into the wash port, not the sample path itself.[8]
-
Double Gradient Test: For gradient methods, run your standard gradient, add an extended hold at the initial conditions, and then run the exact same gradient again on a blank injection. If the peak appears in the first gradient but not the second, the source is likely the injector or sample. If it appears in both, the mobile phase could be contaminated.[8][9]
-
Troubleshooting Workflow for TXA Carry-Over
The following diagram outlines a logical workflow for identifying and resolving carry-over issues.
Caption: A step-by-step diagram for diagnosing the type and source of carry-over.
FAQs: Wash Solvents and Methods
Q3: What are the best wash solvents for reducing tranexamic acid carry-over?
The effectiveness of a wash solvent depends on its ability to solubilize TXA.[10] Since TXA is polar, a strong, effective wash solvent is crucial.
-
High Organic Content: For reversed-phase methods, the wash solvent should typically be stronger than the initial mobile phase. Start with a high percentage of organic solvent, such as 80-100% acetonitrile (B52724) or methanol (B129727). Isopropanol is also an excellent wash solvent for removing contaminants.[6]
-
pH Modification: Adding a small amount of acid (e.g., 0.1-1% formic acid) to the wash solvent can help solubilize a basic compound like TXA and disrupt ionic interactions with system surfaces.
-
Solvent Cocktails: A mixture of solvents can be highly effective. One commonly recommended "universal" strong wash solvent is a 1:1:1:1 mixture of water, acetonitrile, isopropanol, and methanol with a small amount of acid.[11][12]
Q4: How should I optimize my autosampler wash method for TXA?
Optimizing the wash method involves more than just the solvent composition. Consider the following parameters available on most modern UHPLC systems:
-
Wash Volume: For stubborn carry-over, increase the volume of solvent used for the needle wash.[13]
-
Multiple Wash Cycles: A single wash may not be sufficient. Program the autosampler to perform two or more rinse cycles.[13]
-
Pre- and Post-Injection Washes: Washing the needle both before aspirating the sample and after injecting it is a highly effective strategy for minimizing carry-over.[10][13] Studies have shown that increasing wash duration and applying it both pre- and post-injection can reduce carry-over several-fold.[7][10]
-
Multiple Wash Solvents: Some autosamplers allow for multiple wash solutions. Using an aqueous wash followed by a strong organic wash can be very effective for complex samples.[1]
Experimental Protocols
Protocol 1: Systematic Wash Solvent Optimization
This protocol provides a structured approach to identifying the most effective wash solvent for tranexamic acid.
Objective: To determine the optimal wash solvent composition to minimize TXA carry-over to below the limit of quantification (LOQ).
Methodology:
-
Establish a Baseline:
-
Inject a high-concentration TXA standard (e.g., the highest point of your calibration curve).
-
Immediately following, inject a blank (sample diluent) using your current or default wash method.
-
Quantify the peak area of TXA in the blank injection. This is your baseline carry-over percentage.
-
-
Prepare Test Wash Solvents: Prepare a series of potential wash solvents as outlined in the table below. Ensure all solvents are HPLC or MS-grade.
-
Test Each Solvent:
-
For each test solvent, thoroughly purge the autosampler's wash lines to ensure the new solvent has completely replaced the old one.[6]
-
Repeat the injection sequence: High-concentration TXA standard followed by a blank injection.
-
Record the TXA peak area in the blank.
-
-
Data Analysis: Calculate the percentage of carry-over for each wash solvent using the formula:
-
% Carry-over = (Peak Area in Blank / Peak Area in Standard) x 100
-
-
Compare Results: Summarize the results in a table to identify the most effective wash solvent.
Table 1: Example Data for Wash Solvent Optimization
| Wash Solvent Composition | % Carry-over (Example) | Notes |
| 90:10 Water:Acetonitrile (Default) | 0.5% | Common starting point, often insufficient for polar analytes. |
| 50:50 Water:Acetonitrile | 0.1% | Increased organic content improves cleaning. |
| 100% Acetonitrile | 0.02% | Often effective for many reversed-phase applications.[10] |
| 100% Methanol | 0.03% | Alternative strong organic solvent. |
| 100% Isopropanol | 0.01% | Excellent for removing highly adsorbed residues.[6] |
| 25:25:25:25 Water:ACN:MeOH:IPA + 0.1% FA | < LOQ | "Universal" strong wash, often very effective.[11] |
Logic Diagram for Wash Method Optimization
Caption: A logical flow for systematically optimizing autosampler wash parameters.
FAQs: System and Method Considerations
Q5: Can my mobile phase or sample solvent contribute to carry-over?
Yes, both can significantly impact carry-over.
-
Sample Solvent: Injecting your sample in a solvent that is much stronger than your initial mobile phase can cause poor peak shape and carry-over.[14] Ideally, the sample solvent should be the same as, or weaker than, the initial mobile phase.[15]
-
Mobile Phase pH: Tranexamic acid has two pKa values (4.3 and 10.6).[16] The pH of your mobile phase will determine its ionization state, which affects its retention and potential for interaction with the stationary phase. Operating at a low pH (e.g., ~2.5-3.0) can help protonate residual silanol groups on the column, minimizing secondary interactions that cause peak tailing and potential carry-over.[4][17]
-
Mobile Phase Additives: For persistent issues related to metal adsorption, consider adding a chelating agent like ethylenediaminetetraacetic acid (EDTA) or medronic acid to the mobile phase at a low concentration.[2][3] However, be aware that these additives can cause ion suppression in MS detection.[2]
Q6: Are there specific UHPLC columns or system hardware that can reduce TXA carry-over?
Yes, selecting appropriate hardware can be a very effective strategy.
-
Bio-inert or PEEK Systems: Modern UHPLC systems are available with "bio-inert" flow paths, which replace stainless steel with materials like PEEK or specially coated steel. These systems dramatically reduce the non-specific binding of metal-sensitive analytes like TXA.[12]
-
Hybrid Surface Technology: Some columns and systems use a hybrid organic-inorganic surface technology applied to metal components to mitigate analyte-metal interactions, resulting in improved peak shape and higher analyte recovery.[2]
-
Properly Seated Fittings: Ensure all tubing connections are properly seated without gaps. Poorly seated fittings create dead volumes where samples can be trapped and slowly leach out, causing carry-over.[9]
Q7: What should I do if I still see carry-over after trying these steps?
If carry-over persists after extensive troubleshooting of the wash method and mobile phase, consider these final steps:
-
Hardware Replacement: Wear and tear on system components can create sites for sample adsorption.[1] Replace consumable parts in the flow path, particularly the autosampler needle, needle seal, and sample loop.[6]
-
Column Fouling: The column itself can be a source of carry-over if it becomes fouled over time.[6] Try flushing the column with a strong solvent (e.g., isopropanol) or, if necessary, replace the column.
-
Systematic Flushing: Perform a full system flush with a series of strong solvents to remove any persistent contamination from the entire flow path.[13][18]
References
- 1. Minimizing HPLC Carryover | Lab Manager [labmanager.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 6. Solving Carryover Problems in HPLC [ssi.shimadzu.com]
- 7. lcms.cz [lcms.cz]
- 8. support.waters.com [support.waters.com]
- 9. Reducing carryover | Waters [help.waters.com]
- 10. lcms.cz [lcms.cz]
- 11. Needle Wash solvent - Chromatography Forum [chromforum.org]
- 12. lcms.cz [lcms.cz]
- 13. mastelf.com [mastelf.com]
- 14. halocolumns.com [halocolumns.com]
- 15. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [restek.com]
- 16. files01.core.ac.uk [files01.core.ac.uk]
- 17. gmpinsiders.com [gmpinsiders.com]
- 18. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [restek.com]
Technical Support Center: Troubleshooting Poor Peak Shape in Tranexamic Acid Chromatography
Welcome to the technical support center for tranexamic acid chromatography. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues related to poor peak shape in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor peak shape for tranexamic acid?
Poor peak shape in tranexamic acid chromatography, manifesting as peak tailing, fronting, splitting, or broadening, can stem from several factors. The most common causes include:
-
Secondary Silanol (B1196071) Interactions: Tranexamic acid, with its primary amine group, can interact with residual silanol groups on the surface of silica-based columns. This is a frequent cause of peak tailing.[1][2]
-
Inappropriate Mobile Phase pH: The mobile phase pH is critical as tranexamic acid has two ionizable groups (a carboxyl and an amino group).[3] Operating near the pKa of the analyte can lead to inconsistent peak shapes.[2]
-
Column Overload: Injecting too much sample can lead to peak fronting or tailing.[4]
-
Column Contamination or Degradation: Accumulation of contaminants or degradation of the stationary phase can cause various peak shape issues.[4][5]
-
Issues with Derivatization: Since tranexamic acid lacks a strong chromophore, pre- or post-column derivatization is often required for UV detection.[6][7][8][9] Incomplete or inconsistent derivatization can lead to distorted or multiple peaks.
Q2: Why is my tranexamic acid peak tailing?
Peak tailing is the most common peak shape problem for basic compounds like tranexamic acid. The primary reasons include:
-
Silanol Interactions: The positively charged amine group of tranexamic acid can interact with negatively charged ionized silanol groups on the silica (B1680970) backbone of the stationary phase, causing secondary retention and peak tailing.[1][2][10]
-
Mobile Phase pH Too High: If the mobile phase pH is not acidic enough, a higher proportion of silanol groups will be ionized, increasing the likelihood of tailing.
-
Insufficient Buffer Capacity: An inadequate buffer concentration in the mobile phase may not effectively control the pH at the column surface, leading to silanol interactions.[11]
Q3: What is causing my tranexamic acid peak to show fronting?
Peak fronting, where the front of the peak is less steep than the back, is typically caused by:
-
Sample Overload: Injecting a sample concentration that is too high for the column's capacity can lead to fronting.[4]
-
Improper Sample Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause the analyte to move through the beginning of the column too quickly, resulting in a distorted, fronting peak.
-
Column Temperature Issues: In some cases, adjusting the column temperature can resolve peak fronting anomalies.[12]
Q4: My chromatogram shows split peaks for tranexamic acid. What could be the reason?
Split peaks for a single analyte can be caused by several factors:
-
Partially Blocked Column Frit: Debris from the sample or system can block the inlet frit of the column, causing the sample to be distributed unevenly onto the column head.[11]
-
Column Void or Channeling: A void at the head of the column or channeling in the packed bed can create different flow paths for the sample, resulting in a split or distorted peak.[5]
-
Incomplete Derivatization: If using a derivatization method, incomplete reaction can result in both the derivatized and underivatized tranexamic acid being present, which may elute at different times.
Troubleshooting Guides
Guide 1: Addressing Peak Tailing
If you are observing peak tailing for tranexamic acid, follow these steps:
-
Lower the Mobile Phase pH: Adjust the pH of the aqueous portion of your mobile phase to a more acidic value (e.g., pH 2.5-3.5). This will suppress the ionization of silanol groups on the stationary phase, reducing their interaction with the basic tranexamic acid.[13]
-
Increase Buffer Concentration: If you are already using a buffer, try increasing its concentration (e.g., from 10 mM to 25 mM). This can help to better mask the residual silanol groups.[2]
-
Use an End-Capped Column: Employ a column that is "end-capped." End-capping treats the residual silanol groups to make them less polar and less likely to interact with basic analytes.[2]
-
Consider an Ion-Pairing Agent: Adding an ion-pairing agent to the mobile phase can improve peak shape. For the cationic tranexamic acid, an anionic ion-pairing agent like sodium dodecyl sulfate (B86663) can be used.[12][14]
-
Reduce Sample Concentration: Dilute your sample to ensure you are not overloading the column.
Experimental Protocol: Mobile Phase Optimization to Reduce Tailing
Objective: To systematically adjust the mobile phase pH and buffer concentration to improve the peak shape of tranexamic acid.
Materials:
-
HPLC system with UV detector
-
C18 column (e.g., 4.6 x 250 mm, 5 µm)
-
Tranexamic acid standard solution
-
HPLC-grade water, acetonitrile, methanol
-
Phosphoric acid or orthophosphoric acid
-
Sodium dihydrogen phosphate (B84403) or other suitable buffer salt
Methodology:
-
Baseline Experiment:
-
Prepare a mobile phase as per your current method (e.g., Phosphate Buffer:Methanol 55:45 v/v, pH 4.8).[15]
-
Equilibrate the column for at least 30 minutes.
-
Inject the tranexamic acid standard and record the chromatogram, noting the tailing factor.
-
-
pH Adjustment:
-
Prepare a series of aqueous mobile phase components with decreasing pH values (e.g., pH 4.0, 3.5, 3.0, 2.5) by adding phosphoric acid.
-
For each pH, mix with the organic modifier in the same ratio as the baseline experiment.
-
Equilibrate the column with each new mobile phase for at least 30 minutes before injecting the standard.
-
Record the chromatogram and tailing factor for each pH.
-
-
Buffer Concentration Adjustment:
-
Using the optimal pH determined in the previous step, prepare mobile phases with increasing buffer concentrations (e.g., 20mM, 50mM).
-
Equilibrate the column and inject the standard for each concentration, recording the tailing factor.
-
Data Analysis: Summarize the tailing factor and retention time for each condition in a table to identify the optimal mobile phase composition.
Guide 2: Resolving Peak Fronting and Splitting
For issues with peak fronting or splitting, consider the following troubleshooting workflow:
// Path for all peaks affected system_issue [label="Indicates a system-wide issue"]; check_frit [label="Check for blocked column frit"]; check_void [label="Inspect for column void"]; system_solution [label="Solution: Backflush column, replace frit, or replace column", shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Path for only tranexamic acid peak affected analyte_issue [label="Indicates an analyte-specific issue"]; check_overload [label="Is the sample concentration too high?"]; yes_overload [label="Yes"]; no_overload [label="No"]; reduce_concentration [label="Dilute sample and reinject"]; check_solvent [label="Is the sample solvent stronger than the mobile phase?"]; yes_solvent [label="Yes"]; no_solvent [label="No"]; change_solvent [label="Dissolve sample in mobile phase"]; check_derivatization [label="If derivatizing, check reaction conditions"]; derivatization_issue [label="Incomplete or side reactions?"]; optimize_derivatization [label="Optimize derivatization protocol"]; final_solution [label="Peak shape should improve", shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> check_all_peaks; check_all_peaks -> yes_all_peaks [xlabel="Yes"]; check_all_peaks -> no_some_peaks [xlabel="No"];
yes_all_peaks -> system_issue; system_issue -> check_frit; check_frit -> check_void; check_void -> system_solution;
no_some_peaks -> analyte_issue; analyte_issue -> check_overload; check_overload -> yes_overload [xlabel="Yes"]; check_overload -> no_overload [xlabel="No"]; yes_overload -> reduce_concentration -> final_solution; no_overload -> check_solvent; check_solvent -> yes_solvent [xlabel="Yes"]; check_solvent -> no_solvent [xlabel="No"]; yes_solvent -> change_solvent -> final_solution; no_solvent -> check_derivatization; check_derivatization -> derivatization_issue; derivatization_issue -> optimize_derivatization -> final_solution; } DOT Caption: Troubleshooting workflow for peak fronting and splitting.
Quantitative Data Summary
The following table summarizes typical chromatographic conditions from various published methods for tranexamic acid analysis. This can serve as a starting point for method development and troubleshooting.
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Column | Inertsil C18 (4.6x250mm, 5µm)[15] | Thermoscientific Hypersil BDS (150mm x 5mm)[16] | BEH C18 (2.1 x 50 mm, 1.7 µm)[17] | Primesep 200 (4.6 x 150 mm, 5 µm)[18] |
| Mobile Phase | Phosphate Buffer (pH 4.8): Methanol (55:45)[15] | Phosphate buffer: Acetonitrile (80:20)[16] | Water: Acetonitrile (60:40)[17] | Acetonitrile, Water, Perchloric acid[18] |
| Flow Rate | 1.0 mL/min[15] | 1.0 mL/min[16] | 0.4 mL/min[17] | Not specified |
| Detection (λ) | 282 nm[15] | 280 nm[16] | 245 nm[17] | 210 nm[18] |
| Retention Time | ~1.69 min[15] | ~3.27 min[16] | ~4.98 min[17] | Not specified |
Signaling Pathways and Logical Relationships
Logical Relationship: Impact of pH on Peak Shape
The pH of the mobile phase directly influences the ionization state of both the tranexamic acid analyte and the stationary phase silanol groups. This relationship is crucial for achieving good peak shape.
References
- 1. youtube.com [youtube.com]
- 2. gmpinsiders.com [gmpinsiders.com]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. uhplcs.com [uhplcs.com]
- 5. waters.com [waters.com]
- 6. Development and Validation of Tranexamic Acid in Human Plasma by Using Ultra-Performance Liquid Chromatography-Mass Spectrometry – Journal of Young Pharmacists [archives.jyoungpharm.org]
- 7. tandfonline.com [tandfonline.com]
- 8. thaiscience.info [thaiscience.info]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. welch-us.com [welch-us.com]
- 13. agilent.com [agilent.com]
- 14. ymerdigital.com [ymerdigital.com]
- 15. iajps.com [iajps.com]
- 16. Design, development and validation of an RP-HPLC method for concurrent estimation of tranexamic acid and ethamsylate in bulk and pharmaceutical formulations [journalwjarr.com]
- 17. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 18. HPLC Determination of Tranexamic acid (TXA) on Primesep 200 Column | SIELC Technologies [sielc.com]
Technical Support Center: Enhancing Low-Concentration Tranexamic Acid Detection
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the detection of tranexamic acid (TXA), particularly at low concentrations.
Frequently Asked Questions (FAQs)
Q1: Why is detecting low concentrations of tranexamic acid challenging?
A1: The primary challenge in detecting tranexamic acid is its chemical structure. TXA is a synthetic derivative of the amino acid lysine (B10760008) and lacks a significant chromophore or fluorophore.[1][2] This inherent property results in poor absorption in ultraviolet (UV) spectroscopy, making sensitive detection difficult without chemical modification.[1][2]
Q2: What are the most common analytical methods for tranexamic acid detection?
A2: The most frequently employed methods involve a separation step, such as gas chromatography (GC), liquid chromatography (LC), or capillary zone electrophoresis (CZE), coupled with a detector.[1] Due to TXA's structural properties, derivatization is often required for spectrophotometric and fluorimetric detection.[1][2] However, the trend is moving towards tandem mass spectrometry (MS/MS) methods, which offer high sensitivity and specificity without the need for derivatization.[1][2]
Q3: What is derivatization and why is it necessary for some detection methods?
A3: Derivatization is the process of chemically modifying a compound to produce a new compound with properties that are better suited for a specific analytical technique. For tranexamic acid, which has a primary amino group, derivatization is used to introduce a chromophore or fluorophore.[1][3][4][5] This enhances its detectability by UV-Visible or fluorescence detectors, thereby increasing the sensitivity of the method.[1][5] Common derivatizing agents for TXA include fluorescamine (B152294), ninhydrin, naphthalene-2,3-dicarboxaldehyde (NDA), and benzene (B151609) sulfonyl chloride.[3][5][6][7][8][9]
Q4: Which method offers the highest sensitivity for low-concentration tranexamic acid?
A4: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is generally considered the most sensitive and selective method for the quantification of tranexamic acid in biological fluids.[1][10] It can achieve detection limits in the range of 0.01 to 0.5 μg/mL in blood plasma.[1] Ultra-performance liquid chromatography (UPLC) coupled with MS/MS further enhances sensitivity and speed.[11][12]
Q5: What are common sources of interference in tranexamic acid analysis?
A5: Due to its structural similarity to amino acids like lysine, tranexamic acid analysis can be prone to interference from these endogenous molecules, especially in biological samples.[1] Careful sample preparation and chromatographic separation are crucial to mitigate this.
Troubleshooting Guides
This section addresses specific issues that may arise during the experimental detection of low-concentration tranexamic acid.
Issue 1: Poor Sensitivity or No Detectable Signal
| Potential Cause | Troubleshooting Step |
| Inadequate Derivatization (for UV/Fluorescence methods) | Optimize derivatization conditions: check the pH, temperature, reaction time, and concentration of the derivatizing agent. Ensure the stability of the derivatized product.[6][7][13] |
| Low Ionization Efficiency (for MS methods) | Optimize mass spectrometer source parameters, such as capillary voltage, gas flow, and temperature.[11] Consider using different ionization modes (e.g., electrospray ionization in positive mode).[14] The formation of acetonitrile (B52724) adducts ([M+ACN+H]+) has been shown to provide abundant ions for TXA quantification.[15][16] |
| Suboptimal Mobile Phase Composition | For HPLC, adjust the mobile phase composition (e.g., acetonitrile/water ratio, pH, buffer concentration) to improve peak shape and retention.[4] For HILIC columns, ensure appropriate organic solvent and aqueous buffer ratios.[15] |
| Sample Loss During Preparation | Evaluate each step of the sample preparation process (e.g., protein precipitation, solid-phase extraction) for potential loss of the analyte.[1] |
Issue 2: High Background Noise or Matrix Effects
| Potential Cause | Troubleshooting Step |
| Insufficient Sample Cleanup | Implement more rigorous sample preparation techniques. For biological fluids, this can include protein precipitation followed by solid-phase extraction (SPE) or liquid-liquid extraction to remove interfering substances.[1][11] Phospholipid removal strategies can be particularly important for plasma samples.[15] |
| Co-elution of Interfering Compounds | Optimize the chromatographic method to better separate tranexamic acid from matrix components. This may involve changing the column, mobile phase, or gradient profile.[4] |
| Matrix Effects in Mass Spectrometry | Use a stable isotope-labeled internal standard (e.g., Tranexamic acid-D2) to compensate for matrix-induced ion suppression or enhancement.[17] Evaluate the matrix effect by comparing the response of the analyte in the matrix versus a neat solution.[10] |
Issue 3: Poor Peak Shape (Tailing, Broadening) in Chromatography
| Potential Cause | Troubleshooting Step |
| Secondary Interactions with the Column | Ensure the mobile phase pH is appropriate for the analyte and column chemistry. The use of specific mixed-mode columns with embedded acidic ion-pairing groups can improve peak shape.[18] |
| Column Overload | Reduce the injection volume or the concentration of the sample being injected. |
| Degraded Column | Replace the analytical column with a new one. Use a guard column to extend the life of the main column. |
Quantitative Data Summary
The following tables summarize the performance of various analytical methods for the detection of tranexamic acid.
Table 1: Spectrophotometric and Spectrofluorimetric Methods
| Method | Derivatizing Agent | Wavelength (nm) | Linear Range (µg/mL) | LOD (µg/mL) | LOQ (µg/mL) | Reference |
| Spectrofluorimetry | Fluorescamine | Ex: 392, Em: 473.5 | 0.1 - 0.9 | 0.0237 | 0.0719 | [6] |
| Spectrofluorimetry | Acetyl acetone/formaldehyde | Em: 480 | 0.05 - 0.25 | - | - | [7] |
| Spectrophotometry | Acetyl acetone/formaldehyde | Abs: 335 | 0.05 - 2.0 | - | - | [7] |
| Spectrofluorimetry | NBD-Cl | Ex: 470.5, Em: 536 | 0.02 - 0.1 | - | 0.0124 | [13] |
| HPLC-UV | Benzene sulfonyl chloride | Abs: 232 | 1 - 100 | 0.3 | 1 | [3][4] |
| Spectrophotometry | Ninhydrin | Abs: 575 | 16 - 37 | 0.739 | 2.462 | [9] |
| Spectrophotometry | Ferric chloride | Abs: 375 | 50 - 800 | 1.868 | 6.227 | [9] |
Table 2: Mass Spectrometry-Based Methods
| Method | Sample Matrix | Linear Range (µg/mL) | LOD (µg/mL) | LOQ (µg/mL) | Reference |
| LC-MS/MS | Human Serum | 0.1 - 100 | 0.01 | 0.03 | [10] |
| LC-MS/MS | Human Serum | 1.0 - 200 | - | 1.0 | [14] |
| SPME-LC-MS/MS | Plasma | 1.5 - 500 | 0.5 | 1.5 | [19] |
| UPLC-MS/MS | Human Plasma | 0.15 - 15.004 | - | - | [11] |
| LC-MS/MS | Human Plasma | 1.0 - 1000 | - | - | [15] |
| UHPLC-MS/MS | Human Plasma | 0.03 - 0.6 | 0.018 | - | [17] |
Experimental Protocols
Protocol 1: Derivatization with Fluorescamine for Spectrofluorimetric Detection
This protocol is based on the reaction between the primary amino group of tranexamic acid and fluorescamine to form a fluorescent product.[6]
-
Reagent Preparation:
-
Prepare a borate (B1201080) buffer solution (pH 8.3).
-
Prepare a stock solution of fluorescamine in a suitable organic solvent (e.g., acetone).
-
-
Sample Preparation:
-
Accurately measure a specific volume of the sample containing tranexamic acid.
-
Add the borate buffer to the sample.
-
-
Derivatization Reaction:
-
Add the fluorescamine solution to the buffered sample.
-
Mix thoroughly and allow the reaction to proceed for the optimized time at room temperature.
-
-
Measurement:
-
Measure the fluorescence intensity of the resulting product at an emission wavelength of approximately 473.5 nm after excitation at 392 nm.[6]
-
Quantify the concentration of tranexamic acid by comparing the fluorescence intensity to a calibration curve prepared with known concentrations of tranexamic acid standards.
-
Protocol 2: Sample Preparation and Analysis by LC-MS/MS
This is a general protocol for the analysis of tranexamic acid in human plasma or serum.[10][14]
-
Internal Standard Addition:
-
To 100 µL of serum or plasma, add a known amount of an internal standard (e.g., cis-4-aminocyclohexanecarboxylic acid or a stable isotope-labeled TXA).[10]
-
-
Protein Precipitation:
-
pH Adjustment:
-
Carefully transfer the supernatant to a new tube.
-
Adjust the pH of the supernatant as required for the chromatographic separation.
-
-
LC-MS/MS Analysis:
-
Inject an aliquot of the prepared sample into the LC-MS/MS system.
-
Chromatographic Separation: Use a C18 column with an isocratic mobile phase, such as ammonium (B1175870) acetate (B1210297) buffer/acetonitrile (95:5, v/v).[10]
-
Mass Spectrometric Detection: Operate the mass spectrometer in positive ion mode using multiple reaction monitoring (MRM). Monitor the transition of the parent ion to a specific product ion for both tranexamic acid (e.g., m/z 158.1 → m/z 95.1) and the internal standard.[10]
-
Quantify tranexamic acid by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
-
Visualizations
References
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. daneshyari.com [daneshyari.com]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Derivatization of tranexamic acid for its rapid spectrofluorimetric determination in pure form and pharmaceutical formulations: Application in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Spectrophotometric and spectrofluorimetric methods for the determination of tranexamic acid in pharmaceutical formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. thaiscience.info [thaiscience.info]
- 11. jyoungpharm.org [jyoungpharm.org]
- 12. Development and Validation of Tranexamic Acid in Human Plasma by Using Ultra-Performance Liquid Chromatography-Mass Spectrometry – Journal of Young Pharmacists [archives.jyoungpharm.org]
- 13. Spectrofluorimetric approach for determination of tranexamic acid in pure form and pharmaceutical formulations; Application in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A validated assay for the quantitative analysis of tranexamic acid in human serum by liquid chromatography coupled with electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Acetonitrile Adducts of Tranexamic Acid as Sensitive Ions for Quantification at Residue Levels in Human Plasma by UHPLC-MS/MS [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. HPLC Determination of Tranexamic acid (TXA) on Primesep 100 Column | SIELC Technologies [sielc.com]
- 19. Determination of tranexamic acid concentration by solid phase microextraction and liquid chromatography-tandem mass spectrometry: first step to in vivo analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
dealing with endogenous interference in tranexamic acid analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with endogenous interference during the analysis of tranexamib acid (TXA).
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.
Q1: I am observing a peak in my blank matrix (plasma/serum) at the same retention time and m/z transition as my tranexamic acid (TXA) standard. How can I identify and resolve this interference?
A1: This is a common issue, often caused by endogenous compounds structurally similar to TXA, such as the amino acid lysine.[1] Due to its structural resemblance to lysine, TXA analysis can be prone to interference from endogenous amino acids present in biological samples.[1]
Troubleshooting Steps:
-
Confirm Interference:
-
Analyze at least six different lots of blank biological matrix to confirm that the peak is endogenous and not from contamination.
-
If the peak is present in all blank lots, it is likely an endogenous interference.
-
-
Improve Chromatographic Separation:
-
The most effective solution is to optimize your HPLC/UPLC method to separate the interfering peak from the TXA peak.
-
Modify Mobile Phase: Adjust the pH or organic solvent ratio. TXA is a polar compound, and hydrophilic interaction liquid chromatography (HILIC) can be an effective alternative to reverse-phase chromatography for separating polar compounds.
-
Change Column Chemistry: If mobile phase optimization is insufficient, try a different column. A BEH amide column has shown good performance and efficiency for TXA analysis.[2]
-
-
Adjust Sample Preparation:
-
While less likely to resolve co-eluting isomers, different sample preparation techniques can reduce overall matrix effects. Consider switching from protein precipitation to solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to achieve a cleaner sample.
-
Q2: My assay is experiencing significant ion suppression or enhancement. How can I identify the cause and mitigate this matrix effect?
A2: Matrix effects, caused by co-eluting endogenous molecules that affect the ionization efficiency of the analyte, are a frequent challenge in LC-MS/MS bioanalysis. Phospholipids (B1166683) are common culprits in plasma samples.
Troubleshooting Steps:
-
Assess Matrix Effect:
-
Perform a post-column infusion experiment. Infuse a constant flow of TXA standard solution into the mass spectrometer while injecting an extracted blank matrix sample. A dip or rise in the baseline at the retention time of TXA indicates ion suppression or enhancement, respectively.
-
-
Mitigate Phospholipid Interference:
-
Sample Preparation: Simple protein precipitation can be insufficient for removing phospholipids.[3] Implement a sample preparation technique specifically designed to remove phospholipids, such as:
-
Solid-Phase Extraction (SPE): Use a mixed-mode or phospholipid removal SPE plate.
-
Liquid-Liquid Extraction (LLE): Optimize the extraction solvent to leave phospholipids behind in the aqueous layer.
-
-
Chromatography: Divert the early-eluting portion of the chromatogram, where many phospholipids appear, to waste before it enters the mass spectrometer.
-
Frequently Asked Questions (FAQs)
What are the most common endogenous interferences in tranexamic acid analysis?
The most significant endogenous interferent is lysine , due to its structural similarity to tranexamic acid.[1] Other branched-chain amino acids can also potentially interfere.[1][4] The complexity of biological matrices means that other compounds, such as phospholipids, can cause matrix effects like ion suppression.[3]
What sample preparation methods are most effective at removing interferences?
While simple protein precipitation (using acetonitrile (B52724) or perchloric acid) is fast, it may not adequately remove all interferences, particularly phospholipids.[5][6][7][8] More robust methods include:
-
Solid-Phase Extraction (SPE): This technique provides a cleaner extract and can be targeted to remove specific types of interferences.[9][10] A biocompatible C18 coating has been used successfully for direct extraction from plasma.[11][12]
-
Liquid-Liquid Extraction (LLE): Can be optimized to separate TXA from interfering substances based on their differential solubility in immiscible solvents.
Which analytical technique is recommended for quantifying tranexamic acid in biological samples?
Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) is the preferred method due to its high sensitivity and selectivity.[2][13] This technique allows for the precise measurement of TXA down to the ng/mL range, which is necessary for pharmacokinetic studies.[13]
Do I need to use an internal standard?
Yes, using a stable isotope-labeled internal standard, such as Tranexamic acid-D2 , is highly recommended to compensate for matrix effects and variations in sample processing and instrument response.[9][10]
Experimental Protocols & Data
Protocol: Sample Preparation using Protein Precipitation
This protocol is a common starting point for TXA analysis in serum or plasma.
-
Sample Aliquoting: Pipette 100 µL of serum or plasma into a 1.5 mL microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of the internal standard working solution (e.g., Tranexamic acid-D2).
-
Precipitation: Add 200 µL of cold acetonitrile (or 100 µL of 2.5% perchloric acid).[8]
-
Vortexing: Vortex mix the sample for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the sample at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
Table 1: Comparison of Sample Preparation Methods for TXA Analysis
| Parameter | Protein Precipitation (Acetonitrile) | Solid-Phase Extraction (SPE) |
| Principle | Removal of proteins by precipitation with an organic solvent. | Analyte is retained on a solid sorbent while interferences are washed away. |
| Typical Recovery | ~76%[9] | >90% |
| Matrix Effect | Moderate to High (Phospholipids may remain) | Low (Effective at removing phospholipids) |
| Speed/Throughput | Fast, high throughput | Slower, can be automated |
| Cost | Low | High |
| Reference | [5][6] | [9][10] |
Table 2: Typical LC-MS/MS Parameters for Tranexamic Acid Analysis
| Parameter | Setting | Reference |
| LC Column | C18 (e.g., Zorbax Eclipse, Hypurity) or BEH Amide | [2][8][10] |
| Mobile Phase A | 2-10 mM Ammonium Formate or Acetate buffer (pH 3.5-3.8) | [8][9][10] |
| Mobile Phase B | Acetonitrile | [8][9][10] |
| Elution Mode | Isocratic or Gradient | [7][8] |
| Ionization Mode | Electrospray Ionization (ESI), Positive | [7][14] |
| TXA MRM Transition | m/z 158 -> 123 (or 95.1) | [7][8] |
| TXA-D2 (IS) MRM | m/z 160 -> 125 (or other stable product ion) | [9] |
Visual Workflows
Caption: Standard experimental workflow for tranexamic acid analysis.
References
- 1. daneshyari.com [daneshyari.com]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. Development and Validation of Tranexamic Acid in Human Plasma by Using Ultra-Performance Liquid Chromatography-Mass Spectrometry – Journal of Young Pharmacists [archives.jyoungpharm.org]
- 4. researchgate.net [researchgate.net]
- 5. Development and Validation of Tranexamic Acid Determination in Human Plasma by HPLC-MS/MS method | Aleshina | Drug development & registration [pharmjournal.ru]
- 6. researchgate.net [researchgate.net]
- 7. A validated assay for the quantitative analysis of tranexamic acid in human serum by liquid chromatography coupled with electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. thaiscience.info [thaiscience.info]
- 9. jyoungpharm.org [jyoungpharm.org]
- 10. Bioanalytical Tandem Mass Spectrometry Method for Precise Measurement of Tranexamic Acid in Human Plasma With Unveiling Methodological Advancement: Green Assessment With Advanced Metrics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Determination of tranexamic acid concentration by solid phase microextraction and liquid chromatography-tandem mass spectrometry: first step to in vivo analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
tranexamic Acid-13C2,15N storage and handling best practices
This guide provides best practices, frequently asked questions (FAQs), and troubleshooting advice for the storage and handling of Tranexamic Acid-13C2,15N. It is intended for researchers, scientists, and drug development professionals to ensure the integrity and stability of this isotopically labeled compound for accurate experimental results.
Frequently Asked Questions (FAQs)
Q1: How should I store the neat (solid) Tranexamic Acid-13C2,15N compound upon receipt?
A1: The neat compound should be stored under the conditions specified on the manufacturer's certificate of analysis. General best practices recommend storing it in a tightly closed container in a dry, cool, and well-ventilated place.[1] For long-term storage, a temperature of +4°C is often recommended.[2] The product should be shipped at room temperature.[2]
Q2: What are the recommended storage conditions for stock solutions of Tranexamic Acid-13C2,15N?
A2: Stock solutions should generally be stored frozen at -20°C.[3] It is crucial to use amber glass vials or other light-protecting containers to prevent degradation from light exposure.[3][4] Ensure the container cap is sealed tightly to prevent solvent evaporation, which would alter the solution's concentration.[3]
Q3: How long are prepared stock and working solutions stable?
A3: The stability of solutions depends on the compound, the solvent used, and the storage conditions. Stock solutions stored correctly at -20°C in sealed, light-protected vials can be stable for several months.[3] However, working solutions are considerably less stable and should ideally be prepared fresh on the day of analysis. If short-term storage is necessary, they should not be stored for more than 16 days under refrigeration.[3] It is highly recommended to perform your own stability tests to confirm the appropriate storage duration for your specific experimental conditions.[3]
Q4: What personal protective equipment (PPE) should be used when handling Tranexamic Acid-13C2,15N?
A4: Standard laboratory PPE should be worn. This includes safety glasses with side-shields, chemical-resistant gloves, and a lab coat or long-sleeved clothing.[1] Handling should be performed in a well-ventilated area or under a chemical fume hood.[1]
Q5: Is Tranexamic Acid-13C2,15N sensitive to particular conditions?
A5: Yes. Like its unlabeled counterpart, the compound is stable under normal conditions but should be kept away from strong acids, strong bases, and strong oxidizing agents.[1] A study on unlabeled tranexamic acid showed it remains chemically stable for at least 12 weeks at temperatures up to 50°C; however, glass ampoules were found to crack when stored at -20°C, so appropriate containers for freezing are essential.[5]
Data Summary
The stability of unlabeled tranexamic acid was evaluated over a 12-week period at various temperatures. The study found no chemical degradation via HPLC analysis, and the compound retained its biological activity. However, a critical physical incompatibility was observed at freezing temperatures.
| Storage Temperature | Observation after 12 Weeks | Chemical Stability (HPLC) | Biological Activity |
| -20°C | All glass ampoules were cracked by week 1 | Not Assessed due to container failure | Not Assessed due to container failure |
| 4°C | No issues reported | No breakdown observed | Retained |
| 22°C | No issues reported | No breakdown observed | Retained |
| 50°C | No issues reported | No breakdown observed | Retained |
| Data summarized from a stability study on unlabeled Tranexamic Acid.[5] |
Experimental Protocols
Protocol: Preparation of Stock and Working Solutions
This protocol outlines the general steps for preparing solutions of Tranexamic Acid-13C2,15N for use as an internal standard in quantitative analysis.
-
Equilibration: Allow the container of neat Tranexamic Acid-13C2,15N to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.
-
Stock Solution Preparation (e.g., 1 mg/mL):
-
Weigh the required amount of the neat compound using a calibrated analytical balance.
-
Add the compound to a Class A volumetric flask.
-
Add a portion of the desired solvent (e.g., methanol, water, or a relevant buffer) to dissolve the compound completely. Use sonication if necessary.
-
Once dissolved, fill the flask to the calibration mark with the solvent.
-
Cap the flask and invert it several times to ensure the solution is homogeneous.
-
Transfer the stock solution to a labeled, amber glass vial for storage at -20°C.[3]
-
-
Working Solution Preparation:
-
Prepare working solutions by performing serial dilutions of the stock solution with the appropriate solvent or matrix.
-
It is best practice to prepare working solutions fresh for each analytical run to ensure accuracy.[3]
-
If used in a biological matrix, evaluate the stability of the standard in that specific matrix under your experimental conditions.[3]
-
Troubleshooting Guide
Q: I am observing high variability in the internal standard (IS) response across my analytical run. What could be the cause?
A: High variability in the IS response is a common issue that can compromise analytical accuracy. The following workflow can help identify the root cause.
Caption: A decision tree for troubleshooting internal standard variability.[3]
Q: My IS response is gradually decreasing over the course of a long analytical run. What should I check?
A: A gradual drift in the IS response can indicate several issues:
-
Instrument Sensitivity Drift: The instrument's performance may be changing over time. If the analyte-to-IS ratio remains consistent, the data may still be valid, but this warrants an instrument performance check.[3]
-
IS Stability in the Autosampler: The working solution may be degrading in the autosampler, especially if it is not temperature-controlled. Ensure the autosampler is maintained at a recommended cool temperature.[3]
-
Solvent Evaporation: If using a volatile solvent, evaporation from sample vials in the autosampler can concentrate the sample, leading to an apparent increase in response, or if the IS solvent evaporates, it can lead to other issues. Ensure vials are properly capped.
Q: What should I do if I suspect my Tranexamic Acid-13C2,15N has been improperly stored or handled?
A: If you suspect the integrity of the compound has been compromised, do not use it for quantitative analysis. Using a degraded or improperly concentrated standard can lead to inaccurate results. Obtain a new, certified standard and prepare fresh stock and working solutions according to the recommended protocols.
References
Technical Support Center: Tranexamic Acid Prodrug Hydrolysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tranexamic acid prodrugs. The following information addresses common issues related to the impact of pH on prodrug hydrolysis during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: My tranexamic acid prodrug is not hydrolyzing at neutral pH (7.4). Is this expected?
A1: Yes, for certain tranexamic acid prodrugs, particularly those based on maleamic acid linkers, stability at neutral pH is an expected characteristic. For example, the prodrug "ProD 1" has been shown to be entirely stable at pH 7.4 with no release of the parent drug observed.[1][2] This stability is attributed to the ionization state of the prodrug. At pH 7.4, the prodrug primarily exists in its anionic (ionized) form, which is resistant to hydrolysis.[1][2] The free acid form is necessary for the hydrolysis reaction to proceed.[1]
Q2: At what pH conditions should I expect to see significant hydrolysis of my maleamic acid-based tranexamic acid prodrug?
A2: Significant hydrolysis of maleamic acid-based tranexamic acid prodrugs is typically observed under acidic conditions. The rate of hydrolysis is highly dependent on the pH of the medium.[3][4] For instance, the experimental half-life (t1/2) for the conversion of "ProD 1" to tranexamic acid is significantly shorter in highly acidic environments. Studies have shown rapid hydrolysis in 1N HCl and slower, but still significant, hydrolysis at pH 2 and pH 5.[3][4]
Q3: I am observing very rapid hydrolysis of my prodrug in my acidic buffer. How can I slow it down for my experiment?
A3: To slow down the hydrolysis rate, you can increase the pH of your buffer. The hydrolysis of these prodrugs is acid-catalyzed, meaning the reaction rate decreases as the pH increases (becomes less acidic).[2] For example, the half-life of "ProD 1" hydrolysis increased from 54 minutes in 1N HCl to 23.9 hours at pH 2, and further to 270 hours at pH 5.[3][4][5] Therefore, adjusting the pH to a less acidic value (e.g., from pH 2 to pH 5) will significantly decrease the rate of prodrug conversion.
Q4: Are there tranexamic acid prodrugs that are stable across a wider pH range?
A4: Yes, other types of prodrugs, such as alkyl ester derivatives of tranexamic acid, have demonstrated high stability in aqueous solutions across a pH range of 5.0 to 7.4 with minimal degradation observed over 72 hours.[6] However, these ester-based prodrugs are designed to be susceptible to hydrolysis by esterases present in biological samples like plasma and skin homogenates, leading to the release of tranexamic acid in a biological environment rather than through pH-mediated hydrolysis.[6]
Troubleshooting Guides
Problem: Inconsistent Hydrolysis Rates Between Experiments.
-
Possible Cause 1: Inaccurate pH of Buffer Solutions.
-
Solution: Always verify the pH of your buffer solutions using a calibrated pH meter before each experiment. Even small deviations in pH, especially in the acidic range, can lead to significant differences in hydrolysis rates. The acid-catalyzed hydrolysis is highly sensitive to hydrogen ion concentration.[2]
-
-
Possible Cause 2: Temperature Fluctuations.
-
Solution: Ensure that all hydrolysis experiments are conducted at a constant and controlled temperature. The provided experimental protocols for "ProD 1" specified a temperature of 37.0 °C.[3] Temperature variations can affect reaction kinetics and lead to inconsistent results.
-
-
Possible Cause 3: Buffer Composition.
-
Solution: Use the same buffer system and ionic strength for all comparable experiments. Different buffer components can potentially catalyze the hydrolysis reaction to varying extents, even at the same pH.
-
Problem: Difficulty in Monitoring Prodrug Disappearance and Tranexamic Acid Appearance by HPLC.
-
Possible Cause 1: Inappropriate Wavelength for UV Detection.
-
Solution: Tranexamic acid itself has poor UV absorption.[7] A suitable wavelength for detecting both the prodrug and the parent drug needs to be determined. For the analysis of "ProD 1" and tranexamic acid, a wavelength of 220 nm was used.[3] It may be necessary to develop a specific HPLC method with derivatization to enhance the detection of tranexamic acid if sensitivity is an issue.[7]
-
-
Possible Cause 2: Poor Chromatographic Resolution.
-
Solution: Optimize your HPLC method, including the mobile phase composition and column type. For tranexamic acid analysis, reversed-phase columns (like C18) are commonly used with a hydrophilic mobile phase, often containing an acid modifier (e.g., phosphoric acid) to control the pH and improve peak shape.[7][8] A gradient elution may be necessary to achieve good separation between the prodrug and tranexamic acid peaks.
-
Quantitative Data
Table 1: Experimental Hydrolysis Half-life (t1/2) of Tranexamic Acid Prodrug "ProD 1" at Different pH Conditions.
| pH Condition | Experimental Half-life (t1/2) |
| 1N HCl | 54 minutes[3][4][5] |
| Buffer pH 2 | 23.9 hours[3][4][5] |
| Buffer pH 5 | 270 hours[3][4][5] |
| Buffer pH 7.4 | Entirely stable (no release observed)[1][2] |
Table 2: Predicted Hydrolysis Half-life (t1/2) of Different Tranexamic Acid Prodrugs at pH 2.
| Prodrug | Predicted Half-life (t1/2) at pH 2 |
| ProD 1 | 556 hours[1][3][4] |
| ProD 2 | 253 hours[3][4] |
| ProD 3 | 70 seconds[3][4] |
| ProD 4 | 1.7 hours[3][4] |
Experimental Protocols
Key Experiment: In Vitro Hydrolysis Kinetics of Tranexamic Acid Prodrugs
This protocol outlines the methodology used to study the acid-catalyzed hydrolysis of tranexamic acid prodrugs.
-
Preparation of Solutions:
-
Prepare standard stock solutions of the tranexamic acid prodrug (e.g., 500 ppm) by dissolving an accurately weighed amount in the desired aqueous medium (1N HCl, buffer pH 2, buffer pH 5, or buffer pH 7.4).[3]
-
Prepare standard stock solutions of tranexamic acid in the same set of aqueous media for use as a reference.[3]
-
Prepare a series of calibration standards for both the prodrug and tranexamic acid at various concentrations (e.g., 0.1 to 200.0 ppm).[3]
-
-
Hydrolysis Reaction:
-
Incubate the prodrug solutions at a constant temperature, for example, 37.0 °C.[3]
-
At predetermined time intervals, withdraw aliquots of the reaction mixture.
-
-
HPLC Analysis:
-
Analyze the withdrawn samples by High-Performance Liquid Chromatography (HPLC) to monitor the disappearance of the prodrug and the appearance of tranexamic acid.[3]
-
HPLC System: A standard HPLC system with a UV detector is typically used.
-
Column: A reversed-phase column (e.g., C18) is often suitable.
-
Mobile Phase: The mobile phase composition will depend on the specific prodrug and requires optimization. It is often a mixture of an aqueous buffer (with pH adjustment) and an organic solvent like acetonitrile.[7][8]
-
Detection: Set the UV detector to a wavelength that allows for the detection of both the prodrug and tranexamic acid (e.g., 220 nm).[3]
-
-
Data Analysis:
-
Construct calibration curves for both the prodrug and tranexamic acid by plotting peak area versus concentration.[3]
-
Quantify the concentration of the remaining prodrug at each time point using the calibration curve.
-
To determine the hydrolysis kinetics, plot the logarithm of the residual prodrug concentration versus time. A linear plot indicates first-order kinetics.[2]
-
Calculate the observed rate constant (k_obs) from the slope of the linear regression line.
-
Calculate the half-life (t1/2) of the hydrolysis reaction using the equation: t1/2 = 0.693 / k_obs.
-
Visualizations
Caption: Experimental workflow for determining the hydrolysis kinetics of tranexamic acid prodrugs.
Caption: pH-dependent hydrolysis pathway of a maleamic acid-based tranexamic acid prodrug.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. exo-ricerca.it [exo-ricerca.it]
- 4. Design, synthesis and in vitro kinetic study of tranexamic acid prodrugs for the treatment of bleeding conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Enhancing skin delivery of tranexamic acid via esterification: synthesis and evaluation of alkyl ester derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06266C [pubs.rsc.org]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. ijppr.humanjournals.com [ijppr.humanjournals.com]
Tranexamic Acid Industrial Synthesis: Technical Support Center
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the industrial-scale synthesis of tranexamic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for the industrial synthesis of tranexamic acid?
A1: Common starting materials include dimethyl terephthalate (B1205515) and ethyl 4-oxocyclohexane-1-carboxylate.[1] A widely referenced seven-step synthetic route begins with the readily available dimethyl terephthalate.[1][2] Alternative processes have been developed from starting materials like p-aminomethylbenzoic acid, though these often require high pressure and temperature conditions.[3]
Q2: What is the primary challenge in synthesizing tranexamic acid?
A2: A significant bottleneck in the synthesis of tranexamic acid is the stereochemistry of the molecule, specifically the separation of the therapeutically active trans-isomer from the inactive cis-isomer.[1][4] Many synthetic routes produce a mixture of isomers, necessitating a challenging and often late-stage isomerization or purification step to isolate the desired trans-isomer.[4][5]
Q3: What are the major safety and environmental concerns associated with tranexamic acid synthesis?
A3: Historically, some synthesis methods employed toxic reagents like chromium trioxide (CrO₃) and solvents such as carbon tetrachloride (CCl₄), posing significant environmental and safety risks.[1][2] Other processes involve hazardous materials like sodium azide, which presents safety challenges, especially at a large scale and high temperatures.[6] Modern improved processes aim to circumvent the use of these hazardous chemicals.[1][5]
Q4: What typical yields and purity levels are expected in modern industrial synthesis?
A4: Optimized and improved processes report high purity and good overall yields. For instance, a seven-step route starting from dimethyl terephthalate achieves a 99.6% purity with a 59.2% overall yield.[1][2] Other continuous flow reactor processes report yields between 66% and 75% with purities exceeding 99.0%.[6]
Q5: Why is controlling reaction pressure and temperature critical?
A5: Many traditional synthesis routes for tranexamic acid require vigorous reaction conditions, including high temperatures (up to 250°C) and high pressures (up to 200 atm), which can be challenging and costly to manage at an industrial scale.[3][4][7] Developing processes that operate under moderate temperatures and pressures is a key objective for scalable, safe, and cost-effective manufacturing.[5][8]
Troubleshooting Guide
Q1: My overall yield is significantly lower than expected. What are the potential causes?
A1: Low overall yield can stem from several factors throughout the multi-step synthesis.
-
Inefficient Isomerization: A primary cause is the inefficient conversion or separation of the cis/trans isomers. Late-stage isomerization can be difficult, and failure to drive the equilibrium toward the desired trans product will reduce the final yield.[4]
-
Incomplete Hydrogenation: The hydrogenation step is critical. The choice of catalyst (e.g., Raney nickel, Pd/C), hydrogen pressure, temperature, and reaction time must be optimized.[1] Inadequate catalyst activity or non-optimal conditions can lead to incomplete reaction.
-
Side Reactions: The formation of dimer impurities or other by-products can consume starting materials and reduce the yield of tranexamic acid.[6]
-
Purification Losses: Significant product loss can occur during crystallization and purification steps. The choice of solvents and crystallization conditions must be carefully controlled to maximize recovery of the pure product.[6]
Q2: The final product does not meet the required purity specifications (>99.5%). How can I identify and reduce impurities?
A2: Purity issues often relate to residual starting materials, by-products, or the presence of the incorrect isomer.
-
Isomeric Impurity: The most common impurity is the cis-isomer of 4-aminomethylcyclohexanecarboxylic acid.[1] High-performance liquid chromatography (HPLC) is used to determine the isomeric ratio. To reduce this, focus on optimizing the isomerization step or improving the selective crystallization process.[5]
-
Process-Related Impurities: These are structurally similar compounds that may form during synthesis.[9] For example, dimer impurities can be produced in traditional batch processes.[6]
-
Degradation Products: Tranexamic acid can degrade due to heat, light, or moisture.[9] Ensure proper storage conditions and consider using nitrogen headspaces during filling processes to prevent oxidation.[10]
-
Analytical Method: Use a validated impurity testing method, such as the one specified by the European Pharmacopoeia (EP), to identify and quantify specific impurities like Impurity B, C, and D.[11]
Q3: The hydrogenation step is slow or incomplete. What should I investigate?
A3: A problematic hydrogenation step can halt the entire process.
-
Catalyst Activity: The catalyst (e.g., Ni/Al₂O₃, Raney Nickel, Pd/C) may be deactivated.[1] Ensure the catalyst is fresh and handled properly to avoid poisoning.
-
Reaction Conditions: Hydrogenation is sensitive to pressure, temperature, and solvent. The optimal conditions depend on the specific substrate and catalyst. For the conversion of 4-(aminomethyl)benzoic acid (AMBA), conditions such as a composite catalyst (5% Pd/C, 5% Pt/C, 5% Rh/C), 30 bar pressure, and a temperature of 130°C have been found to be effective.[1]
-
Starting Material Purity: Impurities in the substrate can inhibit or poison the catalyst. Verify the purity of the material entering the hydrogenation step.
// Nodes start [label="Low Purity Issue\n(<99.5%)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_isomer [label="1. Analyze Cis/Trans Isomer Ratio\n(HPLC)", fillcolor="#FBBC05", fontcolor="#202124"]; isomer_high [label="Cis Isomer > Limit?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; optimize_iso [label="Troubleshoot Isomerization Step:\n- Optimize Temp/Pressure\n- Evaluate Catalyst\n- Improve Crystallization", fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_process_imp [label="2. Analyze for Process-Related\nImpurities (e.g., Dimers)", fillcolor="#FBBC05", fontcolor="#202124"]; process_imp_high [label="Impurities > Limit?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; optimize_reaction [label="Troubleshoot Reaction Steps:\n- Check Reagent Purity\n- Optimize Stoichiometry\n- Refine Purification", fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_degradation [label="3. Analyze for Degradation\nProducts", fillcolor="#FBBC05", fontcolor="#202124"]; degradation_high [label="Degradants > Limit?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; optimize_storage [label="Troubleshoot Final Steps:\n- Refine Drying Process\n- Check Storage Conditions\n- Use N2 Headspace", fillcolor="#4285F4", fontcolor="#FFFFFF"]; end_node [label="Purity Meets Specification", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> check_isomer [color="#5F6368"]; check_isomer -> isomer_high [color="#5F6368"]; isomer_high -> optimize_iso [label="Yes", color="#EA4335"]; optimize_iso -> check_isomer [label="Re-analyze", color="#4285F4"]; isomer_high -> check_process_imp [label="No", color="#34A853"]; check_process_imp -> process_imp_high [color="#5F6368"]; process_imp_high -> optimize_reaction [label="Yes", color="#EA4335"]; optimize_reaction -> check_process_imp [label="Re-analyze", color="#4285F4"]; process_imp_high -> check_degradation [label="No", color="#34A853"]; check_degradation -> degradation_high [color="#5F6368"]; degradation_high -> optimize_storage [label="Yes", color="#EA4335"]; optimize_storage -> check_degradation [label="Re-analyze", color="#4285F4"]; degradation_high -> end_node [label="No", color="#34A853"]; }
Caption: Troubleshooting workflow for addressing low purity in tranexamic acid synthesis.
Quantitative Data Summary
The following tables summarize quantitative data from various reported synthesis processes for tranexamic acid.
Table 1: Comparison of Synthesis Routes and Outcomes
| Starting Material | Key Features | Overall Yield | Final Purity (HPLC) | Reference |
| Dimethyl Terephthalate | Seven-step process; avoids toxic reagents like CrO₃ and CCl₄. | 59.2% | 99.6% | [1][2] |
| Methyl 4-(chloromethyl) cyclohexane-1-carboxylate | Continuous flow reactor process. | 75% | 99.8% | [6] |
| Methyl 4-(bromomethyl) cyclohexane-1-carboxylate | Continuous flow reactor process. | 71% | 99.6% | [6] |
| 4-(bromomethyl) cyclohexane-1-carboxylic acid | Uses aqueous ammonia (B1221849). | 66% | 99.0% | [6] |
| Ethyl 4-oxocyclohexane-1-carboxylate | Avoids high-pressure reactions and costly reagents. | Not specified | Pharma Grade |
Table 2: Optimized Hydrogenation Conditions
| Substrate | Catalyst | Pressure | Temperature | Reaction Time | Reference |
| 4-(aminomethyl)benzoic acid (AMBA) | 5% Pd/C, 5% Pt/C, 5% Rh/C (1:1:1) | 30 bar | 130°C | 8 hours | [1] |
| 4-cyano-cyclohex-3-ene-1-carboxylic acid | Raney Nickel | 5 Kg/cm² | Room Temp. | Not specified | |
| Intermediate Mixture | 10% Pd/C (wet) | 5 Kg/cm² | Room Temp. | Not specified |
Experimental Protocols
Protocol 1: Improved Synthesis of Tranexamic Acid from Dimethyl Terephthalate
This protocol is based on the seven-step synthesis reported by Li, Z., et al. (2015).[1][2] It is designed to be a practical and scalable method that avoids highly toxic reagents.
Caption: Key stages in the improved synthesis pathway of tranexamic acid.
Methodology:
-
Mono-saponification: Dimethyl terephthalate is treated with potassium hydroxide (B78521) (KOH) in methanol (B129727) to yield potassium methyl terephthalate.[12]
-
Acid Chloride Formation: The resulting mono-ester is converted to methyl 4-(chlorocarbonyl)benzoate using bis(trichloromethyl) carbonate (BTC) in toluene.[12]
-
Amidation: The acid chloride is reacted with an aqueous solution of ammonia (NH₃) to form methyl 4-carbamoylbenzoate.[12]
-
Hofmann Rearrangement: The amide is subjected to a Hofmann rearrangement using sodium hypochlorite (B82951) (NaOCl) and sodium hydroxide (NaOH) to yield methyl 4-(aminomethyl)benzoate.
-
Reductive Acylation: A one-pot hydrogenation and acylation is performed. The intermediate from step 4 is treated with hydrogen gas over a Ni/Al₂O₃ catalyst in acetic anhydride (B1165640) to produce methyl 4-(acetamidomethyl)benzoate.[1][2]
-
Benzene Ring Hydrogenation: The aromatic ring is hydrogenated using a ruthenium-rhenium catalyst (Ru-Re/SiO₂) under hydrogen pressure to yield methyl 4-(acetamidomethyl)cyclohexanecarboxylate.
-
Hydrolysis and Isomerization: The final intermediate is hydrolyzed with sodium hydroxide, followed by an isomerization step to convert the cis/trans mixture to the desired trans-isomer. The final pure tranexamic acid is obtained through crystallization.[12]
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. WO2015104721A2 - An improved process for the preparation of tranexamic acid - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. Cost Effective, Scalable Process For Synthesis Of Tranexamic Acid [quickcompany.in]
- 7. WO2021111475A1 - Process for preparing tranexamic acid - Google Patents [patents.google.com]
- 8. scispace.com [scispace.com]
- 9. veeprho.com [veeprho.com]
- 10. ghsupplychain.org [ghsupplychain.org]
- 11. lcms.cz [lcms.cz]
- 12. uk.typology.com [uk.typology.com]
Validation & Comparative
A Comparative Guide to Bioanalytical Method Validation for Tranexamic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of bioanalytical methods for the quantification of tranexamic acid in biological matrices. It is designed to assist researchers, scientists, and drug development professionals in selecting the most appropriate method for their specific needs, ensuring robust and reliable data for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring. The information presented is based on published experimental data and adheres to the principles outlined in the ICH M10 guideline for bioanalytical method validation.[1][2][3][4][5]
Method Comparison: LC-MS/MS vs. HPLC-UV
The two predominant analytical techniques for the quantification of tranexamic acid are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection. While both methods are capable of providing accurate and precise measurements, they differ significantly in terms of sensitivity, selectivity, and sample preparation complexity.
Table 1: Comparison of LC-MS/MS and HPLC-UV Methods for Tranexamic Acid Analysis
| Parameter | LC-MS/MS | HPLC-UV |
| Principle | Separation by chromatography followed by mass-based detection of parent and product ions. | Separation by chromatography followed by detection of UV absorbance. |
| Selectivity | High, due to specific mass transitions. | Lower, potential for interference from co-eluting compounds. |
| Sensitivity (LLOQ) | 0.5 - 150 ng/mL[6][7][8] | 0.3 - 1.0 µg/mL[9] |
| Linearity Range | Wide, typically spanning several orders of magnitude (e.g., 1.0 - 200.0 µg/mL).[6] | Narrower, typically in the µg/mL range (e.g., 1 - 100 µg/mL).[9] |
| Sample Preparation | Often requires protein precipitation or solid-phase extraction (SPE).[6][7] | May require derivatization to introduce a chromophore.[9][10] |
| Internal Standard (IS) | Stable isotope-labeled tranexamic acid (e.g., tranexamic acid-d2) is ideal.[7] | A structurally similar compound with UV absorbance is required. |
| Run Time | Generally shorter due to the high efficiency of UPLC/UHPLC systems. | Can be longer depending on the separation requirements. |
| Cost | Higher initial instrument cost and maintenance. | Lower initial instrument cost and maintenance. |
| Throughput | High, suitable for large sample batches. | Moderate. |
Quantitative Performance Data
The following tables summarize key validation parameters for published LC-MS/MS and HPLC-UV methods for tranexamic acid. These values can be used to assess the performance of each method and its suitability for a particular application.
Table 2: LC-MS/MS Method Validation Data for Tranexamic Acid
| Validation Parameter | Result | Reference |
| Linearity (r²) | > 0.99 | [6][7] |
| Accuracy (% bias) | Within ±15% (±20% at LLOQ) | [6][7][11] |
| Precision (% CV) | < 15% (< 20% at LLOQ) | [6][7][8][11] |
| Lower Limit of Quantification (LLOQ) | 1.0 µg/mL | [6] |
| Recovery (%) | 76.01% (analyte), 78.61% (IS) | [7] |
| Matrix Effect | Compensated by internal standard | [11] |
| Stability | Stable under various storage conditions (e.g., bench-top, freeze-thaw, long-term). | [7][11] |
Table 3: HPLC-UV Method Validation Data for Tranexamic Acid
| Validation Parameter | Result | Reference |
| Linearity (r²) | > 0.999 | [9][12][13] |
| Accuracy (% recovery) | 97.60 - 103.25% | [9] |
| Precision (% RSD) | 0.11 - 2.47% | [9] |
| Lower Limit of Quantification (LOQ) | 1.0 µg/mL | [9][12] |
| Limit of Detection (LOD) | 0.3 µg/mL | [9] |
| Robustness | Method not significantly affected by small variations in flow rate and wavelength. | [12] |
Experimental Protocols
Detailed methodologies are crucial for replicating and validating bioanalytical methods. The following sections outline the key experimental procedures for the validation of tranexamic acid assays.
LC-MS/MS Method Protocol
1. Sample Preparation (Protein Precipitation): [6]
-
To 100 µL of serum or plasma, add an internal standard solution.
-
Add a protein precipitating agent (e.g., perchloric acid or acetonitrile).[6][14]
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant for analysis.
2. Chromatographic Conditions: [6][7]
-
Column: C18 column (e.g., Zorbax Eclipse C18, 150 x 4.6 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of a buffer (e.g., formate (B1220265) buffer or ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile).[6][7]
-
Flow Rate: Typically 0.3 - 0.8 mL/min.[7]
-
Injection Volume: 5 µL.[7]
3. Mass Spectrometric Detection: [6][7]
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
4. Validation Parameters:
-
Linearity: Prepare calibration standards by spiking blank matrix with known concentrations of tranexamic acid. Plot the peak area ratio (analyte/IS) against the concentration and perform a linear regression.
-
Accuracy and Precision: Analyze quality control (QC) samples at low, medium, and high concentrations in multiple replicates on the same day (intra-day) and on different days (inter-day).[11]
-
Selectivity: Analyze blank matrix samples from different sources to assess for interfering peaks at the retention times of the analyte and IS.
-
Stability: Evaluate the stability of tranexamic acid in the matrix under various conditions, including short-term (bench-top), long-term (frozen), and after freeze-thaw cycles.[7]
-
Recovery: Compare the peak area of the analyte from an extracted sample to the peak area of the analyte from a post-extraction spiked sample.
HPLC-UV Method Protocol
1. Sample Preparation (Derivatization): [9][10]
-
Since tranexamic acid lacks a strong chromophore, pre-column derivatization is often necessary.
-
A common derivatizing agent is phenyl isothiocyanate (PITC).[10]
-
The reaction is typically carried out in an alkaline medium.
-
After the reaction, the sample is prepared for injection.
2. Chromatographic Conditions: [9][12][13]
-
Column: C18 column (e.g., Hypersil ODS, 250 x 4.6 mm, 5 µm).[13]
-
Mobile Phase: A mixture of a buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile).[12]
-
Detection Wavelength: The wavelength of maximum absorbance of the derivatized tranexamic acid (e.g., 232 nm).[9]
3. Validation Parameters:
-
The validation parameters (linearity, accuracy, precision, selectivity, and stability) are assessed using similar procedures as described for the LC-MS/MS method, with the detector response being the peak area from the UV chromatogram.
Visualizing the Workflow
To better understand the logical flow of the bioanalytical method validation process, the following diagrams are provided.
Caption: General workflow for bioanalytical method validation.
Caption: Decision tree for selecting a bioanalytical method.
References
- 1. worldwide.com [worldwide.com]
- 2. database.ich.org [database.ich.org]
- 3. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. idbs.com [idbs.com]
- 5. propharmagroup.com [propharmagroup.com]
- 6. A validated assay for the quantitative analysis of tranexamic acid in human serum by liquid chromatography coupled with electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jyoungpharm.org [jyoungpharm.org]
- 8. Determination of tranexamic acid concentration by solid phase microextraction and liquid chromatography-tandem mass spectrometry: first step to in vivo analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Optimization and Validation of an HPLC-UV Method for Determination of Tranexamic Acid in a Dosage Form and in Human Urine | Semantic Scholar [semanticscholar.org]
- 11. tandfonline.com [tandfonline.com]
- 12. journalwjarr.com [journalwjarr.com]
- 13. ymerdigital.com [ymerdigital.com]
- 14. researchgate.net [researchgate.net]
Comparative Guide to the Determination of Tranexamic Acid: Linearity and Range Assessment
This guide provides a comparative analysis of analytical methods for the quantification of tranexamic acid, with a primary focus on Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The performance of this method is contrasted with High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). This document is intended for researchers, scientists, and drug development professionals who require accurate and reliable quantification of tranexamic acid in biological matrices.
LC-MS/MS: The Gold Standard for Tranexamic Acid Bioanalysis
LC-MS/MS has emerged as the preferred method for the quantification of tranexamic acid in biological samples due to its high sensitivity, selectivity, and wide dynamic range. This technique combines the separation power of liquid chromatography with the specific detection capabilities of tandem mass spectrometry.
Detailed Experimental Protocol for Tranexamic Acid analysis by LC-MS/MS
The following protocol is a synthesis of validated methods reported in the scientific literature.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma or serum sample in a microcentrifuge tube, add an internal standard solution.
-
Add 100 µL of 2.5% (w/w) perchloric acid or an equivalent volume of acetonitrile (B52724) to precipitate proteins.[1]
-
Vortex the mixture for 1 minute to ensure thorough mixing.[1]
-
Centrifuge the sample at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.[1]
-
Transfer the supernatant to a clean tube or vial for LC-MS/MS analysis. For some methods, a pH adjustment of the supernatant may be required.[1]
2. Chromatographic Conditions
-
HPLC System: A system capable of delivering a stable and reproducible flow rate.
-
Column: A C18 column (e.g., 2.1 mm x 100 mm, 3.5 µm) or a HILIC column is commonly used.[2]
-
Mobile Phase: An isocratic or gradient elution can be employed. A typical mobile phase consists of a mixture of acetonitrile and an aqueous buffer such as 100mM ammonium (B1175870) formate (B1220265) at a specific pH (e.g., pH 3.5).[3] A common composition is 95:5 (v/v) ammonium acetate (B1210297) buffer to acetonitrile.[1]
-
Flow Rate: A flow rate in the range of 0.2-0.4 mL/min is typical.[1][3]
-
Injection Volume: A small injection volume, typically 5 µL, is used.[3]
3. Mass Spectrometric Conditions
-
Mass Spectrometer: A tandem quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source is used.
-
Ionization Mode: Positive ion mode is typically used for tranexamic acid.
-
Detection: Multiple Reaction Monitoring (MRM) is employed for quantification. The precursor ion (Q1) and product ion (Q3) transitions for tranexamic acid and the internal standard are monitored. A common transition for tranexamic acid is m/z 158.1 → m/z 95.1.[1]
Experimental Workflow
Caption: Workflow for tranexamic acid quantification by LC-MS/MS.
Comparison of Analytical Methods for Tranexamic Acid
The selection of an appropriate analytical method depends on various factors, including the required sensitivity, sample matrix, throughput, and available instrumentation. The following table summarizes the linearity and range of LC-MS/MS and a common alternative, HPLC-UV.
| Method | Linearity Range | Matrix | Key Features |
| LC-MS/MS | 1.0 - 1000.0 µg/mL | Human Plasma | High sensitivity and specificity, suitable for clinical pharmacokinetic studies.[2][4] |
| 150.00 - 15,004.00 ng/mL | Human Plasma | Wide dynamic range, requires solid-phase extraction.[3] | |
| 0.1 - 100 µg/mL | Human Serum | Excellent linearity and sensitivity with a simple protein precipitation sample preparation.[1] | |
| 0.1 - 1000.0 mg/L | Human Whole Blood | Suitable for both liquid and dried blood spot samples.[5] | |
| HPLC-UV | 1 - 100 µg/mL | Pharmaceutical Formulations | Requires pre-column derivatization with an agent like benzene (B151609) sulfonyl chloride to introduce a chromophore.[6] |
| 0.8 - 1.2 mg/mL | Pharmaceutical Injections | Narrower range, suitable for quality control of highly concentrated samples.[7] | |
| 10 - 50 µg/mL | Pharmaceutical Dosage Forms | Requires derivatization and has a limited linear range. | |
| 100 - 500 µg/mL | Bulk and Tablet Dosage Forms | Used for simultaneous estimation with other drugs.[8] |
Objective Comparison of Methodologies
LC-MS/MS
Advantages:
-
High Sensitivity and Selectivity: The use of MRM allows for the detection of very low concentrations of tranexamic acid with minimal interference from the sample matrix.
-
Wide Linear Range: LC-MS/MS methods typically offer a broad linear range, enabling the quantification of tranexamic acid over several orders of magnitude.
-
No Derivatization Required: Unlike HPLC-UV, direct analysis of tranexamic acid is possible, simplifying sample preparation and reducing potential sources of error.
Disadvantages:
-
High Cost and Complexity: The instrumentation is expensive to acquire and maintain, and requires specialized expertise to operate.
-
Matrix Effects: Although highly selective, ion suppression or enhancement from co-eluting matrix components can affect accuracy and precision.
HPLC-UV
Advantages:
-
Accessibility and Cost-Effectiveness: HPLC-UV systems are more widely available and less expensive than LC-MS/MS instruments.
-
Robustness: The technique is generally robust and well-established for routine quality control applications.
Disadvantages:
-
Lower Sensitivity: The sensitivity of HPLC-UV is significantly lower than that of LC-MS/MS, making it less suitable for bioanalytical studies where concentrations can be very low.
-
Requires Derivatization: Tranexamic acid lacks a strong chromophore, necessitating a derivatization step to make it detectable by UV.[6] This adds complexity to the sample preparation, increases analysis time, and can introduce variability.
-
Potential for Interference: The lower selectivity of UV detection compared to mass spectrometry increases the risk of interference from other compounds in the sample matrix.
References
- 1. thaiscience.info [thaiscience.info]
- 2. researchgate.net [researchgate.net]
- 3. jyoungpharm.org [jyoungpharm.org]
- 4. LC-MS/MS determination of tranexamic acid in human plasma after phospholipid clean-up - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. tandfonline.com [tandfonline.com]
- 7. ymerdigital.com [ymerdigital.com]
- 8. iajps.com [iajps.com]
precision and accuracy of tranexamic acid quantification method
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of common analytical methods for the quantification of tranexamic acid (TXA), a synthetic lysine (B10760008) analog crucial for its antifibrinolytic properties. The selection of an appropriate quantification method is critical for ensuring the accuracy and reliability of data in research, quality control, and clinical studies. This document outlines the performance characteristics and experimental protocols of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and Spectrophotometry.
Performance Comparison
The choice of an analytical method for tranexamic acid quantification depends on the specific requirements of the study, including sensitivity, selectivity, sample matrix, and available instrumentation. The following table summarizes the key performance parameters of validated methods to facilitate an evidence-based decision.
| Parameter | HPLC-UV | LC-MS/MS | Spectrophotometry |
| **Linearity (R²) ** | 0.9941 - 0.9999[1][2] | 0.9974 | 0.9905 - 1.0000[3] |
| Linear Range | 10–50 µg/mL[1] | 75 - 15,000 ng/mL[4] | 10-70 µg/mL[3] |
| LOD | 0.0132 - 0.3 µg/mL[1][5] | Not explicitly stated | Not explicitly stated |
| LOQ | 0.00055 - 1 µg/mL[1][5] | 1.0 µg/mL (Serum)[6] | Not explicitly stated |
| Accuracy (% Recovery) | 100.15%[1] | 76.01% (Plasma)[7] | ~100%[3] |
| Precision (%RSD) | 0.52%[1] | ≤ 15.0[7] | Not explicitly stated |
Summary of Methods:
-
HPLC-UV: A widely used, cost-effective, and robust method suitable for routine quality control of pharmaceutical formulations.[1] It often requires a derivatization step since tranexamic acid lacks a strong chromophore.[5]
-
LC-MS/MS: Offers high sensitivity and selectivity, making it the ideal choice for bioanalytical studies where low concentrations of tranexamic acid need to be quantified in complex biological matrices like plasma.[4][7]
-
Spectrophotometry: A simple and economical method for the determination of tranexamic acid in pharmaceutical dosage forms.[3] This technique is based on a color-forming reaction.[3]
Experimental Workflows & Protocols
The following diagram illustrates a general experimental workflow for the quantification of tranexamic acid.
Caption: General workflow for tranexamic acid quantification.
Detailed Experimental Protocols
Below are summaries of protocols derived from validated methods. Researchers should refer to the original publications for complete details.
1. RP-HPLC Method for Pharmaceutical Formulations [1]
-
Sample Preparation:
-
Accurately weigh and transfer 25 mg of pure Tranexamic Acid into a 100 mL volumetric flask.
-
Add diluent, sonicate for 10 minutes to dissolve, and make up the volume to obtain a 1000 µg/mL stock solution.
-
For tablet formulations, grind 10 tablets, and transfer a portion equivalent to 250 mg of Tranexamic Acid into a 500 mL volumetric flask.
-
Add 50 mL of diluent, sonicate for 25 minutes, centrifuge at 3000 rpm for 30 minutes, filter, and make up the volume to 500 mL.
-
Prepare working solutions by diluting the stock solution with the mobile phase.
-
-
Chromatographic Conditions:
-
Column: BEH C18 (2.1 × 50 mm, 1.7 μm)
-
Mobile Phase: Water: Acetonitrile (60:40, v/v)
-
Flow Rate: 0.4 mL/min
-
Detection: UV at 245 nm
-
Injection Volume: 20 μL
-
Temperature: 30°C
-
2. UPLC-MS/MS Method for Human Plasma [7]
-
Sample Preparation (Solid Phase Extraction):
-
Condition an SPE cartridge with methanol (B129727) and water.
-
Load the plasma sample.
-
Wash the cartridge with 2% formic acid in water and then with methanol.
-
Elute the analyte with the elution solvent.
-
Evaporate the eluent to dryness at 40°C.
-
Reconstitute the residue in 500 µL of the reconstitution solution.
-
-
Chromatographic and Mass Spectrometric Conditions:
-
Mobile Phase: Acetonitrile: 100mM ammonium (B1175870) formate (B1220265) pH 3.5 (60:40 v/v)
-
Flow Rate: 0.300 mL/min
-
Injection Volume: 5 µL
-
Ionization Mode: Positive ion electrospray
-
Source Temperature: 150°C
-
Capillary Voltage: 2.5 kV
-
3. Spectrophotometric Method for Pharmaceutical Dosage Forms [3]
-
Methodology:
-
The method is based on the reaction of tranexamic acid with sodium 1,2-napthoquinone-4-sulphonate.
-
This reaction forms a reddish-orange colored chromogen.
-
The absorbance of the resulting solution is measured at a maximum wavelength of 474 nm.
-
-
Procedure:
-
Prepare a standard stock solution of tranexamic acid.
-
Create a series of dilutions to establish a calibration curve (e.g., 10-70 µg/ml).
-
React the standard and sample solutions with sodium 1,2-napthoquinone-4-sulphonate.
-
Measure the absorbance at 474 nm against a reagent blank.
-
Determine the concentration of tranexamic acid in the sample from the calibration curve.
-
References
- 1. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 2. ymerdigital.com [ymerdigital.com]
- 3. ijpsonline.com [ijpsonline.com]
- 4. Bioanalytical Tandem Mass Spectrometry Method for Precise Measurement of Tranexamic Acid in Human Plasma With Unveiling Methodological Advancement: Green Assessment With Advanced Metrics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. A validated assay for the quantitative analysis of tranexamic acid in human serum by liquid chromatography coupled with electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jyoungpharm.org [jyoungpharm.org]
A Head-to-Head Battle of Internal Standards: Tranexamic Acid-13C2,15N vs. Deuterated Tranexamic Acid
For researchers, scientists, and drug development professionals striving for the highest degree of accuracy and reliability in quantitative bioanalysis, the choice of an internal standard is a critical decision. This guide provides an in-depth comparison of two stable isotope-labeled internal standards for tranexamic acid: Tranexamic Acid-13C2,15N and its deuterated counterpart.
In the realm of quantitative mass spectrometry, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), stable isotope-labeled (SIL) internal standards are the gold standard.[1] Their chemical and physical similarity to the analyte of interest allows them to effectively compensate for variations during sample preparation, chromatography, and ionization, leading to more precise and accurate results.[1][2] However, the choice of isotopic label—specifically, heavy-atom isotopes like ¹³C and ¹⁵N versus deuterium (B1214612) (²H)—can significantly influence assay performance.[1][3]
This guide will objectively compare the performance of Tranexamic Acid-13C2,15N and deuterated tranexamic acid, supported by established principles of analytical chemistry and experimental data from studies comparing these labeling strategies for other small molecules.
Core Performance Comparison: A Tale of Two Isotopes
The ideal internal standard exhibits identical chromatographic behavior, extraction recovery, and ionization efficiency to the analyte it is intended to quantify.[1] While both ¹³C,¹⁵N-labeled and deuterated standards are designed to mimic the native analyte, fundamental differences in their physical properties can lead to significant variations in analytical performance.
| Feature | Tranexamic Acid-13C2,15N | Deuterated Tranexamic Acid | Rationale |
| Chromatographic Co-elution | Near-perfect co-elution with unlabeled tranexamic acid. | Potential for a retention time shift, typically eluting slightly earlier than the unlabeled analyte.[3] | The substitution of ¹²C with ¹³C and ¹⁴N with ¹⁵N results in a negligible change to the physicochemical properties of the molecule. In contrast, the difference in bond energy and polarity between C-H and C-D bonds can alter the molecule's hydrophobicity, leading to chromatographic separation, a phenomenon known as the "isotope effect".[3][4] |
| Isotopic Stability | Highly stable; the ¹³C and ¹⁵N labels are not susceptible to back-exchange.[2][5] | Risk of back-exchange, where deuterium atoms can be replaced by protons from the surrounding solvent or matrix, particularly if the labels are on heteroatoms or activated carbon atoms.[5] | Carbon-13 and Nitrogen-15 are stable isotopes that are integral to the molecular backbone and do not exchange under typical analytical conditions. Deuterium labels, especially those on nitrogen or oxygen atoms, can be labile.[2][5] |
| Matrix Effect Compensation | More effective at compensating for matrix effects due to identical elution profiles.[3][6] | The chromatographic shift can lead to differential ion suppression or enhancement, compromising accurate quantification.[3] | For the most accurate compensation, the internal standard must experience the exact same matrix effects as the analyte at the exact same time. Any separation in retention time can expose the two compounds to different co-eluting matrix components. |
| Fragmentation Pattern (MS/MS) | Identical fragmentation pattern to the unlabeled analyte, simplifying method development.[4] | The stronger carbon-deuterium bond can sometimes lead to different fragmentation patterns or require different collision energies for optimal fragmentation.[4] | The mass shift is due to the heavier isotopes, but the chemical bonding and fragmentation pathways remain virtually identical to the native molecule. |
| Cost-Effectiveness | Generally higher initial cost due to more complex synthesis.[7] | Often more readily available and less expensive to synthesize.[3] | Deuterium labeling can sometimes be achieved through simpler exchange reactions, whereas ¹³C and ¹⁵N labeling often requires a more involved synthetic route.[5] |
Experimental Protocols for Performance Evaluation
To empirically determine the optimal internal standard for a tranexamic acid assay, the following experimental protocols are recommended.
Objective 1: Assessment of Chromatographic Co-elution
Methodology:
-
Prepare a solution containing both unlabeled tranexamic acid, Tranexamic Acid-13C2,15N, and deuterated tranexamic acid.
-
Analyze the solution using a high-resolution UPLC-MS/MS system.
-
Overlay the chromatograms for the unlabeled analyte and both internal standards.
-
Calculate the difference in retention time (ΔRT) between tranexamic acid and each of its stable isotope-labeled internal standards. An ideal internal standard will have a ΔRT close to zero.
Objective 2: Evaluation of Matrix Effects
Methodology:
-
Obtain blank matrix samples (e.g., human plasma) from at least six different sources.
-
Prepare three sets of samples:
-
Set A: Analyte and internal standard spiked into the matrix post-extraction.
-
Set B: Analyte and internal standard spiked into the matrix before extraction.
-
Set C: Analyte and internal standard in a neat solution.
-
-
Analyze all samples and calculate the matrix factor (MF) for the analyte and the internal standard-normalized MF.
-
MF = (Peak area in the presence of matrix) / (Peak area in neat solution)
-
IS-Normalized MF = (MF of analyte) / (MF of internal standard)
-
-
An IS-Normalized MF close to 1.0 indicates effective compensation for matrix effects.[8] The coefficient of variation (%CV) of the IS-Normalized MF across the different matrix sources should be low (<15%).[8]
Visualizing the Workflow and Rationale
To better understand the experimental process and the decision-making logic, the following diagrams are provided.
Caption: A typical experimental workflow for comparing internal standard performance.
Caption: Logical justification for the superiority of ¹³C,¹⁵N-labeled internal standards.
Tranexamic Acid's Mechanism of Action: A Signaling Pathway Overview
Tranexamic acid is a synthetic analog of the amino acid lysine (B10760008) and functions as an antifibrinolytic agent. It exerts its effect by reversibly binding to lysine receptor sites on plasminogen, thereby preventing plasminogen from binding to and being activated on the fibrin (B1330869) clot. This inhibition of plasminogen activation prevents the degradation of fibrin (fibrinolysis), thus stabilizing the clot and reducing bleeding.[9][10]
Caption: Mechanism of action of tranexamic acid in inhibiting fibrinolysis.
Conclusion and Recommendation
The evidence strongly suggests that Tranexamic Acid-13C2,15N offers superior performance as an internal standard compared to its deuterated counterparts for quantitative mass spectrometry.[1][3] Its key advantages include near-perfect co-elution with the analyte, leading to more accurate compensation for matrix effects, and greater isotopic stability, which eliminates the risk of back-exchange and ensures data integrity.[1][2][5]
While deuterated internal standards are often more readily available and may be a more cost-effective option, the potential for chromatographic shifts and differential matrix effects necessitates more rigorous validation to ensure they do not compromise data quality.[3][4] For assays requiring the highest level of accuracy, precision, and reliability—particularly in regulated bioanalytical environments—Tranexamic Acid-13C2,15N is the recommended choice. The initial investment in a superior internal standard can be offset by reduced method development time and increased confidence in the final data.[7]
References
- 1. benchchem.com [benchchem.com]
- 2. ukisotope.com [ukisotope.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 6. scispace.com [scispace.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. tandfonline.com [tandfonline.com]
- 9. jyoungpharm.org [jyoungpharm.org]
- 10. Bioanalytical Tandem Mass Spectrometry Method for Precise Measurement of Tranexamic Acid in Human Plasma With Unveiling Methodological Advancement: Green Assessment With Advanced Metrics - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Battle: Protein Precipitation vs. SPME for Tranexamic Acid Bioanalysis
A comprehensive comparison of two leading sample preparation techniques for the quantification of tranexamic acid in biological matrices.
For researchers, scientists, and drug development professionals engaged in the bioanalysis of tranexamic acid (TXA), the choice of sample preparation method is a critical determinant of assay performance. The two most prominent techniques, protein precipitation (PPT) and solid-phase microextraction (SPME), offer distinct advantages and disadvantages. This guide provides an objective comparison of their performance, supported by experimental data, to aid in the selection of the most appropriate method for your analytical needs.
At a Glance: Performance Metrics
A summary of key performance parameters for protein precipitation and SPME in the analysis of tranexamic acid is presented below. Data has been compiled from various studies to provide a comparative overview.
| Performance Metric | Protein Precipitation (PPT) | Solid-Phase Microextraction (SPME) |
| Absolute Recovery | 64.9 - 78.2%[1] | ~0.19% (biocompatible C18 coating)[2] |
| Limit of Detection (LOD) | 18 ng/mL (with acetonitrile (B52724) precipitation)[3] | 0.5 µg/mL[2] |
| Lower Limit of Quantification (LLOQ) | 18% RSD at LLOQ[1] | 1.5 µg/mL[2], 1 µg/mL[4] |
| Precision (RSD) | < 10% (except at LLOQ)[1] | < 11% (except at LLOQ)[2] |
| Accuracy (Bias) | < 7% (except at LLOQ)[1] | < 9% (except at LLOQ)[2] |
| Matrix Effect | Can be significant, requires careful management | Minimal to no matrix effect observed with biocompatible coatings[2] |
| Automation Potential | Possible, but can be complex | High, with automated systems readily available[4] |
| Analysis Time | Generally considered more time-consuming[1][3] | Rapid extraction technique[1] |
Delving into the Methodologies
A detailed understanding of the experimental protocols is essential for appreciating the practical differences between the two techniques.
Protein Precipitation Workflow
Protein precipitation is a classical and widely used method for sample cleanup. It involves the addition of a precipitating agent to a biological sample (e.g., plasma) to denature and precipitate proteins, which are then separated by centrifugation. The supernatant, containing the analyte of interest, is subsequently analyzed.
Typical Protocol:
-
To a volume of plasma, an internal standard is added.
-
A precipitating agent, most commonly acetonitrile, is added to the plasma sample.[5] Other agents like methanol, ethanol, perchloric acid, picric acid, and heptafluorobutyric acid have also been used.[5]
-
The mixture is vortexed to ensure thorough mixing and protein denaturation.
-
The sample is then centrifuged at high speed to pellet the precipitated proteins.
-
The resulting supernatant is carefully collected and can be directly injected into an LC-MS/MS system for analysis or subjected to further processing like evaporation and reconstitution.[5]
Solid-Phase Microextraction (SPME) Workflow
SPME is a modern, solvent-free extraction technique that utilizes a coated fiber to selectively extract analytes from a sample. For tranexamic acid analysis, biocompatible fibers are directly immersed into the biological matrix. After an equilibrium period, the fiber is removed and the adsorbed analytes are desorbed into an analytical instrument.
Typical Protocol:
-
A biocompatible SPME fiber, often coated with C18, is conditioned prior to use.[5]
-
The fiber is directly immersed into the plasma sample.[2]
-
The sample is agitated for a defined period to facilitate the partitioning of tranexamic acid from the sample matrix onto the fiber coating.
-
Following extraction, the fiber is removed and washed to eliminate any adhering matrix components.
-
The trapped analytes are then desorbed from the fiber, typically using a solvent mixture (e.g., acetonitrile:water with formic acid), and introduced into the LC-MS/MS system.[5]
Comparative Analysis: A Deeper Dive
Recovery and Sensitivity: Protein precipitation generally yields higher absolute recovery of tranexamic acid compared to SPME.[1][2] However, the low recovery of SPME is often offset by the cleanliness of the extract, which can lead to enhanced signal-to-noise ratios and improved sensitivity in the subsequent analysis. While one study reported a lower LOD for a PPT method, another indicated a lower LLOQ for an SPME method.[2][3][4]
Matrix Effects: A significant drawback of protein precipitation is the potential for co-precipitation of endogenous matrix components, which can lead to ion suppression or enhancement in mass spectrometry-based assays.[6] SPME, particularly with biocompatible coatings, offers a much cleaner extract, with studies reporting no observable matrix effects.[2] This can result in more robust and reliable quantification.
Speed and Throughput: SPME is often cited as a more rapid extraction technique compared to the multi-step process of protein precipitation.[1] The potential for automation further enhances the throughput of SPME, making it well-suited for high-throughput clinical analysis.[4]
Simplicity and Automation: While protein precipitation is a relatively simple technique to perform manually, its automation can be challenging. In contrast, SPME is highly amenable to automation, which can improve reproducibility and reduce hands-on time.[4]
Conclusion: Making the Right Choice
Both protein precipitation and SPME are viable and effective methods for the preparation of biological samples for tranexamic acid analysis. The choice between the two will ultimately depend on the specific requirements of the assay and the laboratory's resources.
-
Protein precipitation may be preferred when higher absolute recovery is paramount and the laboratory has established protocols for mitigating matrix effects. It remains a cost-effective and familiar technique for many researchers.
-
SPME is an excellent choice for laboratories prioritizing high throughput, automation, and minimal matrix effects. The cleaner extracts provided by SPME can lead to more rugged and reliable analytical methods, which is particularly crucial in regulated drug development environments.
Recent advancements in biocompatible SPME coatings have significantly expanded the applicability of this technique for polar molecules like tranexamic acid, positioning it as a strong contender to traditional protein precipitation methods.[2] As analytical instrumentation continues to improve in sensitivity, the lower absolute recovery of SPME becomes less of a concern, while its advantages in terms of cleanliness and automation become more pronounced.
References
- 1. Use of a novel technique, solid phase microextraction, to measure tranexamic acid in patients undergoing cardiac surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of tranexamic acid concentration by solid phase microextraction and liquid chromatography-tandem mass spectrometry: first step to in vivo analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Therapeutic monitoring of tranexamic acid concentration: high-throughput analysis with solid-phase microextraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. neoteryx.com [neoteryx.com]
A Comparative Guide to the Detection and Quantification of Tranexamic Acid in Serum
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various analytical methods for the determination of tranexamic acid (TXA) in serum, with a focus on the limits of detection (LOD) and quantification (LOQ). Understanding the sensitivity of these methods is crucial for pharmacokinetic studies, therapeutic drug monitoring, and clinical research.
Comparison of Analytical Methods
A variety of analytical techniques have been employed for the quantification of tranexamic acid in serum and plasma. The choice of method often depends on the required sensitivity, sample throughput, and available instrumentation. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as a highly sensitive and specific method, offering low limits of detection. Other methods, including gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) with ultraviolet (UV) or fluorescence detection, have also been utilized.
The table below summarizes the performance of several published methods for the determination of tranexamic acid in serum or plasma, highlighting their respective LODs and LOQs.
| Analytical Method | Sample Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| LC-MS/MS | Serum | 0.01 µg/mL | 0.03 µg/mL | [1][2] |
| LC-MS/MS | Serum | 0.5 µg/mL | 1.0 µg/mL | [3][4] |
| LC-MS/MS | Plasma | 0.5 µg/mL | 1.5 µg/mL | [5] |
| UPLC-MS/MS | Plasma | Not Reported | 150 ng/mL | [6] |
| GC-MS/MS | Not Specified | 0.22 ng/mL | 0.72 ng/mL | [7] |
| HPLC-UV | Serum | 0.2 µg/mL | Not Reported | [8] |
| FRET-based Assay | Plasma | 0.044 mg/L (44 ng/mL) | Not Reported | [9] |
| Capillary Electrophoresis-ECL | Cosmetics | 3.6 µmol/L | Not Reported | [10][11] |
Experimental Workflows
The general workflow for the analysis of tranexamic acid in serum typically involves sample preparation, chromatographic separation, and detection. The following diagram illustrates a common experimental pathway.
Detailed Experimental Protocols
Below are detailed methodologies for some of the key experiments cited in this guide.
LC-MS/MS Method with Low LOD/LOQ[1][2]
-
Sample Preparation:
-
To 100 µL of serum, add an internal standard solution.
-
Deproteinate the sample by adding 100 µL of perchloric acid (2.5% w/w).
-
Vortex the mixture for 1 minute and then centrifuge at 14,000 rpm for 10 minutes.
-
Transfer 100 µL of the supernatant to a new tube.
-
Add 25 µL of sodium hydroxide (B78521) (0.6 M) and vortex for 1 minute.
-
Transfer the final solution to an injection vial for analysis.
-
-
Chromatographic Conditions:
-
Column: C18 column (e.g., Hypurity C18, 5 µm, 150x2.1 mm).
-
Mobile Phase: Isocratic elution with a mixture of ammonium (B1175870) acetate (B1210297) buffer (pH 3.8) and acetonitrile (B52724) (95:5, v/v).
-
Flow Rate: 200 µL/min.
-
Column Temperature: 25°C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Detection:
-
Mode: Multiple Reaction Monitoring (MRM).
-
Ion Transition for Tranexamic Acid: m/z 158.1 → m/z 95.1.
-
Ion Transition for Internal Standard (cis-4-aminocyclohexanecarboxylic acid): m/z 144.0 → m/z 81.1.
-
UPLC-MS/MS Method[6]
-
Sample Preparation (Solid Phase Extraction):
-
Condition a Strata–X-C SPE cartridge with methanol (B129727) and 2% formic acid in water.
-
To a plasma sample, add 20% formic acid in water and vortex.
-
Load the supernatant onto the conditioned SPE cartridge and centrifuge.
-
Wash the cartridge with 2% formic acid in water and then with methanol.
-
Elute the analyte for analysis.
-
-
Chromatographic Conditions:
-
Mobile Phase: Acetonitrile and 100mM ammonium formate (B1220265) (pH 3.5) in a 60:40 v/v ratio.
-
Flow Rate: 0.300 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Detection:
-
The specific ion transitions were not detailed in the provided abstract but would be optimized for tranexamic acid and the internal standard (Tranexamic acid D2).
-
GC-MS/MS Method[7]
-
Sample Preparation (Derivatization):
-
This method requires a derivatization step to increase the volatility of tranexamic acid for gas chromatography. The specific derivatizing agent mentioned is ethoxycarbonyl‐tert‐butyldimethylsilyl.
-
-
Gas Chromatography and Mass Spectrometry:
-
The analysis is performed using GC-MS/MS in the multiple reaction-monitoring mode. Specific parameters for the temperature program, column type, and ion transitions would be optimized for the derivatized analyte.
-
Signaling Pathways and Logical Relationships
The primary mechanism of action of tranexamic acid is the inhibition of fibrinolysis. It is a synthetic analog of the amino acid lysine (B10760008) and functions by reversibly binding to lysine-binding sites on plasminogen. This action prevents plasminogen from binding to and being activated on the surface of fibrin (B1330869), thereby inhibiting the degradation of fibrin clots.
References
- 1. ijbpas.com [ijbpas.com]
- 2. thaiscience.info [thaiscience.info]
- 3. A validated assay for the quantitative analysis of tranexamic acid in human serum by liquid chromatography coupled with electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Determination of tranexamic acid concentration by solid phase microextraction and liquid chromatography-tandem mass spectrometry: first step to in vivo analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jyoungpharm.org [jyoungpharm.org]
- 7. researchgate.net [researchgate.net]
- 8. Determination of tranexamic acid in human serum by high-performance liquid chromatography using selective pre-column derivatization with phenyl isothiocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development of an assay to quantify tranexamic acid levels in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [Determination of tranexamic acid in essential cosmetics by pre-column derivatization capillary electrophoresis coupled with electrogenerated chemiluminescence detection] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Researcher's Guide to Inter-day and Intra-day Assay Validation for Tranexamic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of inter-day and intra-day assay validation for tranexamic acid, a critical component in ensuring the reliability and accuracy of pharmacokinetic and bioequivalence studies. We will delve into established analytical methods, present their performance data, and provide detailed experimental protocols based on regulatory guidelines.
Understanding Assay Precision: Inter-day vs. Intra-day Validation
In bioanalytical method validation, precision refers to the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[1] It is a critical parameter for assessing the reliability of an analytical method. Precision is typically evaluated at two levels:
-
Intra-day Precision (Repeatability): This measures the precision of an assay within a single day. It is determined by repeatedly analyzing the same quality control (QC) samples during the same analytical run.[1]
-
Inter-day Precision (Intermediate Precision): This evaluates the precision of an assay across different days. It is assessed by analyzing the same QC samples on at least two different days.[2]
Both intra-day and inter-day precision are crucial for demonstrating that an analytical method is reproducible and can provide consistent results over time. The acceptance criteria for precision in bioanalytical assays, as recommended by the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH), generally state that the coefficient of variation (%CV) should not exceed 15% for most concentration levels, and 20% for the lower limit of quantification (LLOQ).[1][3]
Comparative Analysis of Analytical Methods for Tranexamic Acid
Several analytical methods have been developed and validated for the quantification of tranexamic acid in biological matrices, primarily human plasma and serum. The most common techniques are High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
Quantitative Performance Data
The following tables summarize the inter-day and intra-day precision and accuracy data from various published studies on tranexamic acid assays.
Table 1: Inter-day and Intra-day Precision of Tranexamic Acid Assays
| Analytical Method | Matrix | QC Level (µg/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Reference |
| HPLC-UV | Injection | 0.8 | - | 0.239 (Day 1) | [4] |
| 1.0 | - | 0.402 (Day 2) | [4] | ||
| 1.2 | - | 0.137 (Day 3) | [4] | ||
| LC-MS/MS | Human Serum | 22.1 | 1.2 - 1.8 | 2.0 - 2.1 | [5] |
| 9.6 | 1.2 - 1.8 | 2.0 - 2.1 | [5] | ||
| UPLC-MS/MS | Human Plasma | LQC (Low QC) | 4.86 | 6.23 | [6] |
| MQC (Medium QC) | 3.54 | 4.12 | [6] | ||
| HQC (High QC) | 2.78 | 3.55 | [6] |
Table 2: Accuracy of Tranexamic Acid Assays
| Analytical Method | Matrix | QC Level (µg/mL) | Mean Recovery (%) | Reference |
| HPLC-UV | Injection | 0.8 | 99.67 - 100.28 | [4] |
| 1.0 | 99.67 - 100.28 | [4] | ||
| 1.2 | 99.67 - 100.28 | [4] | ||
| LC-MS/MS | Human Serum | 0.5 | 92.5 - 99.3 | [5] |
| 10 | 92.5 - 99.3 | [5] | ||
| 50 | 92.5 - 99.3 | [5] | ||
| UPLC-MS/MS | Human Plasma | LQC | 98.67 | [6] |
| MQC | 101.33 | [6] | ||
| HQC | 102.00 | [6] |
Experimental Protocols
The following are generalized experimental protocols for the validation of tranexamic acid assays, based on common practices and regulatory guidelines.
Protocol 1: HPLC-UV Method for Tranexamic Acid in Injection Formulation
This protocol is adapted from a study validating an HPLC method for tranexamic acid in an injection formulation.[4]
1. Chromatographic Conditions:
-
Column: Hypersil ODS C18 (25 cm × 4.6 mm, 5 µm)
-
Mobile Phase: A mixture of a buffer solution (11g of anhydrous sodium dihydrogen orthophosphate in 500 ml of water, with 5 ml of triethylamine (B128534) and 1.4 g of sodium dodecyl sulfate, pH adjusted to 2.5 with orthophosphoric acid, and diluted to 600 ml with water) and methanol.
-
Flow Rate: 0.9 mL/min
-
Detection: UV at 220 nm
-
Injection Volume: 20 µL
2. Standard and Sample Preparation:
-
Standard Solution: A 0.2% w/v solution of tranexamic acid is prepared by dissolving 100 mg of tranexamic acid in 50 mL of water.[4]
-
Sample Solution: Dilute 2 mL of the injection (equivalent to 200 mg of tranexamic acid) to 100 mL with water to achieve a 0.2% w/v solution.[4]
3. Validation Procedure:
-
Intra-day Precision: Analyze at least five replicates of QC samples at low, medium, and high concentrations within the same day.
-
Inter-day Precision: Analyze the same sets of QC samples on three different days.
-
Accuracy: The accuracy is determined by the recovery test at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration).
Protocol 2: LC-MS/MS Method for Tranexamic Acid in Human Plasma
This protocol is a composite based on several published LC-MS/MS methods for tranexamic acid in human plasma.[7][8][9]
1. Chromatographic and Mass Spectrometric Conditions:
-
Column: A suitable C18 column (e.g., Zorbax Eclipse C18, 150 × 4.6 mm, 5 µm).[7]
-
Mobile Phase: A gradient or isocratic elution using a combination of an aqueous buffer (e.g., 8-mM ammonium (B1175870) formate (B1220265) with 0.1% formic acid) and an organic solvent (e.g., acetonitrile).[7]
-
Flow Rate: Typically between 0.2 and 0.8 mL/min.
-
Mass Spectrometer: A tandem mass spectrometer operated in positive electrospray ionization (ESI) mode.
-
MRM Transitions: Monitor the precursor to product ion transitions for tranexamic acid (e.g., m/z 158.1 → 95.1) and an internal standard (e.g., tranexamic acid-D2).[5][7]
2. Sample Preparation:
-
Protein Precipitation: A common method for sample cleanup involves protein precipitation. Add a precipitating agent (e.g., perchloric acid or acetonitrile) to the plasma sample, vortex, and centrifuge to pellet the proteins.[9]
-
Solid-Phase Extraction (SPE): For cleaner samples and higher sensitivity, SPE can be employed.
3. Validation Procedure:
-
Calibration Curve: Prepare a calibration curve by spiking blank plasma with known concentrations of tranexamic acid. The acceptable range for linearity is typically determined.
-
Intra-day and Inter-day Precision and Accuracy: Analyze at least five replicates of QC samples at a minimum of three concentration levels (low, medium, and high) on the same day (intra-day) and on at least two different days (inter-day).[2]
Workflow and Visualization
The following diagram illustrates the general workflow for inter-day and intra-day assay validation.
Caption: Workflow for Inter-day and Intra-day Assay Validation.
Conclusion
Both HPLC-UV and LC-MS/MS methods can be successfully validated for the quantification of tranexamic acid, demonstrating acceptable levels of precision and accuracy for both inter-day and intra-day assessments. The choice of method will depend on the required sensitivity, selectivity, and the nature of the biological matrix. LC-MS/MS methods generally offer higher sensitivity and are preferred for bioanalytical studies in complex matrices like plasma. Adherence to a rigorous validation protocol, as outlined by regulatory bodies like the FDA and ICH, is paramount to ensure the generation of reliable and reproducible data in research and drug development.
References
- 1. anivet.au.dk [anivet.au.dk]
- 2. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 3. pharmacompass.com [pharmacompass.com]
- 4. ymerdigital.com [ymerdigital.com]
- 5. ijbpas.com [ijbpas.com]
- 6. jyoungpharm.org [jyoungpharm.org]
- 7. Bioanalytical Tandem Mass Spectrometry Method for Precise Measurement of Tranexamic Acid in Human Plasma With Unveiling Methodological Advancement: Green Assessment With Advanced Metrics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
cross-validation of different analytical methods for tranexamic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of various analytical methods for the quantification of tranexamic acid in different matrices. Experimental data from published studies are summarized to aid in the selection of the most appropriate method for specific research, quality control, or clinical applications.
Overview of Analytical Techniques
The determination of tranexamic acid, a synthetic lysine (B10760008) analog lacking a significant chromophore, often necessitates derivatization or the use of highly sensitive detection methods. The most commonly employed techniques include High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) or Mass Spectrometric (MS) detection, and UV-Visible Spectrophotometry. Each method offers a unique balance of sensitivity, specificity, cost, and complexity.
Quantitative Performance Comparison
The following table summarizes the key performance parameters of different analytical methods for tranexamic acid determination, compiled from various validation studies.
| Method | Matrix | Linearity Range | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Accuracy (% Recovery) | Precision (%RSD) | Source |
| RP-HPLC-UV | Pharmaceutical Dosage Form | 10-50 µg/mL | 0.0132 µg/mL | 0.00055 µg/mL | 100.15% | 0.52% | [1] |
| RP-HPLC-UV | Bulk and Tablet Dosage Form | 100-500 µg/mL | Not Reported | Not Reported | 98.0-102% | Not Reported | [2] |
| RP-HPLC-UV | Injection Formulation | 0.8-1.2 mg/mL | 0.4062 µg/mL | 1.2311 µg/mL | 99.35-100.68% | 0.137-0.402% | [3] |
| UPLC-MS/MS | Human Plasma | 150-15,004 ng/mL | Not Reported | 150 ng/mL | 76.01% | Not Reported | [4] |
| HPLC-MS/MS | Human Plasma | 100-15,000 ng/mL | Not Reported | 100 ng/mL | Not Reported | Not Reported | [5][6][7] |
| LC-MS/MS | Human Plasma | 1.0-1000.0 µg/mL | Not Reported | 1.0 µg/mL | 88.4-96.6% | 1.2-3.0% | [8] |
| Spectrophotometry (NQS) | Pharmaceutical Dosage Forms | 10-70 µg/mL | Not Reported | Not Reported | Not Reported | Not Reported | [9] |
| Spectrophotometry (Ninhydrin) | Bulk and Pharmaceutical Preparations | 3-40 µg/mL | Not Reported | Not Reported | Not Reported | Not Reported | [10][11] |
| Spectrophotometry (Salicylaldehyde) | Pure Form | 5-500 µg/mL | Not Reported | Not Reported | Not Reported | Not Reported | [12] |
| Spectrofluorimetry | Pharmaceutical Formulation | 0.05-0.25 µg/mL | Not Reported | Not Reported | Good Recoveries | Not Reported | [13] |
NQS: Sodium 1,2-naphthoquinone-4-sulphonate
Experimental Protocols
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection
This method is widely used for the quantification of tranexamic acid in pharmaceutical formulations. Due to its lack of a strong chromophore, a pre-column derivatization step is often required.
a. Derivatization with Benzene (B151609) Sulfonyl Chloride [14][15]
-
Reagents: Benzene sulfonyl chloride, Sodium hydroxide (B78521) solution (10%), Hydrochloric acid solution (10%), Acetonitrile (B52724), 0.1 M Ammonium acetate (B1210297) buffer (pH 5.0).
-
Procedure:
-
Dissolve an accurately weighed amount of tranexamic acid standard or sample in distilled water.
-
Add a specific volume of benzene sulfonyl chloride and 10% sodium hydroxide solution.
-
Shake the mixture vigorously for a few minutes until the smell of benzene sulfonyl chloride disappears.
-
Neutralize the solution with 10% hydrochloric acid.
-
Dilute the derivatized solution to the desired concentration with the mobile phase.
-
b. Chromatographic Conditions [14]
-
Column: C18 (250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: Acetonitrile and 0.1 M Ammonium Acetate (pH 5.0) in a ratio of 25:75 (v/v)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 232 nm
-
Injection Volume: 20 µL
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
This method offers high sensitivity and selectivity, making it suitable for the determination of tranexamic acid in biological matrices like human plasma.
a. Sample Preparation (Protein Precipitation) [4]
-
Reagents: Acetonitrile, Internal Standard (Tranexamic acid-D2).
-
Procedure:
-
Pipette a small volume of human plasma into a microcentrifuge tube.
-
Add the internal standard solution.
-
Add acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture and then centrifuge at high speed.
-
Transfer the supernatant to a clean tube for injection.
-
b. UPLC-MS/MS Conditions [4]
-
Column: Synergic C18 (100 x 3.0 mm, 2.5 µm)
-
Mobile Phase: Acetonitrile and 100 mM Ammonium Formate (pH 3.5) in a ratio of 60:40 (v/v)
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode
-
Mass Transitions: Specific precursor and product ions for tranexamic acid and its internal standard are monitored.
UV-Visible Spectrophotometry
Spectrophotometric methods are simple and cost-effective but generally less specific than chromatographic methods. They rely on a derivatization reaction to produce a colored product.
a. Derivatization with Ninhydrin (B49086) [10]
-
Reagents: Ninhydrin solution, Phosphate (B84403) buffer (pH 8.0).
-
Procedure:
-
Take aliquots of the standard or sample solution containing tranexamic acid in a series of test tubes.
-
Add the phosphate buffer to adjust the pH.
-
Add the ninhydrin solution.
-
Heat the mixture in a water bath for a specified time (e.g., 15-20 minutes).
-
Cool the solutions to room temperature and dilute with distilled water.
-
Measure the absorbance at the wavelength of maximum absorption (around 565-575 nm) against a reagent blank.
-
Visualizing the Workflow
The following diagrams illustrate the general workflows for analytical method validation and a typical sample analysis process.
Caption: Workflow for Analytical Method Validation.
Caption: General Sample Analysis Workflow.
References
- 1. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 2. iajps.com [iajps.com]
- 3. ymerdigital.com [ymerdigital.com]
- 4. jyoungpharm.org [jyoungpharm.org]
- 5. Development and Validation of Tranexamic Acid Determination in Human Plasma by HPLC-MS/MS method | Aleshina | Drug development & registration [pharmjournal.ru]
- 6. pharmjournal.ru [pharmjournal.ru]
- 7. researchgate.net [researchgate.net]
- 8. LC-MS/MS determination of tranexamic acid in human plasma after phospholipid clean-up - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ijpsonline.com [ijpsonline.com]
- 10. Spectrophotometric determination of tranexamic acid in pharmaceutical bulk and dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pharmacy.uobasrah.edu.iq [pharmacy.uobasrah.edu.iq]
- 12. Spectrophotometric Methods for Determination of Tranexamic Acid and Etamsylate in Pure Form and Pharmaceutical Formulation | Semantic Scholar [semanticscholar.org]
- 13. Spectrophotometric and spectrofluorimetric methods for the determination of tranexamic acid in pharmaceutical formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. tandfonline.com [tandfonline.com]
Navigating the Rigors of Method Validation: A Comparative Guide to Robustness Testing of Tranexamic Acid HPLC Methods
For researchers, scientists, and drug development professionals, ensuring the reliability and consistency of analytical methods is paramount. High-Performance Liquid Chromatography (HPLC) methods for the quantification of tranexamic acid, a crucial antifibrinolytic agent, are no exception. This guide provides an objective comparison of robustness testing parameters for various tranexamic acid HPLC methods, supported by experimental data, detailed experimental protocols, and a visual representation of the robustness testing workflow.
The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[1][2] For tranexamic acid, a polar compound that can be challenging to retain on traditional reversed-phase columns, a robust HPLC method is critical for accurate quantification in pharmaceutical formulations and biological matrices.[3]
Comparative Analysis of Robustness Testing Parameters
Robustness is typically evaluated by intentionally varying critical method parameters and observing the effect on system suitability parameters such as peak area, retention time, tailing factor, and theoretical plates. The following tables summarize the robustness testing parameters from several reported HPLC methods for tranexamic acid.
| Method Parameter | Method A | Method B | Method C |
| Column | Inertsil ODS C18 (4.6mm ×250mm, 5µm)[4] | BEH C18 (2.1 × 50 mm, 1.7 μm)[5] | Hypersil ODS (25 cm × 4.6 mm, 5 µm)[6] |
| Mobile Phase | Phosphate (B84403) Buffer (pH 4.8): Methanol (55:45 v/v)[4] | Water: ACN (60:40, v/v)[5] | Anhydrous sodium dihydrogen orthophosphate with triethylamine (B128534) and sodium dodecyl sulfate (B86663) (pH 2.5)[6] |
| Flow Rate | 1.0 mL/min[4] | 0.4 mL/min[5] | 0.9 ml/min[6] |
| Detection Wavelength | 282 nm[4] | Not Specified | 220 nm[6] |
| Column Temperature | 35°C[4] | Not Specified | Not Specified |
Table 1: Chromatographic Conditions of Compared Methods
| Robustness Parameter Varied | Method A: Variation & Outcome | Method B: Variation & Outcome | Method C: Variation & Outcome |
| Flow Rate | Varied from 0.8 mL/min to 1.2 mL/min. Results showed that system suitability parameters remained within acceptable limits.[4] | Varied from 0.8 mL/min and 1.2 mL/min. %RSD values remained within acceptable limits.[5] | Varied flow rate. The RSD was observed to be 0.640%.[6] |
| Mobile Phase Composition | Deliberate changes were made to the mobile phase composition. The method passed the robustness test.[4] | Not explicitly reported. | Not explicitly reported. |
| Column Temperature | Varied from 28°C and 32°C. System suitability parameters were measured and found to be within acceptable limits.[5] | Not explicitly reported. | Not explicitly reported. |
| Wavelength | Not explicitly reported. | Not explicitly reported. | Varied wavelength. The RSD was observed to be 1.145%.[6] |
| Injection Volume | Not explicitly reported. | Not explicitly reported. | Varied injection volume. The RSD was observed to be 0.924%.[6] |
Table 2: Comparison of Robustness Testing Parameters and Outcomes
Experimental Protocol for Robustness Testing
This section outlines a detailed methodology for conducting a robustness study on an HPLC method for tranexamic acid, based on established guidelines and practices.[1][2]
Objective: To evaluate the robustness of the HPLC method by intentionally varying critical method parameters and assessing the impact on the analytical results.
Materials:
-
Tranexamic Acid Reference Standard
-
Tranexamic Acid Sample (e.g., from a pharmaceutical formulation)
-
HPLC grade solvents (e.g., acetonitrile, methanol, water)
-
Reagents for mobile phase preparation (e.g., phosphate buffer salts)
-
Validated HPLC system with a suitable detector (e.g., UV-Vis)
-
HPLC column as specified in the method
Procedure:
-
Standard and Sample Preparation:
-
Prepare a standard stock solution of Tranexamic Acid by accurately weighing a known amount of the reference standard and dissolving it in a suitable diluent to a final concentration (e.g., 1000 µg/mL).[5]
-
Prepare working standard solutions by diluting the stock solution to the desired concentrations (e.g., 10, 20, 30, 40, 50 µg/mL).[5]
-
Prepare the sample solution by taking a portion of the formulation equivalent to a known amount of Tranexamic Acid and processing it as per the validated method to achieve a concentration within the linear range.[5]
-
-
Establishment of Nominal Conditions:
-
Equilibrate the HPLC system with the mobile phase under the nominal (original) method conditions.
-
Inject the standard solution multiple times (e.g., n=6) to ensure system suitability criteria (e.g., retention time, peak area, tailing factor, theoretical plates) are met.
-
-
Systematic Variation of Parameters:
-
Vary one parameter at a time while keeping others at their nominal values. For each variation, inject the standard and sample solutions in triplicate.
-
Flow Rate: Vary the flow rate by ±0.2 mL/min from the nominal value (e.g., if nominal is 1.0 mL/min, test at 0.8 mL/min and 1.2 mL/min).[4][5]
-
Mobile Phase Composition: Vary the ratio of the organic solvent to the aqueous phase by ±2% (e.g., if the mobile phase is 60:40 Water:ACN, test at 58:42 and 62:38).[1]
-
pH of Mobile Phase: Adjust the pH of the aqueous component of the mobile phase by ±0.2 units.[1]
-
Column Temperature: Vary the column temperature by ±5°C from the nominal temperature.[5]
-
Wavelength: Vary the detection wavelength by ±5 nm.
-
-
Data Analysis:
-
For each condition, calculate the mean and relative standard deviation (RSD) for the system suitability parameters (retention time, peak area, tailing factor, theoretical plates) and the assay results of the sample.
-
Compare the results obtained under the varied conditions with those obtained under the nominal conditions. The acceptance criteria typically require the %RSD of the results to be within 2%.[1]
-
Visualizing the Robustness Testing Workflow
The following diagram illustrates the logical flow of a robustness test for an HPLC method.
Caption: Workflow for HPLC method robustness testing.
By systematically evaluating the impact of minor changes on the performance of a tranexamic acid HPLC method, researchers can ensure the development of a truly robust and reliable analytical tool, fit for its intended purpose in quality control and research settings.
References
- 1. benchchem.com [benchchem.com]
- 2. altabrisagroup.com [altabrisagroup.com]
- 3. Development and Validation of Tranexamic Acid Determination in Human Plasma by HPLC-MS/MS method | Aleshina | Drug development & registration [pharmjournal.ru]
- 4. iajps.com [iajps.com]
- 5. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 6. ymerdigital.com [ymerdigital.com]
A Comparative Analysis of Cis- and Trans-Tranexamic Acid Isomers for Researchers and Drug Development Professionals
An in-depth guide to the stereoisomers of tranexamic acid, detailing their comparative performance, underlying mechanisms, and the experimental protocols for their evaluation.
Tranexamic acid, a synthetic analog of the amino acid lysine, is a crucial antifibrinolytic agent in clinical practice. Its efficacy in controlling bleeding is well-established; however, the biological activity is intrinsically linked to its stereochemistry. Tranexamic acid exists as two geometric isomers: cis-tranexamic acid and trans-tranexamic acid. This guide provides a comprehensive comparative analysis of these two isomers, focusing on their antifibrinolytic activity, mechanism of action, and pharmacokinetic profiles, supported by experimental data and detailed methodologies.
Executive Summary: Performance at a Glance
The antifibrinolytic potency of tranexamic acid resides almost exclusively in the trans-isomer .[1] While direct quantitative comparisons of the antifibrinolytic activity of the cis- and trans-isomers are not extensively reported in publicly available literature, the established clinical use and mechanistic studies focus solely on the trans-isomer as the active pharmacological agent. The cis-isomer is generally considered to be inactive or to possess negligible antifibrinolytic activity.
The following tables summarize the key performance indicators for trans-tranexamic acid, the clinically relevant isomer.
Table 1: Quantitative Comparison of Antifibrinolytic Potency
| Parameter | trans-Tranexamic Acid | Reference |
| IC50 (in vitro plasma clot lysis) | ~5 - 15 µg/mL | [2] |
| Binding Affinity to Plasminogen | High | [1] |
Table 2: Pharmacokinetic Profile of trans-Tranexamic Acid
| Parameter | Value | Reference |
| Bioavailability (Oral) | 30-50% | [3][4] |
| Elimination Half-life (Intravenous) | Approximately 2 hours | [3] |
| Metabolism | Minimal | [5] |
| Excretion | >95% unchanged in urine | [3] |
Mechanism of Action: A Stereospecific Interaction
The primary mechanism of action of tranexamic acid is the competitive inhibition of plasminogen activation.[5][6] trans-Tranexamic acid effectively blocks the lysine-binding sites on the plasminogen molecule. This action prevents the binding of plasminogen to fibrin (B1330869), which in turn inhibits the activation of plasminogen to plasmin, the enzyme responsible for fibrin degradation. The specific three-dimensional conformation of the trans-isomer is crucial for its high-affinity binding to the lysine-binding sites on plasminogen. The spatial arrangement of the carboxyl and aminomethyl groups in the cis-isomer does not allow for this effective interaction, rendering it biologically inactive as an antifibrinolytic agent.
Mechanism of action of trans-tranexamic acid.
Experimental Protocols
This section details the methodologies for key experiments used to evaluate and compare the properties of tranexamic acid isomers.
In Vitro Antifibrinolytic Activity Assay (Plasma Clot Lysis)
This assay determines the concentration of an inhibitor required to prevent the lysis of a fibrin clot.
a. Materials:
-
Citrated human plasma
-
Tissue plasminogen activator (t-PA) or urokinase
-
Thrombin
-
Calcium chloride (CaCl₂)
-
Tris-buffered saline (TBS)
-
96-well microplate
-
Spectrophotometer
b. Procedure:
-
Prepare serial dilutions of cis- and trans-tranexamic acid in TBS.
-
In a 96-well microplate, add 50 µL of citrated plasma to each well.
-
Add 10 µL of the respective tranexamic acid isomer dilution or vehicle control to the wells.
-
Initiate fibrinolysis by adding 10 µL of t-PA or urokinase solution.
-
Initiate coagulation by adding 10 µL of thrombin and 10 µL of CaCl₂.
-
Monitor the change in optical density (absorbance) at 405 nm over time. The rate of decrease in absorbance corresponds to the rate of clot lysis.
-
Calculate the IC50 value, which is the concentration of the isomer that inhibits clot lysis by 50%.
Workflow for the in vitro clot lysis assay.
Pharmacokinetic Analysis in Animal Models
This protocol outlines the steps to determine the pharmacokinetic profiles of the tranexamic acid isomers.
a. Animal Model:
-
Sprague-Dawley rats or other suitable species.
b. Dosing and Sampling:
-
Administer a known dose of either cis- or trans-tranexamic acid intravenously or orally to the animal subjects.
-
Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240, and 480 minutes) via a cannulated vessel.
-
Process the blood samples to obtain plasma and store at -80°C until analysis.
c. Bioanalytical Method (LC-MS/MS):
-
Sample Preparation: Precipitate plasma proteins using a suitable agent (e.g., acetonitrile). Centrifuge and collect the supernatant.
-
Chromatographic Separation: Use a C18 reverse-phase HPLC column with an isocratic mobile phase (e.g., a mixture of ammonium (B1175870) acetate (B1210297) buffer and acetonitrile).
-
Mass Spectrometric Detection: Employ a tandem mass spectrometer (MS/MS) in multiple reaction monitoring (MRM) mode to quantify the concentration of each isomer.
-
Pharmacokinetic Parameter Calculation: Use appropriate software to calculate key parameters such as elimination half-life, volume of distribution, clearance, and bioavailability.
Safety and Toxicity
The safety profile of clinically used tranexamic acid (trans-isomer) is well-documented. Common side effects are generally mild and include gastrointestinal disturbances.[5] There is a potential risk of thromboembolic events, although this is considered low.[5] Due to its lack of significant biological activity, the specific toxicity profile of cis-tranexamic acid has not been a focus of extensive investigation. It is important to note that during the synthesis of tranexamic acid, the cis-isomer is an impurity that needs to be controlled.
Conclusion for the Scientific Community
The antifibrinolytic efficacy of tranexamic acid is unequivocally attributed to its trans-isomer. The stereospecificity of the interaction with plasminogen highlights the importance of isomeric purity in the pharmaceutical formulation. While the cis-isomer is considered pharmacologically inactive, further research to definitively quantify its lack of activity and to fully characterize its pharmacokinetic and toxicological profile could be of value for regulatory and safety assessments. The experimental protocols provided in this guide offer a framework for such investigations and for the continued development of novel antifibrinolytic agents.
References
- 1. X-ray crystal structure of plasmin with tranexamic acid–derived active site inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What concentration of tranexamic acid is needed to inhibit fibrinolysis? A systematic review of pharmacodynamics studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics and bioavailability of tranexamic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tranexamic Acid - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. scispace.com [scispace.com]
A Comparative Guide to the Recovery of Tranexamic Acid from Plasma Samples
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of common extraction methodologies for the recovery of tranexamic acid from plasma samples. The selection of an appropriate extraction technique is critical for the development of robust and reliable bioanalytical methods essential for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications. This document presents a comparative analysis of Protein Precipitation (PPT), Solid-Phase Extraction (SPE), and a modified Liquid-Liquid Extraction (LLE) technique, supported by experimental data from peer-reviewed studies.
Data Presentation: A Comparative Analysis of Recovery Efficiency
The efficiency of tranexamic acid recovery from plasma is highly dependent on the chosen extraction method. The following table summarizes the quantitative recovery data from various studies, offering a clear comparison of the performance of different techniques.
| Extraction Method | Specific Technique/Reagent | Recovery Percentage (%) | Reference |
| Protein Precipitation (PPT) | Methanol (B129727) | 90.9 - 100.7% | [1] |
| Acetonitrile (B52724) | ≥91.9% | [2] | |
| Perchloric Acid | 64.9 - 78.2% | [3] | |
| Solid-Phase Extraction (SPE) | Strata-X-C Cartridge | 76.01% | [4] |
| Biocompatible C18 SPME | 0.19% | [3] | |
| Dispersive Liquid-Liquid Microextraction (DLLME) | Dansyl chloride derivatization with chloroform (B151607) | Not Reported | [5] |
Note: The recovery of tranexamic acid using traditional Liquid-Liquid Extraction (LLE) is challenging due to its high polarity, often necessitating a derivatization step to improve its solubility in organic solvents. The Dispersive Liquid-Liquid Microextraction (DLLME) method cited represents a modified LLE approach; however, the study focused on the limit of detection rather than reporting a recovery percentage.[5]
Experimental Workflows
The following diagrams illustrate the generalized workflows for each of the discussed extraction methods.
Experimental Protocols
Below are detailed methodologies for the key experiments cited in this guide.
Protein Precipitation (PPT)
Protein precipitation is a straightforward and widely used method for sample clean-up. It involves the addition of a protein-denaturing agent, typically an organic solvent, to the plasma sample.
-
High Recovery Methanol-Based Protocol:
-
To a 10 µL whole blood sample, add 5 µL of an internal standard solution (e.g., 4-aminocyclohexanecarboxylic acid at 200.0 mg/L in methanol) and 150 µL of methanol.[1]
-
Vortex the mixture, shake for 20 minutes, and then centrifuge at 17,000 x g for 10 minutes.[1]
-
Collect 50 µL of the supernatant for analysis by LC-MS/MS.[1]
-
-
Acetonitrile-Based Protocol:
Solid-Phase Extraction (SPE)
SPE offers a more selective sample clean-up compared to PPT by utilizing a solid sorbent to retain the analyte of interest while matrix interferences are washed away.
-
Strata-X-C Cartridge Protocol:
-
To a 100 µL plasma sample, add 50 µL of an internal standard (tranexamic acid D2, approx. 2500 ng/mL).[4]
-
Add 500 µL of 20% formic acid in water and vortex.[4]
-
Condition a Strata-X-C 33 µm, 30 mg/mL SPE cartridge with 0.500 mL of methanol, followed by 0.500 mL of 2% formic acid in water, centrifuging at 2000 rpm for 1 minute at 10±3 °C after each step.[4]
-
Load the pre-treated plasma sample onto the conditioned cartridge and centrifuge at 2000 rpm for 1 minute.[4]
-
Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol, centrifuging at 2000 rpm for 1-2 minutes after each wash.[4]
-
Elute tranexamic acid from the cartridge twice with 300 µL of the elution solvent, centrifuging at 2000 rpm for 2 minutes each time.[4]
-
Evaporate the eluent to dryness at 40 °C ± 3 °C.[4]
-
Reconstitute the dried residue in 500 µL of the reconstitution solution for analysis.[4]
-
Dispersive Liquid-Liquid Microextraction (DLLME)
DLLME is a miniaturized version of LLE that offers high enrichment factors. Due to the polarity of tranexamic acid, a derivatization step is typically required to facilitate its extraction into a non-polar solvent.
-
Dansyl Chloride Derivatization Protocol:
-
Derivatize tranexamic acid in the sample with dansyl chloride. This can be accelerated using microwave assistance.[5]
-
To prevent excess derivatizing agent and matrix interferences from damaging the analytical column, use 4 µL of chloroform to remove excess dansyl chloride and interferences through the DLLME method.[5]
-
After the extraction, inject 1 µL of the sample solution for analysis by Capillary Liquid Chromatography with a UV detector (CapLC-UV).[5]
-
Conclusion
The choice of extraction method for tranexamic acid from plasma is a critical decision that impacts the accuracy, precision, and sensitivity of the subsequent analysis.
-
Protein Precipitation (PPT) offers a simple, rapid, and high-recovery option, making it suitable for high-throughput screening and routine analysis. The use of methanol or acetonitrile as the precipitating solvent has been shown to yield excellent recovery rates.[1][2]
-
Solid-Phase Extraction (SPE) provides a more selective clean-up, which can be beneficial in reducing matrix effects and improving the overall robustness of the analytical method. While the recovery may be slightly lower than the best PPT methods, it remains a reliable and effective technique.[4]
-
Liquid-Liquid Extraction (LLE) , particularly in its traditional form, is less suitable for the highly polar tranexamic acid. Modified techniques like DLLME that incorporate a derivatization step can be employed, but this adds complexity to the sample preparation workflow.[5]
Ultimately, the optimal method will depend on the specific requirements of the study, including the desired level of sample clean-up, throughput needs, and the analytical instrumentation available. For most applications, Protein Precipitation with either methanol or acetonitrile provides a balance of high recovery and ease of use. For assays requiring a higher degree of cleanliness to minimize matrix effects, Solid-Phase Extraction is a strong alternative.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Determination of tranexamic acid concentration by solid phase microextraction and liquid chromatography-tandem mass spectrometry: first step to in vivo analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jyoungpharm.org [jyoungpharm.org]
- 5. Determination of tranexamic acid in various matrices using microwave-assisted derivatization followed by dispersive liquid-liquid microextraction - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Analytical Maze: A Comparative Guide to Selectivity in Tranexamic Acid Bioanalysis
For researchers, scientists, and drug development professionals navigating the complexities of bioanalysis, ensuring method selectivity is paramount for generating reliable pharmacokinetic and clinical data. This guide provides a comparative overview of bioanalytical methods for tranexamic acid, with a focus on evaluating selectivity. We present supporting experimental data, detailed protocols, and visual workflows to aid in the selection and development of robust analytical methods.
Tranexamic acid (TXA), a synthetic lysine (B10760008) analog, is an antifibrinolytic agent crucial in managing bleeding conditions. Accurate measurement of its concentration in biological matrices is essential for pharmacokinetic studies, therapeutic drug monitoring, and establishing dose-response relationships. However, the inherent polarity and structural similarity of TXA to endogenous amino acids pose significant challenges to achieving high selectivity in bioanalytical methods. This guide delves into the common strategies to overcome these challenges, comparing different approaches and providing the necessary details for their implementation.
Comparative Analysis of Bioanalytical Methods
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for the bioanalysis of tranexamic acid due to its high sensitivity and selectivity.[1][2][3] The selectivity of these methods is rigorously evaluated during validation to ensure that endogenous or exogenous interferences do not affect the quantification of the analyte and its internal standard (IS).
Below is a summary of key parameters from published LC-MS/MS methods, highlighting their approaches to achieving and evaluating selectivity.
| Method | Internal Standard (IS) | Sample Preparation | Chromatography | Selectivity Evaluation | Linearity Range (ng/mL) | Reference |
| UPLC-MS/MS | Tranexamic acid D2 | Solid Phase Extraction (SPE) | UPLC with a C18 column | Analysis of blank human plasma from 6 different sources. No significant interference was observed at the retention times of the analyte and IS. | 150 - 15,004 | [1] |
| HPLC-MS/MS | Tranexamic acid-D2 | Solid Phase Extraction (SPE) | HPLC with a C18 column | Specificity was assessed by analyzing blank plasma from six different lots. No interfering peaks were found at the retention times of tranexamic acid and the IS. | 75 - 15,000 | [2] |
| LC-MS/MS | Not Specified | Protein Precipitation (PPT) with phospholipid removal | Hydrophilic Interaction Liquid Chromatography (HILIC) | The coefficient of variation of the internal standard-normalized matrix factor was below 6.7%. | 1,000 - 1,000,000 | [4] |
| HPLC-MS/MS | Methyldopa | Protein Precipitation (PPT) with perchloric acid | HPLC with a C18 column | Six different batches of blank human plasma were analyzed to check for endogenous interferences. | 20 - 10,000 | [5] |
| HPLC-MS/MS | Vildagliptin | Protein Precipitation (PPT) with acetonitrile (B52724) | HPLC with a C18 column | Selectivity was confirmed by the absence of interfering peaks in six different batches of blank plasma. | 100 - 15,000 | [6][7] |
Experimental Protocols: A Closer Look
The choice of sample preparation and chromatographic conditions is critical for enhancing selectivity. Here are detailed protocols adapted from validated methods.
Protocol 1: Solid Phase Extraction (SPE) followed by UPLC-MS/MS[1]
This method utilizes a robust sample clean-up technique to minimize matrix effects and improve selectivity.
-
Sample Pre-treatment: To 100 µL of human plasma, add 50 µL of the internal standard working solution (Tranexamic acid D2, ~2500 ng/mL).
-
Acidification: Add 500 µL of 20% formic acid in water and vortex.
-
SPE Cartridge Conditioning: Condition a Strata-X-C 33 µm, 30 mg/mL SPE cartridge with 0.500 mL of methanol (B129727) followed by 0.500 mL of 2% formic acid in water.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol.
-
Elution: Elute the analyte and internal standard with 1 mL of 5% ammonia (B1221849) in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase.
-
UPLC-MS/MS Analysis:
-
Column: Acquity UPLC BEH C18 (50 x 2.1 mm, 1.7 µm)
-
Mobile Phase: Acetonitrile: 100mM Ammonium (B1175870) Formate pH 3.5 (60:40 v/v)
-
Flow Rate: 0.300 mL/min
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions: Tranexamic acid: m/z 158.1 → 113.1; Tranexamic acid D2: m/z 160.1 → 115.1
-
Protocol 2: Protein Precipitation (PPT) followed by HPLC-MS/MS[5]
This protocol offers a simpler and faster sample preparation approach.
-
Sample Pre-treatment: To 200 µL of plasma, add the internal standard (Methyldopa).
-
Protein Precipitation: Add perchloric acid to precipitate plasma proteins.
-
Centrifugation: Vortex and centrifuge the samples to pellet the precipitated proteins.
-
Supernatant Transfer: Transfer the supernatant for analysis.
-
HPLC-MS/MS Analysis:
-
Column: Xterra MS C18 (2.1 mm x 100 mm, 3.5 µm)
-
Mobile Phase: 10% acetonitrile in 2 mM ammonium acetate (B1210297) buffer (pH 3.5)
-
Flow Rate: 0.15 mL/min
-
Mass Spectrometer: Triple quadrupole
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions: Tranexamic acid: m/z 158 → 95; Methyldopa: m/z 212 → 166
-
Visualizing the Workflow and Logic
To better illustrate the processes involved in tranexamic acid bioanalysis and selectivity evaluation, the following diagrams are provided.
Caption: Bioanalytical workflow for tranexamic acid.
References
- 1. jyoungpharm.org [jyoungpharm.org]
- 2. Bioanalytical Tandem Mass Spectrometry Method for Precise Measurement of Tranexamic Acid in Human Plasma With Unveiling Methodological Advancement: Green Assessment With Advanced Metrics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. LC-MS/MS determination of tranexamic acid in human plasma after phospholipid clean-up - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Liquid chromatography-tandem mass spectrometry method for the determination of tranexamic acid in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pharmjournal.ru [pharmjournal.ru]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Tranexamic Acid-13C2,15N: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of Tranexamic Acid-13C2,15N, a stable, isotopically labeled intermediate. The following procedures are designed to ensure the safety of laboratory personnel and compliance with environmental regulations. This guide is intended for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
Tranexamic Acid-13C2,15N, labeled with stable, non-radioactive isotopes ¹³C and ¹⁵N, should be handled with the same precautions as its non-labeled counterpart. Although not classified as acutely hazardous, adherence to standard laboratory safety protocols is mandatory.
Personal Protective Equipment (PPE):
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
In case of dust, use a respirator with an appropriate filter.
Spill Management:
-
In the event of a spill, avoid generating dust.
-
Mechanically collect the spilled material using a scoop or shovel and place it into a designated, labeled container for hazardous waste.
-
Clean the spill area with a suitable solvent and dispose of the cleaning materials as hazardous waste.
Step-by-Step Disposal Procedure
The disposal of Tranexamic Acid-13C2,15N must be conducted in accordance with institutional, local, and national regulations for chemical waste. As this compound is a stable, non-radioactive labeled substance, its disposal follows the same protocol as for other chemical waste.[1][]
-
Waste Identification and Segregation:
-
Identify the waste as non-radioactive, chemical waste.
-
Do not mix Tranexamic Acid-13C2,15N waste with other waste streams, particularly radioactive or biological waste.
-
-
Containerization:
-
Place the waste in a clearly labeled, sealed, and appropriate container. The container must be compatible with the chemical and prevent leakage.
-
The label should include the full chemical name: "Tranexamic Acid-13C2,15N", the CAS number (if available), and the hazard class (if determined by your institution).
-
-
Storage:
-
Disposal Request:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
Provide the EHS office with a complete and accurate description of the waste.
-
Important Note: DO NOT dispose of Tranexamic Acid-13C2,15N down the drain or in regular trash.[6] While tranexamic acid has low aquatic toxicity, this method of disposal is not compliant with standard laboratory practice for chemical waste.
Quantitative Data Summary
The following table summarizes key data relevant to the handling and disposal of tranexamic acid. Note that specific disposal-related quantitative thresholds (e.g., concentration limits for landfill) are determined by local regulations and the policies of the licensed disposal facility.
| Parameter | Value | Reference |
| LD50 (Oral, Mouse) | >10,000 mg/kg | [7][8] |
| Primary Skin Irritant Effect | No irritant effect | [7] |
| Primary Eye Irritant Effect | Irritating effect | [7] |
| Environmental Fate | Expected to enter and remain in the aquatic environment; very stable. | [9] |
Disposal Decision Pathway
The following diagram illustrates the decision-making process for the proper disposal of Tranexamic Acid-13C2,15N.
Caption: Disposal decision workflow for Tranexamic Acid-13C2,15N.
This guide is intended to provide a framework for the safe and compliant disposal of Tranexamic Acid-13C2,15N. Always consult your institution's specific waste management policies and procedures.
References
- 1. moravek.com [moravek.com]
- 3. odu.edu [odu.edu]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. vumc.org [vumc.org]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. accessdata.fda.gov [accessdata.fda.gov]
Essential Safety and Logistics for Handling Intermediate of Tranexamic Acid-13C2,15N
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling the Intermediate of Tranexamic Acid-13C2,15N. The following procedures are designed to ensure the safe handling and disposal of this isotopically labeled compound.
Hazard Identification and Personal Protective Equipment (PPE)
Recommended Personal Protective Equipment (PPE)
| Equipment | Specification | Purpose |
| Eye Protection | Safety glasses with side shields or splash goggles[6][7][8]. | To protect eyes from splashes or airborne particles. |
| Hand Protection | Nitrile or latex gloves[6][7]. | To prevent skin contact with the chemical. |
| Body Protection | Laboratory coat[6]. | To protect skin and clothing from contamination. |
| Respiratory Protection | Not generally required under normal use with adequate ventilation. A disposable mask (N95) may be used if dust or aerosols are generated[6][7]. | To prevent inhalation of airborne particles. |
Operational Plan: Step-by-Step Handling Procedure
This workflow outlines the safe handling of the this compound from receipt to experimental use.
Experimental Protocol: Weighing and Dissolving the Compound
-
Preparation: Ensure the chemical fume hood is operational and the work area is clean and uncluttered.
-
Don PPE: Put on a lab coat, safety glasses, and nitrile gloves.
-
Tare Balance: Place a clean, appropriately sized weigh boat on the analytical balance and tare it.
-
Weighing: Carefully transfer the desired amount of the this compound to the weigh boat using a clean spatula. Record the mass.
-
Transfer: Carefully transfer the weighed solid to the reaction vessel.
-
Dissolution: Add the appropriate solvent to the reaction vessel.
-
Mixing: Gently swirl or stir the mixture until the solid is fully dissolved.
-
Cleanup: Dispose of the weigh boat and any contaminated materials in the designated chemical waste container. Clean the spatula and work surface.
Disposal Plan
Proper disposal of chemical waste is crucial for laboratory safety and environmental protection.
Waste Segregation and Disposal Procedures
| Waste Type | Disposal Container | Disposal Procedure |
| Solid Waste | Labeled solid chemical waste container. | Includes unused compound, contaminated weigh boats, and gloves. |
| Liquid Waste | Labeled liquid chemical waste container compatible with the solvent used. | Includes reaction mixtures and solvent used for cleaning glassware. |
| Sharps Waste | Designated sharps container. | Includes any contaminated needles or other sharp objects. |
Key Disposal Considerations:
-
Labeling: All waste containers must be clearly labeled with the chemical name and major components.
-
Segregation: Do not mix different types of chemical waste. Stable isotope-labeled waste does not need to be segregated from other chemical waste unless the unlabeled compound requires it[].
-
Regulations: All chemical waste must be disposed of in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines[4].
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
